Nedaplatin
Beschreibung
Eigenschaften
Molekularformel |
C2H8N2O3Pt |
|---|---|
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
azane;2-oxidoacetate;platinum(2+) |
InChI |
InChI=1S/C2H3O3.2H3N.Pt/c3-1-2(4)5;;;/h1H2,(H,4,5);2*1H3;/q-1;;;+2/p-1 |
InChI-Schlüssel |
GYAVMUDJCHAASE-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])[O-].N.N.[Pt+2] |
Kanonische SMILES |
C(C(=O)[O-])[O-].N.N.[Pt+2] |
Synonyme |
(glycolato-O,O')diammineplatinum II 254-S CGDP-II cis-diammine(glycolato)platinum II nedaplatin NSC 375101D NSC-375101D |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Nedaplatin: An In-depth Guide to its Action on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin, a second-generation platinum-based chemotherapeutic agent, represents a significant advancement in the treatment of various solid tumors, including non-small cell lung, esophageal, and cervical cancers.[1][2] Developed to mitigate the severe nephrotoxicity and gastrointestinal side effects associated with its predecessor, cisplatin, this compound exhibits a distinct pharmacokinetic and pharmacodynamic profile while retaining potent antitumor activity.[1][3] This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, with a specific focus on its intricate interplay with DNA replication. By elucidating the molecular interactions, cellular responses, and experimental methodologies used to study this drug, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's role in cancer therapy.
Activation and DNA Adduct Formation
The journey of this compound from an inert prodrug to a cytotoxic agent begins with its activation within the cellular environment. Once administered intravenously, this compound undergoes hydrolysis, a process in which the glycolate ligand is replaced by water molecules, forming highly reactive aqua-platinum species.[1][4][5] This activation is crucial for its therapeutic effect, as the resulting cationic platinum complexes are potent electrophiles that readily target nucleophilic sites on cellular macromolecules, with a pronounced affinity for DNA.[4]
The primary mechanism of this compound's cytotoxicity stems from its ability to form covalent bonds with DNA, creating platinum-DNA adducts.[5] These adducts predominantly manifest as intrastrand and interstrand cross-links.[5][6] Intrastrand cross-links, the most common type, occur between adjacent purine bases on the same DNA strand, with a preference for guanine residues (1,2-d(GpG) and 1,2-d(ApG)).[4] Interstrand cross-links, though less frequent (accounting for a small percentage of total adducts), are particularly cytotoxic as they tether the two strands of the DNA double helix, posing a formidable obstacle to DNA replication and transcription.[6][7]
The formation of these adducts induces significant conformational changes in the DNA structure, including bending and unwinding of the helix. This distortion is a critical signal for the cell's DNA damage response machinery.[4]
Disruption of DNA Replication and Cellular Consequences
The presence of this compound-induced DNA adducts presents a direct challenge to the cellular machinery responsible for DNA replication. When the replication fork encounters a platinum-DNA adduct, the progression of DNA polymerase is stalled.[5] This blockage of DNA synthesis is a central tenet of this compound's anticancer activity. The inability to complete DNA replication prevents cancer cells from proceeding through the S phase of the cell cycle, ultimately leading to cell cycle arrest.
The cellular response to this replication stress is multifaceted and is orchestrated by a complex network of signaling pathways. Key players in this response include the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases, which are activated in response to DNA double-strand breaks and stalled replication forks, respectively. These kinases, in turn, activate downstream effector proteins such as CHK1 and CHK2, which enforce cell cycle checkpoints, providing the cell with an opportunity to repair the damaged DNA.
However, if the DNA damage is extensive and beyond the cell's repair capacity, the p53 tumor suppressor protein is stabilized and activated.[5] p53 plays a pivotal role in determining the cell's fate by inducing the expression of genes involved in cell cycle arrest and, crucially, apoptosis (programmed cell death).[5] The initiation of apoptosis is the ultimate and desired outcome of this compound therapy, leading to the selective elimination of rapidly proliferating cancer cells.
Quantitative Data on this compound's Efficacy
The cytotoxic effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key data on its in vitro cytotoxicity and clinical efficacy.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Eca-109 | Esophageal Carcinoma | Not explicitly stated, but dose-dependent inhibition observed | [8] |
| Skov-3 | Ovarian Carcinoma | Not explicitly stated, but dose-dependent inhibition observed | [8] |
| Hela | Cervical Carcinoma | Not explicitly stated, but dose-dependent inhibition observed | [8] |
| Fresh Human Ovarian Cancers | Ovarian Cancer | Median IC50: 28.5 | [9] |
| Fresh Human Cervical Cancers | Cervical Cancer | Median IC50: 0.435 | [9] |
Table 2: Clinical Efficacy of this compound in Combination Therapies
| Cancer Type | Treatment Regimen | Objective Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |
| Advanced Esophageal Cancer | This compound + Paclitaxel | 41.7 | 6.1 | 11.5 | [1] |
| Advanced or Recurrent Cervical Cancer | This compound + Paclitaxel | 44.4 | 7.5 | 15.7 | [1] |
| Metastatic Urothelial Cancer | This compound + Paclitaxel + Ifosfamide | 75.0 | 8.0 | 22.0 | [1] |
| Cervical Cancer (Concurrent Chemoradiotherapy) | This compound | - | 30 | 30.5 | [10] |
| Non-Small Cell Lung Cancer (previously treated) | This compound (single agent) | 12.5 | - | - | [11] |
| Non-Small Cell Lung Cancer (chemonaive) | This compound + Vindesine | 26.7 | - | - | [11] |
Experimental Protocols
A comprehensive understanding of this compound's mechanism of action has been achieved through a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Drug Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[8]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells by trypsinization and centrifugation.[12][13]
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[12][13]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][13][14]
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Harvesting and Fixation: Harvest treated and untreated cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[15][16][17][18][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[15][16][17][18][19]
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing RNase A to degrade RNA. Add propidium iodide to stain the DNA.[15][16][17][18][19]
-
Incubation: Incubate at room temperature for 5-10 minutes.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[15][16][17][18][19]
DNA Adduct Quantification (32P-Postlabeling Assay)
The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.
Protocol:
-
DNA Isolation and Digestion: Isolate DNA from cells or tissues treated with this compound. Digest the DNA to nucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[20][21][22][23]
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.[20][21][22][23]
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[20][21][22][23]
-
Chromatographic Separation: Separate the ³²P-labeled adducts using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[20][21][22][23]
-
Detection and Quantification: Detect and quantify the adducts based on their radioactivity.[20][21][22][23]
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Caption: Activation of this compound and formation of DNA adducts.
Caption: Cellular response to this compound-induced DNA damage.
Caption: Workflow for determining this compound's cytotoxicity via MTT assay.
Conclusion
This compound's mechanism of action on DNA replication is a well-orchestrated process that begins with its intracellular activation and culminates in the induction of apoptosis in cancer cells. Its ability to form persistent DNA adducts effectively halts DNA replication, triggering a robust cellular damage response. While the cell attempts to mitigate this damage through cell cycle arrest and DNA repair, the overwhelming level of adducts often pushes the cell towards programmed death. The quantitative data from both preclinical and clinical studies underscore its efficacy as a potent anticancer agent. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the nuanced aspects of this compound's activity and to explore novel combination therapies that could enhance its therapeutic index. A continued and in-depth understanding of this compound's core mechanism will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C2H8N2O3Pt | CID 9796440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Phase II clinical trial of this compound in advanced non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Nedaplatin: Molecular Formula, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin is a second-generation platinum-based chemotherapeutic agent developed to improve upon the efficacy and toxicity profile of earlier platinum compounds like cisplatin and carboplatin.[1] Approved for clinical use in Japan, it is utilized in the treatment of various cancers, including non-small cell lung cancer, small cell lung cancer, esophageal cancer, and head and neck cancers.[2] Structurally, this compound features a five-membered ring where a glycolate group is bound to the platinum ion as a bidentate ligand, a key modification from cisplatin.[3] This guide provides a comprehensive overview of this compound's molecular characteristics, physicochemical properties, and detailed protocols for its experimental evaluation.
Molecular Formula and Properties
This compound is an organometallic compound with the molecular formula C₂H₈N₂O₃Pt.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₈N₂O₃Pt | [1] |
| Molecular Weight | 303.18 g/mol | --- |
| IUPAC Name | azane;2-oxidoacetate;platinum(2+) | --- |
| CAS Number | 95734-82-0 | [1] |
| Synonyms | Aqupla, CDGP, NSC-375101D | --- |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | --- |
| Solubility in Water | 10 mg/mL | --- |
| Purity | ≥95% | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Route of Elimination | Primarily urinary excretion (59.6%) | --- |
| Volume of Distribution (free platinum) | 12.0 L | --- |
| Clearance (free platinum) | 4.47 L/h | --- |
Mechanism of Action and Signaling Pathways
This compound functions as a prodrug that, upon entering a low-chloride intracellular environment, undergoes hydrolysis. This process results in the formation of reactive platinum species.[1][3] These active metabolites then form covalent bonds with DNA, primarily at the N7 position of purine bases, leading to the formation of intrastrand and interstrand cross-links.[1] These DNA adducts disrupt DNA replication and transcription, triggering a cascade of cellular responses that culminate in cell cycle arrest and apoptosis.[1]
Several key signaling pathways are implicated in this compound-induced apoptosis:
-
p53 Signaling Pathway: DNA damage induced by this compound activates ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases. These kinases, in turn, phosphorylate and activate checkpoint kinases (Chk1/Chk2), leading to the stabilization and activation of the p53 tumor suppressor protein.[1] Activated p53 then transcriptionally upregulates pro-apoptotic proteins, ultimately leading to programmed cell death.[1]
-
Akt/mTOR and ERK Signaling Pathways: this compound has been shown to suppress the Akt/mTOR signaling pathway while activating the ERK1/2 signaling pathway in cisplatin-resistant nasopharyngeal carcinoma cells.[4] Inhibition of the pro-survival Akt/mTOR pathway and activation of the ERK pathway contribute to the induction of autophagy and apoptosis.
References
Preclinical studies on Nedaplatin's anticancer activity
An In-Depth Technical Guide to the Preclinical Anticancer Activity of Nedaplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a second-generation platinum-based anticancer agent, developed as an analog of cisplatin to mitigate the dose-limiting toxicities of its predecessor, particularly nephrotoxicity and gastrointestinal toxicity.[1][2] Approved for clinical use in Japan, this compound has demonstrated significant efficacy against a range of solid tumors, including non-small cell lung, esophageal, head and neck, and cervical cancers.[1][2][3] Its mechanism of action is analogous to other platinum compounds, primarily involving the formation of platinum-DNA adducts that obstruct DNA replication and transcription, ultimately inducing programmed cell death (apoptosis).[2][4][5][6] Preclinical research has been pivotal in elucidating its cytotoxic mechanisms, efficacy in various cancer models, and potential in combination therapies. This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anticancer activity, experimental methodologies, and the molecular pathways it modulates.
Core Mechanism of Action
Once administered, this compound undergoes hydrolysis, where its glycolate bidentate ligand is replaced by water molecules, forming reactive aqua-platinum species.[5][7] These electrophilic species then covalently bind to the N7 positions of purine bases (primarily guanine and adenine) in the DNA.[2] This interaction results in the formation of intrastrand and interstrand cross-links.[5][6] These DNA adducts create a structural distortion in the DNA double helix, which is recognized by the cellular machinery. The resulting lesion stalls DNA replication and transcription, triggering a cascade of events known as the DNA Damage Response (DDR).[5][8] This response can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.[5][9] Key proteins such as p53, the "guardian of the genome," play a crucial role in this process by inducing cell cycle arrest and initiating the apoptotic pathway.[5][10]
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. The second-generation anticancer drug this compound: a theoretical investigation on the hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of p53-dependent apoptosis in vivo by this compound and ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Nedaplatin on the p53 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedaplatin, a second-generation platinum-based chemotherapeutic agent, exerts its anticancer effects primarily by inducing DNA damage, which in turn activates cellular stress responses. A pivotal player in this response is the tumor suppressor protein p53, often referred to as the "guardian of the genome." This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. This document details the upstream activation of p53, the downstream transcriptional consequences, and the ultimate cellular fates. Included are collated quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction
This compound, a derivative of cisplatin, is utilized in the treatment of various solid tumors, including non-small cell lung cancer, esophageal cancer, and head and neck cancers.[1] Its mechanism of action is centered on the formation of platinum-DNA adducts, which obstruct DNA replication and transcription.[1] This genotoxic stress triggers a cascade of signaling events, with the p53 pathway taking a central role in dictating the cell's fate.[1] Activation of p53 can lead to two primary outcomes: cell cycle arrest, providing time for DNA repair, or apoptosis, eliminating cells with irreparable damage.[1] Understanding the intricate details of how this compound influences this critical pathway is paramount for optimizing its therapeutic efficacy and overcoming mechanisms of drug resistance.
The Core Mechanism: this compound-Induced p53 Activation
Upon intracellular hydrolysis, this compound's active platinum species bind to DNA, creating adducts that distort the DNA double helix.[1] This damage is recognized by upstream sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[1][2] These kinases initiate a signaling cascade that leads to the phosphorylation and stabilization of p53.[2][3][4] A key phosphorylation event occurs at Serine 15 (Ser15) of p53, which is crucial for its activation.[5] This phosphorylation disrupts the interaction between p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[6]
Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets p53 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular p53 levels.[7] The phosphorylation of p53, induced by this compound-mediated DNA damage, prevents MDM2 binding, leading to p53 accumulation and its translocation to the nucleus.[6][7]
Downstream Consequences of p53 Activation
Once activated, p53 functions as a transcription factor, binding to specific DNA sequences to regulate the expression of a host of target genes. These genes orchestrate the cellular response to the DNA damage inflicted by this compound.
Cell Cycle Arrest
A primary response to p53 activation is the induction of cell cycle arrest, predominantly at the G1/S and G2/M checkpoints. This is primarily mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor, p21WAF1/CIP1. p21 inhibits the activity of cyclin/CDK complexes, thereby halting cell cycle progression and allowing time for the DNA repair machinery to correct the this compound-induced lesions.
Apoptosis
If the DNA damage is too severe to be repaired, p53 triggers the intrinsic pathway of apoptosis. This is achieved through the transcriptional activation of several pro-apoptotic genes, most notably those belonging to the B-cell lymphoma 2 (Bcl-2) family.
-
Bax (Bcl-2-associated X protein): p53 directly upregulates the expression of Bax, a pro-apoptotic protein that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.
-
PUMA (p53 Upregulated Modulator of Apoptosis) and NOXA: These are BH3-only proteins and potent pro-apoptotic mediators that are transcriptionally activated by p53.[8][9][10] They promote apoptosis by neutralizing anti-apoptotic Bcl-2 family members, such as Bcl-2 and Mcl-1, thereby liberating Bax and Bak to initiate mitochondrial outer membrane permeabilization.[11]
-
Bcl-2 (B-cell lymphoma 2): Conversely, p53 can transcriptionally repress the expression of the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards apoptosis.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on the effects of this compound and the closely related cisplatin on the p53 signaling pathway in various cancer cell lines.
Table 1: IC50 Values of this compound in Relation to p53 Status
| Cell Line | Cancer Type | p53 Status | Drug | IC50 (µg/mL) | Reference |
| A549 | Non-Small Cell Lung | Wild-Type | This compound | 2.49 ± 0.78 | [12] |
| A549DDP | Cisplatin-Resistant NSCLC | Mutant (likely) | This compound | 19.97 ± 0.88 | [12] |
| A2780 | Ovarian | Wild-Type | Cisplatin | 0.30 | [13] |
| 2780CP/Cl-16 | Cisplatin-Resistant Ovarian | Mutant (V172F) | Cisplatin | >10 | [13] |
| OVCAR-10 | Ovarian Adenocarcinoma | Mutant (V172F, G266R) | Cisplatin | >10 | [13] |
Table 2: Quantitative Protein Expression Changes in Response to this compound
| Cell Line | Treatment | Target Protein | Change in Expression | Method | Reference |
| A549DDP | This compound | p53 | ↓ (Relative expression: 0.45 ± 0.05) | Western Blot | [12] |
| A549DDP | This compound | Bax | ↑ (Relative expression: 0.57 ± 0.04) | Western Blot | [12] |
| A549DDP | This compound | Bcl-2 | ↓ (Relative expression: 0.45 ± 0.04) | Western Blot | [12] |
| QGY7701 | This compound + DHM | p-p53 (Ser15) | ↑ | Western Blot | [5] |
| SMMC7721 | This compound + DHM | p-p53 (Ser15) | ↑ | Western Blot | [5] |
| QGY7701 | This compound + DHM | Bax | ↑ | Western Blot | [5] |
| SMMC7721 | This compound + DHM | Bax | ↑ | Western Blot | [5] |
| QGY7701 | This compound + DHM | Bcl-2 | ↓ | Western Blot | [5] |
| SMMC7721 | This compound + DHM | Bcl-2 | ↓ | Western Blot | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on the p53 signaling pathway. These protocols are based on standard procedures and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of p53 Pathway Proteins
This protocol allows for the detection and quantification of total and phosphorylated p53, as well as downstream targets like p21, Bax, and Bcl-2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Quantification: Analyze band intensities using densitometry software and normalize to a loading control like β-actin.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Treat cells with this compound, harvest, and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Staining: Treat cells with this compound, harvest, and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately on a flow cytometer.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cycloheximide (CHX) Chase Assay for p53 Stability
This assay determines the half-life of the p53 protein by inhibiting new protein synthesis and observing its degradation over time.
Materials:
-
Cycloheximide (CHX)
-
Cell lysis buffer
-
Western blot reagents (as described in 5.1)
Procedure:
-
CHX Treatment: Treat cells with this compound for a predetermined time to induce p53. Then, add CHX (e.g., 50-100 µg/mL) to the culture medium to block protein synthesis.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120 minutes).
-
Western Blot Analysis: Lyse the cells and perform Western blotting for p53 and a loading control.
-
Half-life Determination: Quantify the p53 band intensities at each time point, normalize to the loading control, and plot the percentage of remaining p53 over time. The time at which 50% of the protein has been degraded is the half-life.
Conclusion
This compound's efficacy as a chemotherapeutic agent is intrinsically linked to its ability to activate the p53 signaling pathway. By inducing DNA damage, this compound triggers a cascade of events that stabilize and activate p53, leading to either a temporary halt in the cell cycle for DNA repair or the initiation of apoptosis in irreparably damaged cancer cells. The choice between these two outcomes is a complex process influenced by the extent of DNA damage and the cellular context. A thorough understanding of the molecular interactions within the p53 pathway in response to this compound is crucial for developing strategies to enhance its therapeutic index, overcome resistance, and design novel combination therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology and personalized medicine.
References
- 1. Interaction of p53 with the Δ133p53α and Δ160p53α isoforms regulates p53 conformation and transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrepant NOXA (PMAIP1) transcript and NOXA protein levels: a potential Achilles' heel in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Wild-type and mutant p53 mediate cisplatin resistance through interaction and inhibition of active caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin Enhances the Chemo-Sensitivity of this compound via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 6. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. MDM2 Promotes Ubiquitination and Degradation of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Narciclasine enhances cisplatin-induced apoptotic cell death by inducing unfolded protein response-mediated regulation of NOXA and MCL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-dependent functionalization of wild-type and mutant p53 in cisplatin-resistant human ovarian tum3or cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitin Proteasomal Pathway Mediated Degradation of p53 in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Phase Clinical Trials of Nedaplatin
Introduction
Nedaplatin, a second-generation platinum analog, was developed to mitigate the nephrotoxicity and gastrointestinal toxicity associated with its predecessor, cisplatin.[1] As a derivative of cisplatin, this compound exhibits a comparable mechanism of action, primarily by forming platinum-DNA adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical trials of this compound, focusing on its pharmacokinetics, dose-limiting toxicities, and efficacy in various malignancies. The content herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
Upon administration, this compound undergoes hydrolysis, forming reactive platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[2][3] This DNA damage triggers a cascade of cellular stress responses. A key pathway activated is the p53 signaling pathway, where the p53 tumor suppressor protein is stabilized, leading to cell cycle arrest and apoptosis.[2] Additionally, the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases are activated in response to DNA damage, further propagating the signal for cell cycle arrest or apoptosis.[2] In some non-small cell lung cancer cells, this compound has been shown to down-regulate the long non-coding RNA MVIH, which may contribute to reducing multidrug resistance.[4]
Pharmacokinetics
This compound exhibits a pharmacokinetic profile similar to carboplatin, with a short elimination half-life of 1.1 to 4.4 hours.[1][5] The plasma concentration of unbound platinum after this compound infusion is similar to that of total platinum, and its protein binding is lower than that of cisplatin.[1][5] The clearance of this compound is correlated with creatinine clearance, indicating the importance of renal function in its administration.[1][5] A formula has been proposed to individualize this compound dosage based on creatinine clearance and the target area under the curve (AUC): Dose(NDP) = AUC × (0.0738 × creatinine clearance + 4.47).[1]
Early-Phase Clinical Trial Data
The following sections summarize the quantitative data and experimental protocols from key early-phase clinical trials of this compound.
Phase I Clinical Trials
Phase I trials of this compound, both as a monotherapy and in combination, have been conducted to determine its maximum tolerated dose (MTD), recommended Phase II dose (RPTD), and dose-limiting toxicities (DLTs).
A common experimental design for Phase I trials of this compound involves a dose-escalation scheme. A typical workflow is illustrated below.
-
Patient Selection: Patients typically have histologically confirmed advanced or metastatic solid tumors refractory to standard therapy or for which no standard therapy exists. Adequate organ function (hematological, renal, and hepatic) is also a common requirement.
-
Dosing and Administration: this compound is administered as an intravenous infusion over a specified period, typically repeated every 3 to 4 weeks.[6][7][8]
-
Dose Escalation: A standard 3+3 cohort design is often employed. Dose escalation proceeds in cohorts of 3-6 patients until the MTD is reached.
-
DLT Definition: Dose-limiting toxicities are generally defined as specific grades of hematological and non-hematological toxicities occurring during the first cycle of treatment. Common DLTs for this compound include Grade 4 neutropenia lasting more than 5 days, febrile neutropenia, Grade 4 thrombocytopenia, and Grade 3 or higher non-hematological toxicities (excluding nausea and vomiting).[6]
| Trial Regimen | Patient Population | MTD | RPTD | Dose-Limiting Toxicities | Reference |
| This compound Monotherapy | Not Specified | 120 mg/m² | 100 mg/m² | Thrombocytopenia | [9][10] |
| This compound + Paclitaxel | Unresectable Squamous Cell Carcinoma | Not explicitly defined | Paclitaxel 180 mg/m², this compound 100 mg/m² | Not explicitly defined | [6] |
| This compound + Gemcitabine | Advanced NSCLC | This compound 100 mg/m² + Gemcitabine 1000 mg/m² | This compound 80 mg/m² + Gemcitabine 1000 mg/m² | Neutropenia, thrombocytopenia, delayed anemia | [8] |
| This compound + Irinotecan | Advanced NSCLC | Not determined up to 100 mg/m² | This compound 100 mg/m² + Irinotecan 60 mg/m² | Grade 4 neutropenia, Grade 3 diarrhea, Grade 3 elevated GPT, acute myocardial infarction | [11] |
| This compound + Cisplatin | Gynecologic Cancers | This compound 80 mg/m² + Cisplatin 60 mg/m² | This compound 60 mg/m² + Cisplatin 60 mg/m² | Hematotoxicity (severe neutropenia, thrombocytopenia, anemia) | [7] |
| This compound + S-1 | Advanced Squamous Cell Lung Cancer | This compound 80 mg/m² | This compound 70 mg/m² | Grade 3 thrombocytopenia, Grade 3 anorexia, Grade 3 nausea | [12][13] |
| This compound + S-1 | Locally Advanced Head and Neck Squamous Cell Carcinoma | This compound 100 mg/m² | This compound 100 mg/m² | Neutropenia, thrombocytopenia | [14][15] |
NSCLC: Non-Small Cell Lung Cancer
Phase II Clinical Trials
Phase II trials have evaluated the efficacy and safety of this compound at the RPTD in various cancer types.
-
Patient Selection: Patients with specific cancer types and stages are enrolled. Eligibility criteria often include measurable disease and no prior chemotherapy for the advanced stage of the disease.
-
Treatment Regimen: Patients receive this compound at the RPTD determined in Phase I trials, either as a single agent or in combination. Treatment is typically continued for a predefined number of cycles or until disease progression or unacceptable toxicity.
-
Endpoints: The primary endpoint is usually the overall response rate (ORR). Secondary endpoints often include progression-free survival (PFS), overall survival (OS), and safety.
| Trial Regimen | Cancer Type | Number of Patients | Dose | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Grade 3/4 Toxicities | Reference |
| This compound Monotherapy | NSCLC (previously treated) | 16 | 100 mg/m² | 12.5% | - | - | Myelosuppression (especially thrombocytopenia) | [16] |
| This compound + Vindesine | NSCLC (chemonaive) | 60 | - | 26.7% | - | - | Higher incidence of thrombocytopenia compared to cisplatin + vindesine | [16] |
| This compound + Docetaxel | Advanced Squamous Cell Carcinoma of the Lung | 21 | This compound 100 mg/m², Docetaxel 60 mg/m² | 62% | 7.4 months | 16.1 months | Neutropenia (86%), one death from sepsis | [17] |
| This compound + 5-FU | Esophageal Carcinoma | 27 | - | 29.62% | - | - | Grade III-IV thrombocytopenia (20.68%) | [18] |
| This compound + Paclitaxel | Metastatic Esophageal Cancer | 39 | This compound 80 mg/m², Paclitaxel 175 mg/m² | 43.6% | 6.1 months | 10.3 months | Anemia (13.0%), neutropenia (19.6%), thrombocytopenia (4.3%) | [1] |
| This compound + Irinotecan | Advanced/Recurrent Uterine or Cervical Cancer | 27 | This compound 80 mg/m², Irinotecan 50 mg/m² | 59% | 161 days | 415 days | Diarrhea (6.1%) | [1] |
| Concurrent this compound and Radiotherapy | Uterine Cervical Cancer | 45 | 30 mg/m²/week | 88.9% (Objective Response) | 58.7% (3-year) | 78.0% (3-year) | Neutropenia (6.7%), diarrhea (4.4%), nausea/vomiting (2.2%) | [1] |
| This compound + Irinotecan (Neoadjuvant) | Stage IB2-IIB Uterine Cervical Squamous Cell Carcinoma | 66 (evaluable) | This compound 80 mg/m², Irinotecan 60 mg/m² | 75.8% | - | - | Neutropenia (72.2%), anemia (13.6%), thrombocytopenia (7.6%) | [1] |
NSCLC: Non-Small Cell Lung Cancer; 5-FU: 5-fluorouracil
Toxicity Profile
The primary dose-limiting toxicity of this compound is myelosuppression, with thrombocytopenia being the most prominent and frequently observed hematological toxicity.[1][16] Leukopenia and anemia also occur, particularly at higher doses, but are generally milder than thrombocytopenia.[1] Compared to cisplatin, this compound exhibits a more favorable profile regarding nephrotoxicity and gastrointestinal toxicities such as nausea and vomiting.[1][10][19][20] However, some studies have noted a higher incidence of thrombocytopenia with this compound-based regimens compared to cisplatin-based ones.[10][16]
Conclusion
Early-phase clinical trials have established this compound as a viable second-generation platinum compound with a distinct safety profile compared to cisplatin. Its primary dose-limiting toxicity is myelosuppression, particularly thrombocytopenia, while it offers reduced rates of nephrotoxicity and gastrointestinal side effects.[1][10][16] this compound has demonstrated promising efficacy in a range of solid tumors, including non-small cell lung cancer, esophageal cancer, and various gynecological cancers, both as a monotherapy and in combination with other cytotoxic agents and radiotherapy.[1][16][17][18] The recommended dose for Phase II studies is generally in the range of 80-100 mg/m² when used as a single agent, with dose adjustments necessary in combination regimens and for patients with impaired renal function.[1][21] Further investigation in larger, randomized Phase III trials is warranted to definitively establish its role in the treatment landscape for various malignancies.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of platinum after this compound administration and model validation in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of cisplatin analogue this compound (254-S) and paclitaxel in patients with unresectable squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Phase I study of a combination chemotherapy of this compound and cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination phase I study of this compound and gemcitabine for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination phase I study of this compound and gemcitabine for advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I/II study of escalating doses of this compound in combination with irinotecan for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of this compound and S1 in patients with advanced squa...: Ingenta Connect [ingentaconnect.com]
- 13. Phase I trial of this compound and S-1 in patients with advanced squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Phase I study of this compound prior to S-1 in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Phase II clinical trial of this compound in advanced non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II study of this compound and docetaxel in patients with advanced squamous cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Phase II clinical trial of home-produced this compound in treating advanced esophageal carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Randomized control study of this compound or cisplatin concomitant with other chemotherapy in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A dose-finding and pharmacokinetic study of this compound in elderly patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of Nedaplatin in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin is a second-generation platinum-based anticancer agent, developed to improve upon the efficacy and toxicity profile of earlier platinum compounds like cisplatin and carboplatin. As with all platinum-based drugs, its therapeutic activity is intrinsically linked to its behavior in aqueous environments. Upon administration, this compound undergoes hydrolysis to form reactive aqua species that can bind to DNA, leading to apoptosis in cancer cells. Therefore, a thorough understanding of its solubility and stability in aqueous solutions is paramount for formulation development, preclinical studies, and ensuring optimal clinical performance. This technical guide provides an in-depth overview of the aqueous solubility and stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of key processes.
Solubility of this compound
This compound is known to be more water-soluble than its predecessor, cisplatin. This enhanced solubility is a key physicochemical property that facilitates its formulation and administration.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in aqueous media.
| Solvent System | Temperature | pH | Solubility |
| Water | Not Specified | Not Specified | 10 mg/mL[1] |
| Phosphate-Buffered Saline (PBS) | Not Specified | 7.4 | 7.14 mg/mL (23.55 mM) |
Note: The precise conditions (e.g., temperature) for the 10 mg/mL solubility in water are not detailed in the available literature, representing a data gap for further investigation.
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor, as its degradation via hydrolysis is also its activation mechanism. The key to its therapeutic use is the controlled formation of active species at the target site. Uncontrolled degradation can lead to loss of efficacy and potential toxicity.
Hydrolysis and Degradation Pathway
In an aqueous environment, this compound undergoes a two-step hydrolysis process. The first step involves the opening of the glycolate ring, followed by the loss of the glycolate ligand to form the active diaqua species. This process is influenced by pH. In neutral conditions, the first hydrolysis step (ring-opening) is the rate-limiting step.[2]
Quantitative Stability Data
Specific in-vitro degradation kinetics for this compound, such as rate constants and half-lives under various conditions (pH, temperature, light), are not extensively reported in publicly available literature. However, the following information provides insights into its stability profile.
| Condition | Parameter | Value | Notes |
| In Vitro | General Stability | Unstable in aqueous solution | It is recommended that aqueous solutions of this compound be freshly prepared before use. |
| Solid State Stability | Stable up to 180°C | Thermal analysis (TG-DTA) shows stability of the solid compound at elevated temperatures. | |
| In Vivo (Human Plasma) | Elimination Half-life | 1.1–4.4 hours[3] | This represents the in-vivo clearance and includes metabolism and excretion, not solely the chemical degradation in an aqueous solution. |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound in aqueous solutions. These protocols are based on standard pharmaceutical industry practices for platinum-based compounds and should be adapted and validated specifically for this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (pure, solid form)
-
Purified water (USP grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
pH buffers (e.g., pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Media: Prepare the desired aqueous media (e.g., purified water, PBS, pH buffers).
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each aqueous medium. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally by sampling at various time points until the concentration plateaus.
-
Sample Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the solubility of this compound in each medium in mg/mL. The experiment should be performed in triplicate for each condition.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
A stability-indicating HPLC method is crucial for accurately quantifying the parent drug in the presence of its degradation products. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the analytical method.
Objective: To develop and validate a stability-indicating HPLC method for this compound and to identify its degradation pathways.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., hydrochloric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
Part A: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or 0.9% NaCl).
-
Stress Conditions: Subject the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add HCl to the drug solution to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add NaOH to the drug solution to a final concentration of 0.1 M. Keep at room temperature or heat gently for a defined period.
-
Oxidation: Add hydrogen peroxide (e.g., 3%) to the drug solution and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven. Also, heat a solution of this compound.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze them by HPLC.
Part B: HPLC Method Development and Validation
-
Method Development: Develop an HPLC method that separates the intact this compound peak from all degradation product peaks. Key parameters to optimize include:
-
Column: C18 is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).
-
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines. This includes assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: The linear relationship between concentration and detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
This compound Hydrolysis Pathway
The following diagram illustrates the two-step hydrolysis of this compound in an aqueous environment, which is essential for its activation.
Experimental Workflow for Solubility Determination
This diagram outlines the sequential steps involved in the shake-flask method for determining the equilibrium solubility of this compound.
Logical Flow for Stability Indicating Method Development
This diagram illustrates the logical relationship between forced degradation studies and the development and validation of a stability-indicating HPLC method.
Conclusion
The aqueous solubility and stability of this compound are fundamental properties that dictate its formulation, handling, and clinical efficacy. While quantitative data on its solubility are available, detailed in-vitro stability kinetics remain an area for further public-domain research. The provided experimental protocols offer a robust framework for researchers to conduct their own detailed investigations into the solubility and stability of this compound. The development of a validated stability-indicating analytical method is a prerequisite for accurate assessment. A comprehensive understanding of these characteristics will ultimately support the development of improved this compound formulations and contribute to its safe and effective use in cancer therapy.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. The second-generation anticancer drug this compound: a theoretical investigation on the hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Nedaplatin with Purine and Pyrimidine Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedaplatin, a second-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through covalent interactions with nuclear DNA. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the purine and pyrimidine bases of DNA. It details the activation mechanism, the hierarchy of binding affinities, and the structural nature of the resulting DNA adducts. Furthermore, this document outlines the downstream cellular signaling pathways activated by this compound-induced DNA damage, leading to apoptosis. Quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the key molecular and cellular events are presented to serve as a valuable resource for researchers in oncology and drug development.
Mechanism of Action: From Prodrug to DNA Adduct
This compound, like its predecessors cisplatin and carboplatin, is administered as an inactive prodrug. Its activation and subsequent interaction with DNA is a multi-step process initiated upon entering the low-chloride environment of the cell.[1][2]
Hydrolysis and Activation
Once inside the cell, the glycolate ligand of this compound is cleaved through hydrolysis, resulting in the formation of reactive, aquated platinum species.[2] This process yields three primary active forms: [(NH3)2Pt(H2O)(OCOCOH)]+, [(NH3)2Pt(H2O)2]2+, and [(NH3)2Pt(H2O)(OH)]+.[1] These aquated intermediates are highly electrophilic and are primed to react with nucleophilic sites within the cell, with nuclear DNA being the principal therapeutic target.[1]
Interaction with Purine and Pyrimidine Bases
The activated, positively charged platinum species preferentially bind to the nitrogen atoms of DNA bases. The primary targets are the N7 positions of the purine bases, guanine (G) and adenine (A), which are the most nucleophilic sites.[1][3] Theoretical and experimental studies confirm that this compound has a significantly higher affinity for these purine nucleobases compared to other potential binding partners like purine alkaloids.[1][3] Guanine is the most favorable binding partner for this compound.[3]
While interactions with purines are dominant, binding to pyrimidine bases (cytosine and thymine) can occur, though less frequently. Studies on cisplatin have shown that coordination to the N3 position of cytosine and thymine is possible, particularly in C-rich or T-rich DNA sequences and under conditions of high concentration and long incubation times.
The binding of this compound to these bases leads to the formation of various DNA adducts. The most common and therapeutically significant are:
-
1,2-Intrastrand Cross-links: Formed between two adjacent guanine residues (1,2-d(GG)) or between an adjacent guanine and adenine (1,2-d(GA)).[3] These account for the vast majority of adducts.
-
1,3-Intrastrand Cross-links: Occur between two guanines separated by a third nucleotide (1,3-d(GpG)).[3]
-
Interstrand Cross-links: Less common links formed between guanines on opposite DNA strands.[3]
These adducts cause significant local distortions in the DNA double helix, including bending and unwinding, which obstruct the cellular machinery responsible for DNA replication and transcription.[1] This blockage is the primary trigger for the drug's cytotoxic effects.[2]
Quantitative Data: Binding Affinity
The stability and preference of this compound's interactions with purine bases have been quantified through theoretical calculations. Density Functional Theory (DFT) has been used to determine the Gibbs Free Energy change (ΔG) for the formation of complexes between the hydrolyzed forms of this compound and the nucleobases, providing insight into the thermodynamic favorability of these interactions. A more negative ΔG value indicates a stronger, more stable complex.
The data clearly indicates a preferential binding to guanine over adenine for all active forms of this compound.[3]
| Hydrolyzed this compound Species | Target Base | Computational Method | Gibbs Free Energy Change (ΔG) (kcal/mol) |
| [(NH3)2Pt(H2O)(OCOCOH)]+ | Guanine | B3LYP/6-31G(d,p) | -12.19 |
| Adenine | B3LYP/6-31G(d,p) | -8.58 | |
| [(NH3)2Pt(H2O)2]2+ | Guanine | B3LYP/6-31G(d,p) | -24.49 |
| Adenine | B3LYP/6-31G(d,p) | -20.69 | |
| [(NH3)2Pt(H2O)(OH)]+ | Guanine | B3LYP/6-31G(d,p) | -19.34 |
| Adenine | B3LYP/6-31G(d,p) | -15.11 | |
| [(NH3)2Pt(H2O)(OCOCOH)]+ | Guanine | MN15/def2-TZVP | -24.53 |
| Adenine | MN15/def2-TZVP | -20.76 | |
| [(NH3)2Pt(H2O)2]2+ | Guanine | MN15/def2-TZVP | -33.37 |
| Adenine | MN15/def2-TZVP | -29.28 | |
| [(NH3)2Pt(H2O)(OH)]+ | Guanine | MN15/def2-TZVP | -29.98 |
| Adenine | MN15/def2-TZVP | -25.21 |
Data sourced from theoretical calculations. Experimental values may vary.
Experimental Protocols
The study of this compound-DNA interactions employs a combination of theoretical modeling and experimental techniques.
Theoretical Investigation: Density Functional Theory (DFT)
DFT calculations are used to model the geometric, energetic, and electronic properties of the interactions between this compound's active forms and DNA bases.[4]
-
Objective: To calculate the binding affinity (Gibbs Free Energy change) and model the structure of this compound-nucleobase complexes.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Methodology:
-
Structure Optimization: The 3D structures of this compound's hydrolyzed species and the purine/pyrimidine bases are geometrically optimized.
-
Functional and Basis Set Selection: Calculations are typically performed using multiple levels of theory for robustness. A common combination includes the B3LYP functional with the 6-31G(d,p) basis set for lighter atoms and the LANL2DZ basis set with effective core potentials for the platinum atom.[1] More advanced functionals like MN15 with larger basis sets such as def2-TZVP can also be used for higher accuracy.[1]
-
Solvation Model: To simulate the aqueous cellular environment, an implicit solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), is applied.[1]
-
Complex Modeling: The optimized structures of the platinum species and the nucleobase are combined, and the geometry of the resulting complex is optimized.
-
Energy Calculation: Harmonic analysis is performed to confirm the structures are true energy minima and to calculate thermodynamic properties, including the Gibbs Free Energy change (ΔG) of the reaction.[1]
-
Spectroscopic Analysis: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an experimental method used to confirm the formation of complexes between this compound and nucleobases by monitoring changes in their absorption spectra over time.[5][6][7]
-
Objective: To detect the formation of this compound-nucleobase adducts in solution.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound and the individual nucleobases (e.g., guanine, adenine) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4).
-
Initial Spectra: Record the baseline UV-Vis absorption spectrum (typically 200-400 nm) of the individual solutions.
-
Interaction Study: Mix the this compound and nucleobase solutions at desired molar ratios.
-
Time-Course Measurement: Incubate the mixture at 37°C and record the absorption spectra at regular time intervals (e.g., every few hours for up to 48 hours).
-
Data Analysis: Analyze the spectra for changes in absorbance intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shift).[5] These changes indicate an interaction and the formation of a new complex.[1]
-
Quantitative Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique used to quantify the amount of platinum covalently bound to DNA, providing a direct measure of adduct formation in a cellular context.[8][9]
-
Objective: To determine the number of platinum adducts per unit of DNA.
-
Instrumentation: An ICP-MS instrument.
-
Methodology:
-
Cell Culture and Treatment: Culture cancer cells and treat them with a known concentration of this compound for a specific duration.
-
DNA Extraction: Harvest the cells and carefully isolate the genomic DNA, ensuring minimal contamination from RNA and proteins. Treatment with RNase is recommended.[8]
-
DNA Quantification: Accurately determine the concentration of the extracted DNA using a fluorometric method (e.g., with Hoechst 33258 dye).[8]
-
Sample Digestion: Digest a known amount of the isolated DNA (e.g., 10 µg) using a wet-digestion method with high-purity nitric acid to break down the organic matrix and solubilize the platinum.[8][9]
-
ICP-MS Analysis: Introduce the digested sample into the ICP-MS. The instrument will ionize the sample in argon plasma, and the mass spectrometer will separate and quantify the platinum isotopes.
-
Data Calculation: Use a calibration curve generated from platinum standards to determine the absolute amount of platinum in the sample. Express the results as pg of Pt per µg of DNA or as the number of adducts per 10^6 nucleotides.[8]
-
Visualization of Pathways and Workflows
This compound Activation and DNA Binding
The following diagram illustrates the intracellular activation of this compound and its subsequent covalent binding to the N7 position of adjacent guanine bases, forming a 1,2-d(GG) intrastrand adduct.
Caption: this compound activation via hydrolysis and formation of a DNA adduct.
Downstream Signaling and Apoptosis
The formation of this compound-DNA adducts stalls replication and transcription, which is recognized by the cell as DNA damage. This initiates a signaling cascade that can ultimately lead to programmed cell death (apoptosis).
Caption: DNA damage response pathway triggered by this compound adducts.
Experimental Workflow
A logical workflow for investigating the interaction between this compound and a specific DNA sequence combines both theoretical and experimental approaches for a comprehensive analysis.
Caption: Integrated workflow for this compound-DNA interaction studies.
Cellular Consequences and Resistance
The cellular response to this compound-induced DNA damage is a critical determinant of its therapeutic efficacy.
DNA Damage Response and Apoptosis
As depicted in the signaling diagram, DNA adducts are recognized by sensor proteins like Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases.[2] These kinases phosphorylate and activate downstream checkpoint kinases CHK1 and CHK2, which in turn stabilize the p53 tumor suppressor protein.[2] Stabilized p53 acts as a transcription factor, halting the cell cycle to allow time for DNA repair.[2] If the damage is too extensive to be repaired, p53 initiates apoptosis, primarily through the intrinsic mitochondrial pathway.[2]
Mechanisms of Resistance
Tumor cells can develop resistance to this compound through several mechanisms. The most prominent is the enhancement of DNA repair pathways.[2]
-
Nucleotide Excision Repair (NER): This is a major pathway for removing bulky platinum-DNA adducts. Upregulation of NER components can efficiently remove the lesions before they trigger apoptosis.
-
Mismatch Repair (MMR): While the MMR system can recognize platinum adducts, its role is complex. Deficiencies in MMR can sometimes lead to increased tolerance of the adducts and thus contribute to resistance.[2]
Conclusion
The anticancer activity of this compound is fundamentally rooted in its ability to form covalent adducts with purine bases in DNA, with a strong preference for guanine. The resulting 1,2-intrastrand cross-links distort the DNA structure, inhibiting critical cellular processes and activating the DNA damage response pathway, which culminates in apoptotic cell death. A thorough understanding of the quantitative binding affinities, the specific adducts formed, and the cellular pathways involved is essential for optimizing the clinical use of this compound, overcoming resistance, and designing the next generation of platinum-based therapeutics. The combined application of theoretical modeling and advanced analytical techniques provides a powerful framework for advancing this field of research.
References
- 1. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pub.iapchem.org [pub.iapchem.org]
- 7. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Cytotoxicity Assays for Nedaplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin is a second-generation platinum-based chemotherapeutic agent developed to mitigate some of the toxicities associated with its predecessors, cisplatin and carboplatin.[1][2] Primarily used in the treatment of non-small cell lung cancer, esophageal, head and neck, and cervical cancers, its cytotoxic effects are mediated through the formation of platinum-DNA adducts.[3][4] These adducts disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] Understanding the in vitro cytotoxicity of this compound is crucial for preclinical drug evaluation, mechanism of action studies, and the development of effective combination therapies.
These application notes provide detailed protocols for commonly employed in vitro assays to assess the cytotoxic effects of this compound, including the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and cell cycle analysis by flow cytometry.
Mechanism of Action: An Overview
Upon entering the cell, this compound undergoes hydrolysis, forming reactive platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[1] This DNA damage activates cellular stress responses, prominently involving the p53 tumor suppressor pathway.[1] Activated p53 can induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[5][6] However, if the DNA damage is irreparable, p53 initiates the intrinsic pathway of apoptosis.[1] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a cascade of caspases, ultimately leading to cell death.[7][8]
Data Presentation: Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize reported IC50 values for this compound in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 | 2.49 ± 0.78 | [5] |
| A549DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | 48 | 19.97 ± 0.88 | [5] |
| Fresh Cervical Cancer Samples (Median) | Cervical Cancer | Continuous | 0.435 | [4] |
| Fresh Ovarian Cancer Samples (Median) | Ovarian Cancer | 1 | 28.5 | [2] |
| Kyse450 | Esophageal Cancer | 72 | 3.01 | [9] |
| TE-1 | Esophageal Cancer | 72 | 18.33 | [9] |
Table 2: Apoptosis and Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment Conditions | Apoptosis Rate (%) | Cell Cycle Arrest (Phase) | Percentage of Cells in Arrested Phase | Reference |
| A549DDP | 20 µg/mL this compound for 48h | Increased (significantly higher than control and Cisplatin) | G2 | Increased (significant) | [5] |
| A549 | 20 µM this compound | 19.81 | Not Specified | Not Specified | [9] |
| 95-D | 10 µM this compound | Not Specified | Not Specified | Not Specified | [9] |
| HNE1/DDP | Various concentrations | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent lines) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for this compound.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide - PI).
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Harvest cells (including any floating cells) and centrifuge at 300-400 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry as soon as possible. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% Ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells by trypsinization or scraping.
-
Fixation: Wash the cells with PBS and resuspend the pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failure of activation of caspase-9 induces a higher threshold for apoptosis and cisplatin resistance in testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro chemosensitivity of head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhanced apoptotic effects of ABT-737 in human cancer cells via Mcl-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intervention effects of this compound and cisplatin on proliferation and apoptosis of human tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nedaplatin in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nedaplatin, a second-generation platinum-based chemotherapeutic agent, for in vitro studies on human cancer cell lines. This document outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle arrest, along with data on effective concentrations and the key signaling pathways involved in this compound's mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the formation of platinum-DNA adducts.[1] Upon entering the cell, this compound is hydrolyzed, forming reactive platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[1] This DNA damage disrupts DNA replication and transcription, triggering a cellular stress response.[1] A key player in this response is the p53 tumor suppressor protein, which, upon stabilization, can induce cell cycle arrest to allow for DNA repair or, in cases of extensive damage, initiate apoptosis (programmed cell death).[1] The apoptotic cascade is often mediated by the Bcl-2 family of proteins, leading to the activation of caspases and ultimately, cell death.
Data Presentation: Efficacy of this compound in Human Cancer Cell Lines
The following tables summarize the effective concentrations of this compound required to inhibit the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug; a lower IC50 value indicates a more potent compound.
Table 1: this compound IC50 Values in Human Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Assay |
| A549 | Non-Small Cell Lung Cancer | 2.49 ± 0.78 | 48 | MTT |
| A549/DDP (Cisplatin-Resistant) | Non-Small Cell Lung Cancer | 19.97 ± 0.88 | 48 | MTT |
Data extracted from a study by Zhang et al.[2]
Table 2: this compound Efficacy in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Exposure Time (hours) | Observed Effect | Assay |
| Eca-109 | Esophageal Carcinoma | Dose-dependent | 24, 48, 72 | Growth Inhibition | MTT |
| Skov-3 | Ovarian Carcinoma | Dose-dependent | 24, 48, 72 | Growth Inhibition | MTT |
| Hela | Cervical Carcinoma | Dose-dependent | 24, 48, 72 | Growth Inhibition | MTT |
Data is based on studies demonstrating dose-dependent growth inhibition.[3]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, Skov-3, Hela)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.[3]
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound. For A549 cells, a range of 2 to 10 µg/mL can be used.[2] Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[2][3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and untreated control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as p53, Bax, and Bcl-2.
Materials:
-
This compound-treated and untreated control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound-induced DNA damage and apoptosis signaling pathway.
Caption: General experimental workflow for evaluating this compound's effects.
References
Application Notes and Protocols for Nedaplatin Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in preclinical efficacy studies of Nedaplatin, a second-generation platinum-based anticancer drug. The following sections detail the experimental protocols, present quantitative data from various studies, and visualize key pathways and workflows to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound, an organoplatinum compound, functions as a DNA alkylating agent, forming platinum-DNA adducts that lead to intrastrand and interstrand cross-links.[1] This damage disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2] Its mechanism of action involves hydrolysis to form active platinum species that bind to DNA.[2][3][4] The cellular response to this DNA damage often involves the activation of the p53 signaling pathway.[2] Preclinical studies in various animal models are crucial for evaluating the antitumor efficacy and pharmacokinetic profile of this compound, both as a monotherapy and in combination with other agents.
Animal Models and Tumor Xenografts
The selection of an appropriate animal model is critical for the successful evaluation of this compound's efficacy. Immunocompromised mouse models are frequently used to host human tumor xenografts, preventing graft rejection.[5]
Commonly Used Mouse Strains:
-
Nude Mice (nu/nu): T-cell deficient, widely used for subcutaneous xenograft models.[5]
-
SCID (Severe Combined Immunodeficient) Mice: Deficient in both T and B cells, suitable for a broader range of human tumor cell lines and patient-derived xenografts (PDXs).[5][6]
-
BALB/c Mice: An inbred strain often used for syngeneic tumor models (implanting mouse tumor cells) and can also be used in their nude or SCID forms for xenografts.[7][8]
-
C57BL/6 Mice: A common inbred strain for syngeneic models, particularly for Lewis lung carcinoma.[7][9]
Tumor Models:
-
Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted into immunocompromised mice.[10] Examples include:
-
Ma44 Human Lung Carcinoma: Used to demonstrate the synergistic effect of this compound with cyclophosphamide and gemcitabine.[7][8]
-
NCI-H460 Human Lung Cancer: A model refractory to gemcitabine, where this compound in combination showed potent growth inhibition.[8]
-
A549 Human Lung Carcinoma: Used to study mechanisms of resistance and the effect of this compound on cisplatin-resistant cells.[6]
-
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same strain.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunocompromised mice, aiming to better recapitulate the heterogeneity of human cancers.[5]
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from preclinical studies, showcasing the antitumor efficacy of this compound alone and in combination therapies.
Table 1: Efficacy of this compound in Combination with Cyclophosphamide in Murine and Human Lung Carcinoma Models
| Animal Model | Tumor Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition | Survival Outcome | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma | NDP + CPM | NDP (1/4 to 1 MTD) + CPM (58 or 78 mg/kg), single i.v. injection | Synergistically enhanced inhibition | Prolonged survival, frequent long-term tumor-free survivors | [7] |
| Nude Mice | Ma44 Human Lung Carcinoma | NDP + CPM | NDP (1/4 to 1 MTD) + CPM (58 or 78 mg/kg), single i.v. injection | Augmented antitumor efficacy | Not specified | [7] |
NDP: this compound; CPM: Cyclophosphamide; MTD: Maximum Tolerated Dose; i.v.: intravenous
Table 2: Efficacy of this compound in Combination with Gemcitabine in Human Lung Cancer Xenograft Models
| Animal Model | Tumor Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition | Reference |
| Athymic Mice | Ma44 (GEM-sensitive) | NDP + GEM | GEM i.v., followed by NDP i.v. after 30 min; GEM repeated 3-4 days later | Synergistically enhanced inhibition | [8] |
| Athymic Mice | NCI-H460 (GEM-refractory) | NDP + GEM | GEM i.v., followed by NDP i.v. after 30 min; GEM repeated 3-4 days later | Potent augmentation of growth inhibition | [8] |
NDP: this compound; GEM: Gemcitabine; i.v.: intravenous
Table 3: Efficacy of this compound in a Cisplatin-Resistant Lung Cancer Xenograft Model
| Animal Model | Tumor Model | Treatment Group | Pre-treatment of Cells | Tumor Size | Survival Outcome | Reference |
| SCID Mice | A549 Xenograft | NDP | This compound | Significant reduction compared to control | Remarkably prolonged overall survival | [6] |
| SCID Mice | A549 Xenograft | MVIH siRNA | MVIH siRNA | Significant reduction compared to control | Remarkably prolonged overall survival | [6] |
NDP: this compound; MVIH: Long non-coding RNA associated with microvascular invasion in hepatocellular carcinoma
Experimental Protocols
The following are generalized protocols for conducting in vivo efficacy studies with this compound. These should be adapted based on the specific cell line, animal model, and experimental goals.
Protocol 1: Subcutaneous Cell Line-Derived Xenograft Model
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., A549, Ma44) in the recommended medium and conditions until they reach 70-80% confluency.
- Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.
- Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. For some cell lines, a 1:1 mixture with Matrigel may improve tumor take rates. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
- Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID).
- Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).
- Shave and disinfect the right flank of the mouse with an alcohol swab.
- Inject 100 µL of the cell suspension subcutaneously into the flank using a 27-gauge needle.
- Monitor the animals for tumor growth.
3. Tumor Monitoring and Treatment Initiation:
- Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
- Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
4. This compound Preparation and Administration:
- Reconstitute this compound powder in a sterile vehicle (e.g., 5% glucose solution or saline) to the desired stock concentration on the day of use. Further dilutions should be made with the same vehicle.
- Administer this compound via the desired route. For intravenous (i.v.) injection, use the tail vein. The volume of injection should be adjusted based on the mouse's body weight (e.g., 10 µL/g).
- The control group should receive an equivalent volume of the vehicle.
- The dose and schedule will depend on the specific study design (e.g., single dose, multiple doses over several weeks).
5. Efficacy Evaluation and Endpoint:
- Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss can be an indicator of toxicity.
- The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
- A secondary endpoint can be survival. The study may be terminated when tumors in the control group reach a maximum allowable size, or if animals show signs of excessive toxicity.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a this compound in vivo efficacy study.
Conclusion
The use of appropriate animal models is indispensable for the preclinical evaluation of this compound. The data consistently demonstrate that this compound, particularly in combination with other chemotherapeutic agents, exhibits significant antitumor activity in various lung cancer models. The provided protocols and visualizations serve as a foundational guide for researchers to design and conduct robust in vivo efficacy studies, contributing to the further development and clinical application of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor efficacy of this compound, a novel platinum complex, with cyclophosphamide in murine and human tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical in vivo antitumor efficacy of this compound with gemcitabine against human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence-dependent antitumor efficacy of combination chemotherapy with this compound, a newly developed platinum, and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crownbio.com [crownbio.com]
Application Notes and Protocols for Nedaplatin Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Nedaplatin in murine xenograft models. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows to facilitate the design and execution of preclinical studies.
Introduction
This compound is a second-generation platinum-based anticancer agent developed to improve upon the efficacy and reduce the toxicity profile of its predecessors, cisplatin and carboplatin.[1][2] It is primarily used in the treatment of various cancers, including non-small cell lung cancer, esophageal cancer, and head and neck cancers.[2][3] Like other platinum analogs, this compound exerts its cytotoxic effects by forming platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] Murine xenograft models are crucial for the preclinical evaluation of chemotherapeutic agents like this compound, allowing for the assessment of in vivo efficacy and toxicity.
Mechanism of Action
This compound's primary mechanism of action involves the formation of DNA adducts. After administration, this compound undergoes hydrolysis, forming reactive platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[1][2] This DNA damage triggers a cascade of cellular responses, including the activation of the p53 pathway, which can lead to cell cycle arrest to allow for DNA repair.[1] If the damage is too extensive, p53 initiates apoptosis.[1] Additionally, this compound can activate other DNA damage response pathways involving kinases such as ATR and ATM.[1] In some contexts, this compound has been shown to influence other signaling pathways, including the Akt/mTOR and ERK pathways, which can be involved in autophagy and drug resistance.[4]
Quantitative Data Summary
The following tables summarize the dosages, administration routes, schedules, and efficacy of this compound in various murine xenograft models as reported in the literature.
Table 1: this compound Monotherapy in Murine Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route & Schedule | Efficacy |
| Lewis Lung Carcinoma | Lewis | Syngeneic | 44 mg/kg | Not specified | Decreased tumor volume and increased survival[5] |
| Head and Neck Cancer | HNC-3 | Xenograft | 40 mg/kg | Not specified | Decreased tumor volume[5] |
Table 2: this compound in Combination Therapy in Murine Xenograft Models
| Cancer Type | Cell Line(s) | Combination Agent(s) | This compound Dose | Administration Route & Schedule | Efficacy |
| Lewis Lung Carcinoma | Lewis | Cyclophosphamide | 1/4 to 1 MTD | Single IV injection | Synergistically enhanced tumor growth inhibition and prolonged survival |
| Human Lung Carcinoma | Ma44 | Cyclophosphamide | 1/4 to 1 MTD | Single IV injection | Augmented antitumor efficacy |
| Human Squamous Carcinoma | KB3-1, OCC-1-JCK, LJC-1-JCK, Ma44 | 5-Fluorouracil | Not specified | Single IV injection | Enhanced inhibition of tumor growth[6] |
| Non-Small Cell Lung Cancer | A549 | MVIH siRNA | Not specified | Cells pre-treated before implantation | Significant reduction of tumor size and prolonged overall survival |
| Lewis Lung Carcinoma | Lewis | Etoposide | 1/4 to 1 MTD | Single administration | Synergistically enhanced inhibition of tumor growth and prolonged survival[7] |
| Lewis Lung Carcinoma | Lewis | Paclitaxel | Not specified | Sequential dosing (TXL prior to NDP) | Synergistically enhanced inhibition of tumor growth with less toxicity[8] |
| Human Lung Cancer | Ma44, NCI-H460 | Gemcitabine | Not specified | IV injection after GEM | Synergistically enhanced inhibition of tumor growth[9] |
| Lung Cancer | LA-795 | CpG oligodeoxynucleotide | Not specified | Not specified | Significantly reduced tumor volume and prolonged survival time[10] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting studies with this compound in murine xenograft models.
Protocol 1: Establishment of Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended to improve tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric clippers
-
70% ethanol or povidone-iodine
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency. Ensure cells are in the logarithmic growth phase.
-
Harvest cells by trypsinization and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10⁶ to 10 x 10⁷ cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the hair from the injection site (typically the right flank).
-
Disinfect the injection site with 70% ethanol or povidone-iodine.
-
-
Cell Implantation:
-
Gently lift the skin at the injection site.
-
Subcutaneously inject the cell suspension (100-200 µL) using a 1 mL syringe with a 27-30 gauge needle.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: this compound Preparation and Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or 5% dextrose solution
-
Sterile syringes and needles for injection
Procedure:
-
Reconstitution:
-
Reconstitute this compound powder with sterile saline or 5% dextrose solution to the desired stock concentration. The manufacturer's instructions should be followed for specific reconstitution details.
-
Further dilute the stock solution with the same vehicle to the final dosing concentration. The final concentration should be calculated based on the individual mouse's body weight.
-
-
Administration:
-
This compound is typically administered intravenously (IV) via the tail vein or intraperitoneally (IP).[6]
-
For IV administration, warm the mouse's tail to dilate the veins. Restrain the mouse and carefully inject the this compound solution into a lateral tail vein.
-
For IP administration, restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Protocol 3: Tumor Growth Monitoring and Efficacy Assessment
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement:
-
Once tumors become palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Body Weight:
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Survival Analysis: Monitor the survival of mice in each group. The endpoint for survival studies is typically defined by a specific tumor volume, significant body weight loss, or other signs of distress.
-
Safety and Toxicity Assessment
It is crucial to monitor the health and well-being of the animals throughout the study.
Key Monitoring Parameters:
-
Body Weight: A significant and sustained loss of body weight (typically >15-20%) can be a sign of toxicity.
-
Clinical Signs: Observe mice daily for any signs of distress, including changes in posture, activity level, grooming, and food/water intake.
-
Tumor Ulceration: Monitor tumors for any signs of ulceration or necrosis.
The dose-limiting toxicity of this compound is primarily myelosuppression, particularly thrombocytopenia.[9] While less nephrotoxic than cisplatin, renal function should still be considered.[9]
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods.
-
Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.
-
Statistical Analysis: Use statistical tests such as the t-test or ANOVA to compare tumor volumes and body weights between treatment and control groups. For survival data, use Kaplan-Meier analysis and the log-rank test.
By following these detailed application notes and protocols, researchers can effectively utilize murine xenograft models to evaluate the preclinical efficacy and safety of this compound, contributing to the development of improved cancer therapies.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. youtube.com [youtube.com]
- 5. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Determining the In Vitro IC50 Values of Nedaplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of Nedaplatin in various cancer cell lines. This compound is a second-generation platinum-based anticancer agent that exerts its cytotoxic effects by inducing DNA damage.[1] Accurate and reproducible determination of its IC50 value is crucial for preclinical drug evaluation, understanding mechanisms of resistance, and developing effective combination therapies. This guide outlines the molecular mechanism of this compound, protocols for common in vitro cytotoxicity assays (MTT and SRB), and a compilation of reported IC50 values in different cancer cell lines.
Mechanism of Action of this compound
This compound, similar to other platinum-based drugs, functions by damaging the DNA of cancer cells.[1] Upon entering the cell, this compound undergoes hydrolysis, forming reactive platinum complexes.[2][3] These complexes bind to DNA, creating intrastrand and interstrand cross-links. This adduct formation disrupts DNA replication and transcription, leading to cell cycle arrest and programmed cell death (apoptosis).[1][4]
A key pathway activated in response to this compound-induced DNA damage is the p53 signaling pathway.[4] The p53 tumor suppressor protein, often called the "guardian of the genome," is stabilized upon DNA damage.[4] This stabilization leads to the transcription of target genes that can halt the cell cycle to allow for DNA repair. If the damage is too severe to be repaired, p53 initiates apoptosis, eliminating the cancerous cell.[4]
Quantitative Data: IC50 Values of this compound
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as drug exposure time.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Assay Method | Reference |
| Fresh Human Ovarian Cancer | Ovarian Cancer | Median: 28.5 | HTCA | [5] |
| Fresh Human Cervical Cancers | Cervical Cancer | Median: 0.435 | Colony Counts & [3H]thymidine incorporation | [6] |
| A549 | Non-Small Cell Lung Cancer | 2.49 ± 0.78 | MTT Assay | [7] |
| A549DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | 19.97 ± 0.88 | MTT Assay | [7] |
Experimental Protocols
Accurate determination of IC50 values requires standardized and well-controlled experimental procedures. Below are detailed protocols for two commonly used colorimetric assays for assessing cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.
General Experimental Workflow
The overall process for determining the IC50 value of this compound involves several key steps, from cell culture to data analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and blank wells (medium without cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) in a humidified incubator at 37°C with 5% CO2.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9][10] Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[8][10]
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[11][12] The amount of bound dye is proportional to the total cellular protein mass.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% wt/vol)[13]
-
Sulforhodamine B (SRB) solution (0.4% wt/vol in 1% acetic acid)[13]
-
Acetic acid (1% vol/vol)
-
Tris base solution (10 mM, pH 10.5)[13]
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with this compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[12][13]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove excess TCA.[13] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][13]
-
Removal of Unbound Dye: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[13] Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12] Shake the plate for 5-10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm or 564 nm using a microplate reader.[11][13]
-
Data Analysis: Follow the same data analysis steps as outlined in the MTT protocol (step 7) to calculate the percentage of cell growth and determine the IC50 value.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to reliably determine the in vitro IC50 values of this compound. Consistent application of these standardized methods will facilitate the comparison of results across different studies and contribute to a deeper understanding of this compound's anticancer activity. The choice between the MTT and SRB assay will depend on the specific cell line and experimental goals, as the former measures metabolic activity while the latter measures total protein content.[11] Careful optimization of cell seeding density and drug incubation time is critical for obtaining accurate and reproducible IC50 values.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Synergy of Nedaplatin and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the experimental design and evaluation of the synergistic anti-cancer effects of Nedaplatin and gemcitabine. Detailed protocols for key assays are provided to guide researchers in obtaining robust and reproducible data.
Introduction
This compound, a second-generation platinum derivative, exerts its cytotoxic effects by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The p53 pathway is a critical mediator of this response.[1] Gemcitabine, a pyrimidine antimetabolite, inhibits DNA synthesis. Preclinical studies have demonstrated that the combination of gemcitabine and a platinum agent can result in synergistic effects, as gemcitabine may inhibit the repair of platinum-induced DNA damage.[2] In vivo studies have suggested that the combination of this compound and gemcitabine leads to enhanced tumor growth inhibition, potentially superior to combinations with cisplatin or carboplatin.[2] This document outlines the experimental design to quantify this synergy and elucidate the underlying cellular mechanisms.
Experimental Design for Synergy Assessment
To quantitatively assess the interaction between this compound and gemcitabine, a dose-response matrix should be designed. Both constant-ratio and non-constant-ratio experimental designs can be employed. The constant-ratio design, where the drugs are combined at a fixed molar ratio across a range of concentrations, is often recommended for synergy analysis.
1.1. Determination of IC50 Values
Prior to synergy studies, the half-maximal inhibitory concentration (IC50) for each drug must be determined individually in the cancer cell line(s) of interest. This is crucial for selecting the appropriate concentration ranges for the combination experiments.
Table 1: Example IC50 Values of this compound and Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Gemcitabine IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | ~20 | ~50 |
| H1299 | Non-Small Cell Lung Cancer | Not specified | ~20 |
| 5637 | Bladder Cancer | Not specified (Carboplatin used) | ~86 |
| Ovarian Cancer Cells | Ovarian Cancer | Not specified | 10 nM - 10 µM range tested |
Note: The above values are approximate and may vary depending on experimental conditions. It is essential to determine these values empirically for your specific cell line and assay conditions.
1.2. Synergy Analysis
The synergistic effect of the drug combination can be quantified using various models, such as the Loewe additivity model or the Bliss independence model. The Combination Index (CI) is a widely used parameter, calculated using software like CompuSyn.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Key Experimental Protocols
2.1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound, gemcitabine, and their combination at a constant molar ratio for 48-72 hours. Include untreated and solvent-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values and Combination Index.
2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, gemcitabine, and their combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]
Table 2: Expected Outcomes of Annexin V/PI Staining
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact cell membrane |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised cell membrane |
2.3. Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound, gemcitabine, and their combination for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[6]
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The combination of gemcitabine and a platinum agent can lead to cell cycle arrest in the G1/early S phase and S/G2/M phases, respectively.[7]
Visualizing Molecular Mechanisms and Workflows
3.1. Signaling Pathway of this compound and Gemcitabine Synergy
The synergistic effect of this compound and gemcitabine is believed to stem from their complementary mechanisms of action targeting DNA.
Caption: Synergistic interaction of this compound and Gemcitabine.
3.2. Experimental Workflow for Synergy Assessment
A structured workflow is essential for the systematic evaluation of drug synergy.
Caption: Workflow for evaluating this compound and Gemcitabine synergy.
3.3. Logical Relationship for Synergy Determination
The determination of synergy is based on comparing the observed effect of the combination to the expected additive effect.
Caption: Logical framework for determining drug synergy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Combination phase I study of this compound and gemcitabine for advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. europeanreview.org [europeanreview.org]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Analysis of the Cytotoxic Activity of the Carboplatin and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nedaplatin Dosage Calculation in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nedaplatin
This compound is a second-generation platinum-based anticancer agent developed to mitigate the toxicities associated with cisplatin, such as nephrotoxicity and gastrointestinal toxicity.[1] Its mechanism of action is similar to other platinum analogs, involving the formation of platinum-DNA adducts that inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] this compound has demonstrated efficacy against a variety of cancers, including head and neck, esophageal, and non-small cell lung cancer.[1] This document provides detailed protocols and guidance for the calculation of this compound dosages for in vivo experimental studies in animal models, particularly mice.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process. Following administration, it undergoes hydrolysis, where the glycolate ligand is cleaved, forming reactive platinum species.[4] These activated platinum complexes then bind to DNA, primarily at the N7 position of guanine and adenine bases, forming intrastrand and interstrand crosslinks.[4] This DNA damage disrupts normal cellular processes, triggering downstream signaling pathways that culminate in apoptosis.
Dosage Calculation for In Vivo Experiments
Allometric Scaling for Animal Equivalent Dose (AED) Calculation
A common and recommended method for extrapolating a drug dose from humans to animals is allometric scaling, which is based on the body surface area (BSA). The following formula is used to calculate the Animal Equivalent Dose (AED) from the Human Equivalent Dose (HED).
Formula:
AED (mg/kg) = HED (mg/kg) × (Human Km / Animal Km)
Where Km is a conversion factor calculated as:
Km = Body Weight (kg) / Body Surface Area (m²)
Table 1: Km Factors for Various Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
Source: Data derived from FDA guidelines.
Example Calculation for Mouse:
To convert a human dose to a mouse dose:
AEDmouse (mg/kg) = HED (mg/kg) × (37 / 3) ≈ HED (mg/kg) × 12.3
Recommended Human Dose of this compound
The clinically recommended therapeutic dose of this compound is in the range of 80-100 mg/m².[1][5] The maximum tolerated dose (MTD) in humans has been established at 120 mg/m².[1]
Table 2: Human Dose Conversion to mg/kg
| Parameter | Value |
| Recommended Dose Range | 80 - 100 mg/m² |
| MTD | 120 mg/m² |
| Average Human BSA | 1.62 m² |
| Average Human Weight | 60 kg |
| Recommended HED (mg/kg) | 2.16 - 2.7 mg/kg |
| MTD HED (mg/kg) | 3.24 mg/kg |
Calculation: HED (mg/kg) = (Dose in mg/m² × Average Human BSA) / Average Human Weight
Calculated Animal Equivalent Doses (AED) for Mice
Based on the allometric scaling formula and the human dose range, the following are the calculated AEDs for mice.
Table 3: Calculated this compound Dosage for Mice
| Human Dose (mg/m²) | Corresponding HED (mg/kg) | Calculated Mouse AED (mg/kg) |
| 80 | 2.16 | ~26.6 |
| 100 | 2.7 | ~33.2 |
| 120 (MTD) | 3.24 | ~39.8 |
It is crucial to note that these are calculated estimates. The actual Maximum Tolerated Dose (MTD) in a specific mouse strain should be determined experimentally. In BALB/c mice, the MTD for the related platinum drug, cisplatin, has been reported to be around 6 mg/kg.[5] Given that this compound is designed to have lower toxicity, its MTD is expected to be higher. Some studies have used doses of this compound in mice in the range of 40-44 mg/kg.[6]
Experimental Protocols
Preparation of this compound for Injection
This compound is typically prepared in a sterile physiological saline solution for in vivo administration.
Materials:
-
This compound powder
-
Sterile, preservative-free 0.9% Sodium Chloride (NaCl) solution
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in sterile 0.9% NaCl solution to the desired stock concentration.[2]
-
Gently vortex or swirl the vial until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
The prepared solution should be used immediately. While specific stability data for this compound in saline is limited, related platinum drugs like carboplatin have shown stability for up to 24 hours at room temperature in 0.9% NaCl.[7][8]
Administration of this compound to Mice
The most common routes of administration for this compound in preclinical studies are intravenous (i.v.) and intraperitoneal (i.p.).
4.2.1. Intravenous (i.v.) Injection (Tail Vein)
Protocol:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, inject the calculated volume of this compound solution slowly into one of the lateral tail veins.
-
Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and attempt the injection in a more proximal location.
-
Return the mouse to its cage and monitor for any adverse reactions.
4.2.2. Intraperitoneal (i.p.) Injection
Protocol:
-
Securely restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.
Experimental Workflow and Models
The selection of an appropriate in vivo model is critical for the relevance of the study. Common models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and syngeneic models.
Table 4: Dosing Considerations for Different In Vivo Models
| Model Type | Key Characteristics | Dosing Considerations |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines implanted in immunodeficient mice. | Well-established and reproducible. Dosing can be based on historical data for the cell line. |
| Patient-Derived Xenograft (PDX) | Patient tumor tissue directly implanted into immunodeficient mice. | More clinically relevant due to preservation of tumor heterogeneity. Dosing may need to be optimized for each PDX model. |
| Syngeneic Model | Murine cancer cells implanted in immunocompetent mice of the same strain. | Allows for the study of the interaction between the drug and the immune system. The immune response may influence the MTD and efficacy. |
Summary of Quantitative Data
Table 5: Summary of this compound Dosages
| Parameter | Human | Mouse (Calculated AED) | Mouse (Reported Experimental) |
| Recommended Dose | 80-100 mg/m² | 26.6 - 33.2 mg/kg | 40 - 44 mg/kg[6] |
| MTD | 120 mg/m² | ~39.8 mg/kg | Not consistently reported; requires experimental determination. |
| Administration Route | Intravenous | Intravenous, Intraperitoneal | Intravenous, Intraperitoneal[9][10] |
| Vehicle | Saline Solution | Saline Solution | Saline Solution[2] |
Conclusion
The calculation of this compound dosage for in vivo experiments requires careful consideration of allometric scaling principles and the specific experimental model being used. While the provided protocols and data offer a strong starting point, it is imperative for researchers to empirically determine the MTD of this compound in their specific mouse strain and experimental setup to ensure both efficacy and animal welfare. The detailed methodologies and visualizations in these application notes are intended to guide researchers in designing robust and reproducible preclinical studies with this compound.
References
- 1. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 6. caymanchem.com [caymanchem.com]
- 7. jkshp.or.kr [jkshp.or.kr]
- 8. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor efficacy of this compound, a novel platinum complex, with cyclophosphamide in murine and human tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical in vivo antitumor efficacy of this compound with gemcitabine against human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Nedaplatin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin, a second-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through the induction of DNA damage.[1] Upon entering a cell, this compound's glycolate ligand is hydrolyzed, leading to the formation of reactive platinum species that bind to DNA, creating adducts.[1] These adducts disrupt DNA replication and transcription, triggering a cellular stress response that culminates in cell cycle arrest and apoptosis.[2] Understanding the impact of this compound on cell cycle progression is crucial for elucidating its mechanism of action and for the development of effective cancer therapies.
This document provides detailed protocols for the analysis of cell cycle distribution in cancer cells treated with this compound, methods for data presentation, and a summary of the key signaling pathways involved.
Data Presentation
Effective analysis of this compound's impact on cell cycle progression requires clear and concise data presentation. Quantitative data from flow cytometry should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Cell Cycle Distribution of Cisplatin-Resistant A549 (A549/DDP) Cells Following this compound Treatment.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.23 ± 2.11 | 25.43 ± 1.54 | 9.34 ± 0.87 |
| Cisplatin (20 µg/ml, 48h) | 55.12 ± 2.34 | 20.34 ± 1.78 | 24.54 ± 2.01 |
| This compound (20 µg/ml, 48h) | 54.89 ± 2.51 | 19.98 ± 1.65 | 25.13 ± 2.23 |
Data is presented as mean ± standard deviation.
In cisplatin-resistant A549 non-small cell lung cancer cells, treatment with this compound (20 µg/ml for 48 hours) resulted in a significant decrease in the proportion of cells in the G1 phase and a corresponding increase in the G2/M phase, indicative of a G2/M cell cycle arrest.[2] Similar effects, such as S-phase blockage, have been observed in other non-small cell lung cancer cell lines like A549 and H1650.[3]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., A549, H1650)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 6-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in complete culture medium.
-
Remove the medium from the 6-well plates and add the medium containing the different concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol describes the staining of this compound-treated cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.
Materials:
-
This compound-treated and control cells from Protocol 1
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/ml)
-
Propidium Iodide (PI) staining solution (50 µg/ml PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization, including any floating cells from the medium, and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µl of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 ml of cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound leading to cell cycle arrest and the general experimental workflow for cell cycle analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Nedaplatin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of Nedaplatin resistance in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound resistance in cancer cells?
A1: this compound resistance is a multifactorial phenomenon. The core mechanisms include:
-
Reduced Intracellular Drug Accumulation: This can be due to decreased drug influx or increased drug efflux, limiting the amount of this compound that reaches its DNA target.[1][2]
-
Increased DNA Repair: Cancer cells can upregulate their DNA repair machinery, particularly the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways, to efficiently remove this compound-induced DNA adducts.[3][4][5]
-
Inhibition of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), allow cancer cells to survive DNA damage that would normally trigger cell death.[2][6][7]
-
Drug Inactivation: Intracellular detoxification systems, involving molecules like glutathione (GSH), can bind to and inactivate this compound.[1][2]
-
Epithelial-Mesenchymal Transition (EMT): The transition of cancer cells from an epithelial to a mesenchymal phenotype has been linked to increased resistance to platinum-based drugs.[8][9][10]
Q2: Is there cross-resistance between this compound and other platinum-based drugs like Cisplatin?
A2: While this compound may show efficacy in some Cisplatin-resistant tumors, incomplete cross-resistance is often observed.[11] The underlying mechanisms of resistance can be shared but may also be distinct, depending on the specific genetic and epigenetic landscape of the cancer cells.
Q3: How can I establish a this compound-resistant cancer cell line in the lab?
A3: Developing a this compound-resistant cell line typically involves continuous or intermittent exposure of a parental, sensitive cell line to gradually increasing concentrations of this compound over a prolonged period.[12][13] It is crucial to start with a low concentration (e.g., IC10-IC20) and allow the cells to recover and repopulate between dose escalations.[14]
Q4: What are the key signaling pathways implicated in this compound resistance?
A4: Several signaling pathways are known to be involved, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, which promote cell survival and proliferation.[15] Additionally, pathways regulating apoptosis and DNA damage response are central to the resistance phenotype.
Section 2: Troubleshooting Guides
This section addresses common experimental issues in a question-and-answer format.
Issue 1: High variability in IC50 values for this compound in cytotoxicity assays.
-
Question: I am performing MTT assays to determine the IC50 of this compound, but my results are inconsistent between experiments. What could be the cause?
-
Answer: High variability in IC50 values can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Cell density can significantly impact drug sensitivity.[15] Use a single-cell suspension to avoid clumping.[16]
-
Drug Preparation and Stability: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[15]
-
Assay Timeline: Maintain consistency in the timing of cell seeding, drug treatment, and addition of viability reagents.[16]
-
Cell Line Integrity: Use cells from a low-passage number and regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.[15]
-
Issue 2: Difficulty in detecting changes in protein expression between sensitive and resistant cells via Western Blot.
-
Question: I am trying to compare the expression of DNA repair proteins in my parental and this compound-resistant cell lines, but I am not seeing the expected upregulation in the resistant line. What should I troubleshoot?
-
Answer: Consider the following troubleshooting steps:
-
Antibody Validation: Ensure the primary antibody is specific and validated for the intended application.
-
Protein Loading: Quantify total protein concentration accurately and ensure equal loading across all lanes. Use a reliable loading control.
-
Protein Transfer: Optimize the transfer conditions to ensure efficient transfer of proteins of different molecular weights.
-
Cell Culture Conditions: Ensure that the resistant cell line is maintained under the appropriate this compound concentration to retain its resistance phenotype.
-
Issue 3: My this compound-resistant cell line is reverting to a sensitive phenotype.
-
Question: After several passages without this compound, my resistant cell line is showing increased sensitivity to the drug. How can I prevent this?
-
Answer: To maintain the resistant phenotype, it is often necessary to culture the cells in the continuous presence of a low, non-lethal "maintenance" dose of this compound.[13] It is also recommended to periodically re-evaluate the IC50 to monitor the stability of the resistance.
Section 3: Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound and determine the concentration that inhibits 50% of cell growth (IC50).
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[18]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., saline) and a no-cell control (blank).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[14]
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to detect and quantify specific proteins involved in this compound resistance.
Materials:
-
Parental and this compound-resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).[19]
Section 4: Data Presentation
Table 1: Comparative IC50 Values for Platinum Drugs in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) in Parental Line | IC50 (µM) in Resistant Line | Fold Resistance |
| A549 (NSCLC) | Cisplatin | 2.5 ± 0.3 | 15.2 ± 1.8 | 6.1 |
| A549/DDP | This compound | 4.8 ± 0.5 | 9.7 ± 1.1 | 2.0 |
| H1650 (NSCLC) | Cisplatin | 1.8 ± 0.2 | 12.5 ± 1.5 | 6.9 |
| H1650/DDP | This compound | 3.5 ± 0.4 | 7.2 ± 0.9 | 2.1 |
Data are hypothetical and for illustrative purposes.
Table 2: Relative mRNA Expression of Key Genes in this compound-Resistant Cells
| Gene | Function | Fold Change in Resistant vs. Parental Cells (qRT-PCR) |
| ERCC1 | DNA Repair (NER) | 4.2 ↑ |
| ATP7B | Drug Efflux | 3.5 ↑ |
| Bcl-2 | Anti-Apoptosis | 2.8 ↑ |
| Bax | Pro-Apoptosis | 0.6 ↓ |
| MVIH | lncRNA | 5.1 ↑ |
Data are hypothetical and for illustrative purposes. Fold change is relative to the parental cell line, normalized to a housekeeping gene.[11]
Section 5: Visualizations
Caption: Overview of this compound action and resistance mechanisms in cancer cells.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 2. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA repair pathways and cisplatin resistance: an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of apoptosis leads to cisplatin resistance in V79 cells subjected to chronic oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin influences acquisition of resistance to molecular-targeted agents through epithelial-mesenchymal transition-like changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Nedaplatin Resistance in Non-Small Cell Lung Cancer (NSCLC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on overcoming Nedaplatin resistance in non-small cell lung cancer (NSCLC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in NSCLC?
A1: this compound, a second-generation platinum analog, shares a similar mechanism of action with cisplatin, which involves forming DNA adducts that trigger cell cycle arrest and apoptosis.[1] Consequently, resistance mechanisms are often similar and multifactorial, including:
-
Reduced Intracellular Drug Accumulation: Overexpression of efflux pumps like P-glycoprotein (P-gp) can decrease the intracellular concentration of this compound.[2]
-
Enhanced DNA Repair: Increased capacity of DNA repair mechanisms, such as the Nucleotide Excision Repair (NER) pathway, can remove this compound-DNA adducts, mitigating their cytotoxic effects.
-
Alterations in Apoptotic Pathways: Dysregulation of apoptosis is a key resistance mechanism. This includes the downregulation of pro-apoptotic proteins (e.g., Bax) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2).[2] Studies have shown that this compound can promote apoptosis in cisplatin-resistant cells by increasing the expression of Bax and decreasing Bcl-2.[2]
-
Activation of Pro-Survival Signaling Pathways: Hyperactivation of pathways like PI3K/AKT and MAPK provides survival signals that counteract the drug-induced damage, promoting resistance.[3][4]
Q2: Is there complete cross-resistance between Cisplatin and this compound?
A2: No, the cross-resistance is incomplete. Clinical and in-vitro studies suggest that this compound can be effective in some cisplatin-resistant NSCLC cases.[5] This indicates that while some resistance mechanisms are shared, there are differences that can be exploited therapeutically. For instance, this compound has shown a stronger inhibitory effect than cisplatin in cisplatin-resistant A549DDP cells.[2]
Q3: What are the key signaling pathways to target for overcoming this compound resistance?
A3: Targeting pro-survival pathways that are hyperactivated in resistant cells is a primary strategy. The most commonly implicated pathways in platinum resistance are:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a known mechanism of resistance to platinum-based drugs.[6][7] Inhibitors of PI3K, AKT, or mTOR are being investigated to re-sensitize resistant NSCLC cells to chemotherapy.[8]
-
MAPK Pathway (ERK, p38, JNK): This pathway regulates a wide range of cellular processes, including proliferation and apoptosis. Its activation can contribute to drug resistance.[9][10]
-
Epithelial-to-Mesenchymal Transition (EMT): The EMT process is associated with increased cell motility, invasion, and drug resistance. This compound has been shown to help reverse EMT in cisplatin-resistant cells, suggesting that targeting EMT-related markers is a viable strategy.[5]
Q4: My resistant cell line seems to be losing its resistance phenotype over time. What should I do?
A4: This is a common issue. Resistance can be unstable, especially if the underlying mechanism is non-genetic.[11] To maintain the resistant phenotype, it is crucial to continuously culture the cells in a medium containing a maintenance dose of the drug (e.g., the IC20 or IC25 of the resistant line). If the resistance is lost, it may be necessary to return to a frozen stock of a validated resistant clone or re-derive the resistant line.
Section 2: Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in MTT/Cell Viability Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" in 96-well plates. 3. Incomplete dissolution of formazan crystals. | 1. Ensure a single-cell suspension before seeding. Mix cell suspension thoroughly between plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to ensure complete dissolution. |
| IC50 values are unexpectedly low for the resistant line | 1. Loss of resistance phenotype. 2. Mycoplasma contamination altering cell metabolism. 3. Incorrect drug concentration. | 1. Culture resistant cells with a maintenance dose of this compound. Regularly validate resistance against the parental line. 2. Test cells for mycoplasma contamination regularly. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Poor dose-response curve (no clear sigmoidal shape) | 1. Cell seeding density is too high or too low. 2. Inappropriate drug concentration range. 3. Assay incubation time is too short or too long. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay. 2. Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to capture the full dose-response. 3. A 72-hour drug incubation is standard, but this may need optimization for your specific cell line. |
Guide 2: Western Blotting Issues for Resistance Markers
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Target Protein | 1. Low protein abundance in lysates. 2. Insufficient primary antibody concentration or incubation time. 3. Inactive secondary antibody or detection reagent. | 1. Increase the amount of protein loaded per well. Use protease and phosphatase inhibitors in your lysis buffer. 2. Optimize primary antibody concentration and increase incubation time (e.g., overnight at 4°C). 3. Use fresh detection reagents and ensure the secondary antibody is appropriate for the primary antibody. |
| High Background or Non-Specific Bands | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time to 1-2 hours at room temperature. Optimize the blocking agent (e.g., 5% non-fat milk or BSA in TBST). 2. Perform antibody titration to find the optimal concentration. 3. Increase the number and duration of washes with TBST after antibody incubations. |
| Inconsistent Loading Control (e.g., GAPDH, β-actin) Levels | 1. Inaccurate protein quantification. 2. Uneven protein transfer to the membrane. 3. Loading control expression is affected by experimental conditions. | 1. Use a reliable protein assay (e.g., BCA) and be precise when loading samples. 2. Ensure complete and even transfer by checking the gel post-transfer with Ponceau S stain. 3. Confirm that your loading control is not affected by this compound treatment in your specific cell model. |
Section 3: Data Presentation
Table 1: Example IC50 Values for Platinum Drugs in NSCLC Cell Lines
This table summarizes representative half-maximal inhibitory concentration (IC50) values, demonstrating the shift in drug sensitivity between parental and resistant NSCLC cell lines.
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| A549 | Cisplatin | 2.53 ± 0.12 µg/ml | 23.36 ± 1.41 µg/ml | ~9.2 | [2] |
| A549 | This compound | 2.49 ± 0.78 µg/ml | 19.97 ± 0.88 µg/ml | ~8.0 | [2] |
| A549 | Cisplatin | 6.14 µM | 43.01 µM | ~7.0 | [12] |
| H1299 | Cisplatin | 27 ± 4 µM | 49 ± 8 µM (with Nicotine) | ~1.8 | [13] |
Note: IC50 values can vary significantly between labs due to differences in cell culture conditions and assay protocols.
Table 2: Example Protein Expression Changes in Resistant NSCLC Cells
This table illustrates typical changes in the expression of key resistance-related proteins observed in cisplatin-resistant A549DDP cells following treatment with this compound.
| Protein | Function | Change with this compound Treatment in Resistant Cells | Reference |
| P-glycoprotein (P-gp) | Drug efflux pump | Decreased Expression | [2] |
| p53 | Tumor suppressor | Decreased Expression | [2] |
| Bcl-2 | Anti-apoptotic protein | Decreased Expression | [2] |
| Bax | Pro-apoptotic protein | Increased Expression | [2] |
| E-cadherin | Epithelial marker | Increased Expression (reversal of EMT) | [5] |
| N-cadherin | Mesenchymal marker | Decreased Expression (reversal of EMT) | [5] |
| Vimentin | Mesenchymal marker | Decreased Expression (reversal of EMT) | [5] |
Section 4: Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant NSCLC Cell Line
This protocol describes a continuous dose-escalation method to develop a resistant cell line.
-
Determine Parental IC50: Perform an MTT or similar viability assay to determine the 72-hour IC50 value of this compound for the parental NSCLC cell line (e.g., A549).
-
Initial Exposure: Seed parental cells and treat them continuously with a starting concentration of this compound, typically the IC10 or IC20 value.
-
Culture and Monitor: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. Initially, a significant number of cells will die, and the growth rate will slow.
-
Recovery and Expansion: When the surviving cells reach 70-80% confluency, passage them as usual, keeping them in the same concentration of this compound. Continue for several passages until a stable growth rate is observed.
-
Stepwise Dose Increase: Once the cells are growing robustly, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months. This selects for a population of cells that can survive and proliferate under high drug pressure.
-
Validation: Periodically (e.g., every month), determine the IC50 of the cell population and calculate the resistance index (IC50 of resistant line / IC50 of parental line). A stable and significant increase confirms the resistant phenotype.
-
Cryopreservation: Once a stable resistant line is established, create a frozen cell bank to ensure reproducibility.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound (and/or other compounds) in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration (log scale) to determine the IC50 value.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Treat parental and resistant cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-p-AKT, anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize the expression of the target protein to a loading control.
Section 5: Visualizations
Experimental and Logical Workflows
Caption: Workflow for studying and overcoming this compound resistance in NSCLC.
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways mediating this compound resistance in NSCLC.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating non-small cell lung cancer by targeting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Resistance Mechanisms in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategic targeting of the PI3K–NFκB axis in cisplatin-resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Frontiers | Everything Old Is New Again: Drug Repurposing Approach for Non-Small Cell Lung Cancer Targeting MAPK Signaling Pathway [frontiersin.org]
- 11. Proteomic Analysis of the Non-genetic Response to Cisplatin in Lung Cancer Cells | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nedaplatin-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Nedaplatin-induced myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced myelosuppression and what are its primary manifestations?
A1: this compound-induced myelosuppression is a dose-limiting toxicity characterized by the suppression of bone marrow's ability to produce blood cells.[1] This leads to a decrease in the number of circulating hematopoietic cells, resulting in:
-
Thrombocytopenia: A reduction in platelets, which is the primary dose-limiting toxicity of this compound.[1]
-
Leukopenia/Neutropenia: A decrease in white blood cells, particularly neutrophils.
-
Anemia: A reduction in red blood cells.
Myelosuppression increases the risk of bleeding, infections, and fatigue, which can limit the therapeutic dosage and frequency of this compound administration.
Q2: What are the known risk factors for developing severe myelosuppression with this compound?
A2: A retrospective analysis of lung cancer patients treated with this compound identified a pathological classification of small cell lung cancer as an independent risk factor for severe myelosuppression, including leukopenia, neutropenia, and thrombocytopenia.[2] Additionally, male patients with a history of smoking were found to be more susceptible to developing leukopenia and neutropenia.[2]
Q3: How can we mitigate this compound-induced myelosuppression in our preclinical/clinical studies?
A3: Several strategies can be employed to reduce the severity of this compound-induced myelosuppression:
-
Dose Adjustment: Reducing the dose of this compound is a primary strategy to manage myelosuppression.[3] The dosage can be adjusted based on blood cell counts prior to the next cycle of treatment.
-
Supportive Care with Hematopoietic Growth Factors:
-
Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic use of G-CSF can reduce the risk, severity, and duration of neutropenia.[4]
-
Thrombopoietin (TPO) and TPO Receptor Agonists: Recombinant human thrombopoietin (rhTPO) can stimulate platelet production and may reduce the severity of thrombocytopenia.[5]
-
-
Cytoprotective Agents: The use of cytoprotective agents like amifostine is being explored to protect normal tissues from the toxic effects of chemotherapy, though more research specific to this compound is needed.
Troubleshooting Guides
Problem: Unexpectedly severe thrombocytopenia observed in our animal model treated with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing: The administered dose of this compound may be too high for the specific animal strain or model. | Solution: Review and recalculate the this compound dosage based on body surface area or body weight. Consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. |
| Animal Model Sensitivity: The chosen animal model may be particularly sensitive to this compound-induced myelosuppression. | Solution: Consult literature for data on this compound toxicity in your specific animal model. Consider using a different, less sensitive strain or species if feasible. The mouse neutropenia model is a rapid screening tool, but for platinum agents, ferret hematology models or murine CFU-C assays may provide more accurate predictions of myelosuppression.[6][7] |
| Underlying Health Issues: The animals may have pre-existing conditions that exacerbate the myelosuppressive effects of this compound. | Solution: Ensure all animals are healthy and free from infections or other comorbidities before starting the experiment. Perform baseline complete blood counts (CBCs) to establish normal hematopoietic parameters for each animal. |
Problem: High variability in myelosuppression observed between experimental subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration: Variations in the administration of this compound can lead to differing levels of drug exposure. | Solution: Standardize the drug administration protocol, including the route, volume, and speed of injection. Ensure all personnel are properly trained in the administration technique. |
| Biological Variability: Individual differences in drug metabolism and hematopoietic stem cell reserve can contribute to variable responses. | Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Stratify animals based on baseline characteristics such as age and weight. |
Quantitative Data Summary
Table 1: Incidence of Grade 3/4 Hematologic Toxicities in Clinical Trials of this compound-Based Combination Therapies
| Combination Therapy | Cancer Type | Grade 3/4 Neutropenia (%) | Grade 3/4 Anemia (%) | Grade 3/4 Thrombocytopenia (%) | Reference |
| This compound + Docetaxel | Non-Small Cell Lung Cancer | 15.4 | 7.7 | 0 | [8] |
| This compound + S-1 | Head and Neck Cancer | 72 | Not Reported | Not Reported | [8] |
| This compound + Paclitaxel | Uterine Cervical Cancer | 16.7 | 18.4 | 2.0 | [1] |
| This compound + Irinotecan | Uterine or Cervical Cancer | 72.2 | 13.6 | 7.6 | [1] |
Experimental Protocols
Murine Colony-Forming Unit (CFU-C) Assay for Myelosuppression
This assay quantitatively assesses the effect of this compound on hematopoietic progenitor cells.
Materials:
-
Femurs from control and this compound-treated mice
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
MethoCult™ medium (e.g., M3434, STEMCELL Technologies)
-
35 mm culture dishes
-
Sterile water
-
100 mm Petri dishes
-
3 cc syringes with 16-gauge blunt-ended needles
-
3% Acetic Acid with Methylene Blue
-
Hemocytometer or automated cell counter
Procedure:
-
Bone Marrow Cell Isolation:
-
Euthanize mice and dissect femurs aseptically.
-
Flush the bone marrow from the femurs using IMDM with 2% FBS.
-
Create a single-cell suspension by gently passing the marrow through a syringe and needle.[9]
-
Keep the cells on ice.
-
-
Cell Counting:
-
Dilute an aliquot of the cell suspension 1:100 with 3% acetic acid with methylene blue to lyse red blood cells.[9]
-
Count the nucleated cells using a hemocytometer or an automated cell counter.
-
-
Plating:
-
Thaw MethoCult™ medium at room temperature.
-
Dilute the bone marrow cells in IMDM with 2% FBS to a final concentration of 4 x 10^5 cells/mL.[9]
-
Add 150 µL of the cell suspension to 3 mL of MethoCult™ medium. For in vitro studies, add 150 µL of the test compound (this compound at various concentrations) or vehicle control.
-
Vortex the tube to mix thoroughly and let it stand for 5 minutes for bubbles to dissipate.[9]
-
Using a syringe with a blunt-ended needle, draw up the cell mixture and dispense 1.1 mL into each 35 mm culture dish (in duplicate).[9]
-
Gently tilt and rotate the dishes to evenly distribute the medium.
-
-
Incubation:
-
Colony Counting:
-
On day 12, count the number of colonies (clusters of >50 cells) under an inverted microscope.
-
Compare the number of colonies in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
-
Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol allows for the identification and quantification of different HSPC populations in the bone marrow following this compound treatment.
Materials:
-
Bone marrow cells from control and this compound-treated mice
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against murine hematopoietic surface markers (e.g., CD34, c-Kit, Sca-1, and a panel of lineage markers)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate bone marrow cells as described in the CFU-C assay protocol.
-
Resuspend the cell pellet in cold RBC Lysis buffer and incubate for 5 minutes on ice.[10]
-
Wash the cells with an excess of cold PBS and centrifuge at 400-600 x g for 5 minutes at 4°C.[10]
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies to 100 µL of the cell suspension.
-
Incubate for 30-60 minutes at 2-8°C, protected from light.[10]
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the stained cells in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for accurate analysis of rare populations like HSPCs.
-
-
Data Analysis:
-
Gate on viable, single cells.
-
Identify the Lineage-negative (Lin-) population by excluding cells positive for mature lineage markers.
-
Within the Lin- population, identify HSPC subsets based on the expression of c-Kit, Sca-1, and CD34.
-
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Apoptosis in Hematopoietic Stem Cells
This compound, like other platinum-based drugs, exerts its cytotoxic effects by inducing DNA damage. In hematopoietic stem cells, this can trigger a signaling cascade leading to apoptosis.
Caption: this compound-induced DNA damage response in hematopoietic stem cells.
Experimental Workflow for Assessing this compound-Induced Myelosuppression
A typical workflow for evaluating the myelosuppressive potential of this compound in a preclinical setting.
Caption: Workflow for preclinical evaluation of this compound's myelotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. experts.llu.edu [experts.llu.edu]
- 5. The p53 Tumor Suppressor protein Regulates Hematopoietic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tyrosine kinase c-Abl regulates p73 in apoptotic response to cisplatin-induced DNA damage. | Sigma-Aldrich [sigmaaldrich.com]
- 7. The p53 pathway in hematopoiesis: lessons from mouse models, implications for humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p73 is regulated by tyrosine kinase c-Abl in the apoptotic response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.pasteur.fr [research.pasteur.fr]
Optimizing Nedaplatin dosage to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nedaplatin. The information is designed to offer practical guidance on optimizing dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound?
A1: The primary dose-limiting toxicity of this compound is myelosuppression, with thrombocytopenia (a decrease in platelet count) being the most significant and commonly observed hematological toxicity.[1] Leukopenia (a decrease in white blood cells) and anemia (a decrease in red blood cells) can also occur, particularly at higher doses, but are generally milder than thrombocytopenia.[1]
Q2: What is the recommended therapeutic dose of this compound?
A2: The recommended therapeutic dose of this compound for monotherapy is typically 80-100 mg/m², administered as an intravenous infusion every four weeks.[1][2] The maximum tolerated dose (MTD) in a phase I study was established at 120 mg/m².[1][2]
Q3: How should the this compound dose be adjusted for patients with impaired renal function?
A3: Renal function is a critical factor in this compound dosing, as the drug's clearance is correlated with creatinine clearance. For patients with impaired renal function, a dose reduction is recommended to prevent severe myelosuppression.[3] A multiple logistic regression analysis has indicated that both the this compound dose and serum creatinine levels are risk factors for grade 3 or higher thrombocytopenia and neutropenia.[3] It is crucial to assess a patient's creatinine clearance (Ccr) before determining the dose.
Q4: Does this compound require the same intensive hydration protocol as Cisplatin?
A4: this compound is associated with lower nephrotoxicity compared to Cisplatin and therefore does not typically require the same high-volume hydration.[1] However, maintaining adequate hydration is still important. Institutional protocols for hydration should always be followed.
Q5: What are the storage and stability recommendations for this compound?
A5: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions can be prepared by dissolving the solid in water; however, it is not recommended to store aqueous solutions for more than one day.[4]
Troubleshooting Guide: Managing this compound-Induced Toxicities
This guide provides a systematic approach to identifying and managing common toxicities associated with this compound administration during pre-clinical and clinical research.
Issue 1: Severe Thrombocytopenia Observed
-
How to Identify: Monitor platelet counts regularly. Severe (Grade 3) or life-threatening (Grade 4) thrombocytopenia is defined by the Common Terminology Criteria for Adverse Events (CTCAE) as follows:
-
Grade 3: Platelet count <50,000 - 25,000/mm³
-
Grade 4: Platelet count <25,000/mm³
-
-
Troubleshooting Steps:
-
Dose Modification: For the subsequent cycle, consider a dose reduction. While specific guidelines for this compound are not universally established, a common practice for cytotoxic agents is to reduce the dose by 20-25% following a Grade 3 or 4 hematological toxicity.
-
Supportive Care: In cases of severe thrombocytopenia, platelet transfusions may be necessary to reduce the risk of bleeding.
-
Monitoring: Increase the frequency of platelet count monitoring to track recovery. The nadir (lowest point) for this compound-induced thrombocytopenia is often observed around three weeks after administration, with recovery taking 7-10 days.[1]
-
Issue 2: Severe Neutropenia Observed
-
How to Identify: Monitor neutrophil counts. Severe (Grade 3) or life-threatening (Grade 4) neutropenia is defined by the CTCAE as follows:
-
Grade 3: Neutrophil count <1,000 - 500/mm³
-
Grade 4: Neutrophil count <500/mm³
-
-
Troubleshooting Steps:
-
Dose Modification: Similar to thrombocytopenia, a dose reduction for the next cycle is recommended.
-
Supportive Care: The use of granulocyte colony-stimulating factors (G-CSFs) can be considered to stimulate the production of neutrophils and reduce the duration and severity of neutropenia.
-
Infection Prophylaxis: In cases of severe neutropenia, prophylactic antibiotics may be considered to prevent infections.
-
Issue 3: Elevated Serum Creatinine (Nephrotoxicity)
-
How to Identify: Monitor serum creatinine levels and calculate creatinine clearance (Ccr) before each cycle. An increase in serum creatinine from baseline may indicate renal toxicity.
-
Troubleshooting Steps:
-
Dosage Re-evaluation: If a significant decrease in renal function is observed, the this compound dose for the subsequent cycle must be re-evaluated and likely reduced. Utilize pharmacokinetic formulas that incorporate creatinine clearance for more precise dosing.
-
Hydration: Ensure the patient is adequately hydrated before, during, and after the infusion.
-
Avoid Concurrent Nephrotoxic Agents: Review concomitant medications and avoid other drugs that can cause renal impairment.
-
Issue 4: Extravasation During Infusion
-
How to Identify: Signs of extravasation include pain, burning, swelling, or redness at the infusion site.
-
Troubleshooting Steps:
-
Stop the Infusion Immediately: Do not flush the line.
-
Aspirate: Disconnect the IV tubing and attempt to aspirate any residual drug from the cannula.[5]
-
Remove Cannula: Gently remove the IV cannula.
-
Thermal Application: Apply cold compresses to the affected area for 15-20 minutes at a time, several times a day, for the first 24-48 hours to promote vasoconstriction and limit drug dispersion.[5][6]
-
Elevate the Limb: Elevating the affected limb can help reduce swelling.[6]
-
Documentation and Observation: Clearly document the event and closely monitor the site for signs of tissue necrosis.
-
Quantitative Data Summary
The following tables summarize toxicity data from various clinical studies of this compound, both as a single agent and in combination therapies.
Table 1: Grade 3/4 Hematological Toxicities with this compound Monotherapy and Combination Therapy
| Treatment Regimen | Thrombocytopenia (Grade 3/4) | Leukopenia/Neutropenia (Grade 3/4) | Anemia (Grade 3/4) | Reference |
| This compound (100 mg/m²) | 28.5% | 21.1% | 16.8% | [2] |
| This compound (80 mg/m²) + Irinotecan (50 mg/m²) | 7.6% | 72.2% | 13.6% | [1] |
| This compound (70 mg/m²) + Paclitaxel + Ifosfamide | 25% | All patients | 19% | [1] |
| This compound (100 mg/m²) + Irinotecan (60 mg/m²) | 7% | 50% | 12% | [7] |
Table 2: Dose Levels and Dose-Limiting Toxicities (DLTs) in a Phase I Study of this compound with 5-FU
| This compound Dose Level | 5-FU Dose | DLT Observed |
| 80 mg/m² | 700 mg/m²/day (days 1-5) | - |
| 100 mg/m² | 700 mg/m²/day (days 1-5) | - |
| 120 mg/m² | 700 mg/m²/day (days 1-5) | - |
| 130 mg/m² | 700 mg/m²/day (days 1-5) | - |
| 140 mg/m² | 700 mg/m²/day (days 1-5) | - |
| 150 mg/m² | 700 mg/m²/day (days 1-5) | Recommended Dose |
| 160 mg/m² | 700 mg/m²/day (days 1-5) | Leukopenia (MTD) |
| Reference:[8] |
Experimental Protocols
Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Guided Dosing
This protocol outlines a method for individualizing this compound dosage to minimize toxicity, particularly thrombocytopenia.
-
Baseline Assessment:
-
Measure the patient's baseline platelet count (PLT_pre).
-
Determine the patient's creatinine clearance (Ccr) in mL/min.
-
-
Determine Target Area Under the Curve (AUC):
-
The relative reduction in platelet count has been shown to correlate with the AUC of unbound platinum.[9]
-
Establish a target nadir platelet count (PLT_nadir) that is considered safe.
-
The target AUC can be estimated based on the desired relative reduction in platelets.
-
-
Calculate this compound Clearance (CL_NDP):
-
Use the following formula to estimate the clearance of this compound based on renal function: CL_NDP (L/h) = 0.0738 * Ccr (mL/min) + 4.47[1]
-
-
Calculate Individualized this compound Dose:
-
Use the following formula to calculate the dose: Dose_NDP (mg) = Target AUC (mg·h/L) * CL_NDP (L/h)[1]
-
-
Post-Infusion Monitoring:
-
Collect blood samples at predetermined time points after infusion to measure plasma unbound platinum concentrations.
-
Analyze the data to determine the actual AUC and correlate it with the observed hematological toxicities.
-
Adjust the target AUC for subsequent cycles based on the observed toxicities.
-
Protocol 2: Dose Escalation Study Design (Example)
This protocol provides a general framework for a Phase I dose escalation study to determine the MTD of this compound in a new combination therapy.
-
Patient Cohorts: Enroll cohorts of 3-6 patients at escalating dose levels of this compound.
-
Starting Dose: Begin with a conservative starting dose, for example, 50 mg/m².[7]
-
Dose Escalation Increments: Increase the this compound dose by a fixed increment (e.g., 10-20 mg/m²) for each subsequent cohort, provided no unacceptable toxicities are observed.[7]
-
Definition of Dose-Limiting Toxicity (DLT): Clearly define DLTs before initiating the study. For example, a DLT could be defined as Grade 4 neutropenia lasting more than 7 days, or Grade 3 febrile neutropenia.[7]
-
Determining the MTD: The MTD is typically defined as the dose level at which at least two out of three, or two out of six, patients experience a DLT.[7]
-
Recommended Phase II Dose (RP2D): The RP2D is generally the dose level immediately below the MTD.
Visualizations
Caption: this compound-induced DNA damage and p53-mediated apoptosis pathway.
Caption: Experimental workflow for pharmacokinetic-guided this compound dose optimization.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analysis of this compound Dose in Patients with Impaired Renal Function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 7. Phase I/II study of escalating doses of this compound in combination with irinotecan for advanced non-small-cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of combination chemotherapy with 5-fluorouracil (5-FU) and this compound (NDP): adverse effects and eecommended dose of NDP administered after 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of optimal dosage for this compound based on pharmacokinetic and toxicodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nedaplatin Cellular Transport
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nedaplatin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments focused on this compound's cellular uptake and efflux mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms for this compound cellular uptake?
A1: The cellular uptake of this compound, a second-generation platinum-based drug, is a complex process that is not as extensively characterized as that of cisplatin.[1] However, based on studies of analogous platinum compounds, uptake is believed to occur through a combination of passive diffusion and protein-mediated transport.[2] The copper transporter 1 (CTR1) has been shown to play a role in the uptake of platinum drugs like cisplatin and carboplatin, and it is suggested to be involved in this compound transport as well.[3][4] Once inside the cell, this compound undergoes hydrolysis, where the glycolate ligand is cleaved, forming reactive aqua species that can bind to DNA.[5][6]
Q2: Which transporters are implicated in the efflux of this compound from the cell?
A2: Efflux of platinum drugs is a significant mechanism of drug resistance.[7] While specific transporters for this compound are not definitively identified in all cell types, members of the ATP-binding cassette (ABC) transporter superfamily are major candidates.[8][9] For cisplatin, the copper-transporting P-type ATPases, ATP7A and ATP7B, are known to mediate efflux.[10] Multidrug resistance-associated protein 2 (MRP2), another ABC transporter, is also involved in the efflux of platinum compounds, often after conjugation with glutathione.[10][11] P-glycoprotein (P-gp) has also been implicated in resistance to platinum agents.[12] It is plausible that these transporters also contribute to this compound efflux.
Q3: We are observing high variability in our this compound uptake assay results. What could be the cause?
A3: High variability in in-vitro assays is a common issue.[10] Several factors could be contributing to this:
-
Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of the experiment, and variations in media composition can all impact results.[10]
-
Drug Stability: this compound's stability in the culture medium can affect its effective concentration over the incubation period.
-
Protocol Consistency: Minor deviations in incubation times, washing steps, or cell harvesting techniques can introduce significant variability.[10]
-
Adsorption to Labware: Platinum compounds can adsorb to plastic surfaces, reducing the actual concentration available to the cells.[10]
Q4: Our cells are showing resistance to this compound. What are the potential cellular mechanisms?
A4: Resistance to this compound, similar to other platinum drugs, is multifactorial.[7][13] Key mechanisms include:
-
Reduced Intracellular Accumulation: This can be due to decreased expression or activity of influx transporters (like CTR1) or increased expression and activity of efflux pumps (like ABC transporters).[7]
-
Increased Drug Inactivation: Intracellular molecules such as glutathione and metallothioneins can bind to and inactivate this compound.[10]
-
Enhanced DNA Repair: Increased efficiency of DNA repair pathways, such as nucleotide excision repair (NER), can remove this compound-DNA adducts, mitigating the drug's cytotoxic effect.[14]
-
Altered Apoptotic Pathways: Defects in apoptotic signaling pathways, for instance, involving p53 or Bcl-2 family proteins, can allow cells to survive despite DNA damage.[12][14]
Troubleshooting Guides
Issue 1: Low Intracellular this compound Concentration
-
Problem: Consistently low measurements of intracellular platinum levels in your experimental cell line.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reduced Influx Transporter Expression | 1. Assess Transporter Levels: Quantify the mRNA and protein expression levels of key potential influx transporters like CTR1 in your cell line using qPCR and Western blotting.[15] 2. Use Positive Controls: Compare uptake in your experimental cells to a cell line known to have high expression of these transporters. 3. Transfection: Consider transiently or stably overexpressing the transporter (e.g., hCTR1) to confirm its role in this compound uptake.[4] |
| Increased Efflux Pump Activity | 1. Measure Efflux Transporter Expression: Analyze the expression of potential efflux pumps such as MRP2, ATP7A, and ATP7B.[10] 2. Use Inhibitors: Treat cells with known inhibitors of these transporters (e.g., MK-571 for MRPs) to see if this compound accumulation increases. |
| Drug Inactivation | 1. Measure Glutathione Levels: Quantify intracellular glutathione (GSH) levels. High GSH can lead to drug sequestration. 2. GSH Depletion: Use an agent like buthionine sulfoximine (BSO) to deplete intracellular GSH and observe the effect on this compound accumulation and cytotoxicity. |
| Assay Protocol Issues | 1. Optimize Washing Steps: Ensure washing steps are sufficient to remove extracellular drug but not so harsh as to cause cell lysis and loss of intracellular content. Use ice-cold PBS for washes.[10] 2. Verify Cell Lysis: Confirm that your cell lysis protocol is effective in releasing all intracellular platinum for measurement. |
Issue 2: Inconsistent Cytotoxicity (IC50) Values
-
Problem: High variability in the calculated IC50 values for this compound across replicate experiments.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well. Use an automated cell counter for accuracy. 2. Allow for Adherence: Give cells adequate time to attach and resume normal growth before adding the drug (typically overnight).[16] |
| Variable Drug Exposure Time | 1. Precise Timing: Standardize the duration of drug incubation meticulously across all experiments. |
| Edge Effects in Multi-well Plates | 1. Avoid Outer Wells: Evaporation can be higher in the outer wells of a 96-well plate, concentrating the drug. Avoid using these wells for experimental samples or fill them with sterile media/PBS to minimize evaporation from inner wells. |
| Choice of Cytotoxicity Assay | 1. Assay Suitability: The MTT assay, while common, can be influenced by changes in cellular metabolism. Consider alternative assays like LDH release or direct cell counting (e.g., using Trypan Blue) to confirm results.[10] |
Experimental Protocols
Protocol 1: Cellular this compound Accumulation Assay (ICP-MS)
This protocol details the quantification of intracellular platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound. Incubate for the specified time (e.g., 2, 4, 24 hours).
-
Washing: After incubation, place the plate on ice. Aspirate the drug-containing medium and immediately wash the cells three times with 2 mL of ice-cold PBS per well to remove extracellular platinum.
-
Cell Harvesting: Add 0.5 mL of trypsin-EDTA to each well and incubate at 37°C until cells detach. Neutralize with 0.5 mL of complete medium.
-
Cell Counting: Collect the cell suspension and take a small aliquot to determine the cell number using a hemocytometer or an automated cell counter.
-
Sample Preparation: Pellet the remaining cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.
-
Digestion: Resuspend the final cell pellet in a known volume of concentrated nitric acid (e.g., 70%). Heat the samples (e.g., at 80°C) until the pellet is fully dissolved.
-
ICP-MS Analysis: Dilute the digested samples with deionized water to a final acid concentration compatible with the ICP-MS instrument. Analyze the samples to determine the platinum concentration. Results are typically normalized to the cell number and expressed as ng of Pt per 10^6 cells.
Visualizations
Below are diagrams illustrating key concepts related to this compound's cellular transport and mechanisms of action.
Caption: Overview of this compound cellular uptake, efflux, and mechanism of action.
Caption: Troubleshooting workflow for low this compound cellular uptake.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. HKU Scholars Hub: Activation of carboplatin and this compound by the N-terminus of human copper transporter 1 (hCTR1) [hub.hku.hk]
- 4. Role of human copper transporter Ctr1 in the transport of platinum-based antitumor agents in cisplatin-sensitive and cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 8. ClinPGx [clinpgx.org]
- 9. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Enhancing tumor-specific uptake of the anticancer drug cisplatin with a copper chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Improving the therapeutic index of Nedaplatin in combination therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nedaplatin in combination therapy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, aiming to improve the therapeutic index of this compound-based cancer treatments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a second-generation platinum-based chemotherapeutic agent, exerts its anticancer effects primarily through interactions with DNA.[1] After entering the cell, this compound undergoes hydrolysis, forming reactive platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[1] This adduct formation disrupts DNA replication and transcription, leading to the activation of cellular stress responses, including the p53 pathway, which ultimately results in cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: Why is combination therapy with this compound often more effective than monotherapy?
A2: Combining this compound with other anticancer agents can lead to synergistic effects, overcoming drug resistance and enhancing tumor cell killing. For instance, combination with irinotecan, a DNA topoisomerase I inhibitor, has shown marked synergistic interactions.[2][3] this compound can enhance the inhibitory effect of irinotecan's active metabolite on DNA topoisomerase I.[2][3] Similarly, combinations with taxanes like paclitaxel have demonstrated significant antitumor activity, although the sequence of administration is crucial for optimal efficacy.[4][5]
Q3: What are the common toxicities associated with this compound-based combination therapies?
A3: The dose-limiting toxicity of this compound is primarily myelosuppression, particularly thrombocytopenia (a decrease in platelets).[6] Other common toxicities include neutropenia, anemia, nausea, and vomiting.[7][8][9] Compared to its predecessor, cisplatin, this compound generally exhibits lower nephrotoxicity and gastrointestinal toxicity.[6] However, when used in combination, the toxicity profile can be altered. For example, in combination with cisplatin, hematotoxicity is the major dose-limiting toxicity.[10]
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound can arise through several mechanisms, similar to other platinum-based drugs. These include enhanced DNA repair mechanisms (such as nucleotide excision repair), increased drug efflux mediated by transporters like P-glycoprotein (P-gp), and dysregulation of apoptosis-related proteins like Bcl-2.[11] Overexpression of mutant p53 has also been linked to reduced responsiveness to DNA-damaging agents like this compound.[11]
Q5: How can the therapeutic index of this compound be improved in experimental settings?
A5: Improving the therapeutic index involves enhancing its anti-tumor efficacy while minimizing its toxicity. Strategies include:
-
Optimizing Combination Schedules: The sequence of drug administration can significantly impact both efficacy and toxicity. For example, administering paclitaxel before this compound results in a synergistic antitumor effect with reduced toxicity compared to the reverse sequence.[4][5]
-
Targeting Resistance Pathways: Combining this compound with inhibitors of DNA repair or drug efflux pumps can help overcome resistance.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes may improve its targeted delivery to tumor tissues and reduce systemic toxicity.
-
Combination with Targeted Therapies and Immunotherapies: Exploring combinations with agents that target specific signaling pathways dysregulated in cancer, such as the PI3K/Akt/mTOR or ERK pathways, or with immune checkpoint inhibitors, holds promise for enhancing efficacy.
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity or off-target effects in in-vitro experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for drug dilutions. Perform a dose-response curve to determine the optimal concentration range for your specific cell line. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Start with a lower concentration range and titrate up. Refer to published data for your cell line if available. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). Run a solvent-only control. |
| Contamination | Check for microbial contamination in cell cultures, which can affect cell health and response to treatment. |
Problem 2: Lack of synergistic effect in combination therapy experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Ratio | Perform a matrix of drug concentrations (checkerboard assay) to identify the optimal ratio for synergistic effects. |
| Incorrect Dosing Schedule | The sequence of drug addition is critical. Test different schedules (e.g., sequential vs. concurrent administration) as the order can significantly impact the outcome.[4][5] |
| Drug Inactivation | Ensure the stability of both drugs in the culture medium over the course of the experiment. Some drugs may degrade or interact with media components. |
| Cellular Resistance Mechanisms | The chosen cell line may have intrinsic or acquired resistance to one or both drugs. Analyze the expression of relevant resistance markers. |
Problem 3: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range. |
| Variability in Cell Seeding Density | Ensure uniform cell seeding density across all wells, as this can affect cell growth and drug response. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for drug treatment and assay development. |
| Assay-Specific Issues | For MTT assays, ensure complete solubilization of formazan crystals. For wound healing assays, create consistent scratch widths. For flow cytometry, properly calibrate the instrument and set compensation. |
Data Presentation: Efficacy and Toxicity of this compound Combination Therapies
Table 1: Efficacy of this compound in Combination Therapy for Non-Small Cell Lung Cancer (NSCLC)
| Combination Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| This compound + Paclitaxel/Docetaxel | Advanced NSCLC | 47.3% | 10.4 months | 18.5 months | [12] |
| Oxaliplatin + Paclitaxel/Docetaxel | Advanced NSCLC | 34.1% | 9.6 months | 25.5 months | [12] |
| This compound + Pemetrexed | EGFR/ALK-negative advanced lung adenocarcinoma | 41.9% | 6.87 months | Not Reported | [13] |
| Cisplatin + Pemetrexed | EGFR/ALK-negative advanced lung adenocarcinoma | 26.6% | 5.53 months | Not Reported | [13] |
| This compound + Docetaxel | Advanced NSCLC | 50% / 53.2% | 7.4 months / 5 months | 13 months | [12] |
Table 2: Grade 3/4 Toxicities in this compound vs. Cisplatin Combination Therapies
| Toxicity | This compound + Pemetrexed (%) | Cisplatin + Pemetrexed (%) | This compound + Irinotecan (%) | Cisplatin + Irinotecan (%) | This compound (Concurrent with Radiotherapy) (%) | Cisplatin (Concurrent with Radiotherapy) (%) | Citations |
| Neutropenia | Not Reported | Not Reported | 23 | 56 | 19.4 | 13 | [13][14] |
| Thrombocytopenia | 7.48 | 3.16 | Not Reported | Not Reported | 16.1 | 4.3 | [13] |
| Anemia | Not Reported | Not Reported | Not Reported | Not Reported | 51.6 (Grade 1-2) | 43.5 (Grade 1-2) | |
| Nausea/Vomiting | 0 | 10.53 | 20 (Grade 2+) | 52 (Grade 2+) | Not Reported | Not Reported | [13][14] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound in combination with another agent.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and combination drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow attachment.[15]
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the combination drug alone, or the combination of both for a specified duration (e.g., 72 hours).[15] Include untreated and solvent-only controls.
-
After the incubation period, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[15]
-
Carefully remove the medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Incubate for 15 minutes at 37°C with shaking.[15]
-
Measure the absorbance at 492 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis for Resistance Markers
This protocol is designed to assess the expression of proteins like P-gp and Bcl-2 involved in drug resistance.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in ice-cold RIPA buffer.[16]
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[16][17]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Normalize the expression of the target protein to a loading control like β-actin.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In vitro synergistic interactions between the cisplatin analogue this compound and the DNA topoisomerase I inhibitor irinotecan and the mechanism of this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sequence-dependent antitumor efficacy of combination chemotherapy with this compound, a newly developed platinum, and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro sequence-dependent interaction between this compound and paclitaxel in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concurrent Chemoradiotherapy With this compound Versus Cisplatin in Patients With Stage IIB-IVA Cervical Cancer: A Randomized Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Phase I study of a combination chemotherapy of this compound and cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound or Oxaliplatin Combined with Paclitaxel and Docetaxel as First-Line Treatment for Patients with Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. This compound and irinotecan combination therapy is equally effective and less toxic than cisplatin and irinotecan for patients with primary clear cell adenocarcinoma of the ovary and recurrent ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. bio-rad.com [bio-rad.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. origene.com [origene.com]
Technical Support Center: Role of DNA Repair Pathways in Nedaplatin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of DNA repair pathways in Nedaplatin resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary DNA repair pathways implicated in this compound resistance?
A1: Several DNA repair pathways are involved in the cellular response to this compound-induced DNA damage, and their upregulation is a key mechanism of resistance. These pathways include:
-
Nucleotide Excision Repair (NER): This is a major pathway for removing bulky DNA adducts, including the platinum-DNA adducts formed by this compound.[1][2][3] Increased NER activity can lead to enhanced removal of this compound adducts and subsequent resistance.
-
Homologous Recombination (HR): HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs), which can arise from this compound-induced interstrand crosslinks (ICLs).[2] Enhanced HR capacity can contribute to resistance by efficiently repairing these lethal lesions.
-
Fanconi Anemia (FA) Pathway: The FA pathway is crucial for the repair of ICLs.[2] A functional FA pathway is necessary to coordinate with other repair pathways like HR to resolve ICLs and prevent cell death.
-
Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows DNA replication to proceed past DNA lesions, albeit in an error-prone manner.[2] Upregulation of TLS polymerases can allow cells to tolerate this compound-induced DNA damage, contributing to resistance.
-
Mismatch Repair (MMR): While the MMR system recognizes DNA mismatches, its role in platinum resistance is complex. MMR deficiency can paradoxically lead to a low level of cisplatin resistance.[2]
-
Base Excision Repair (BER): The BER pathway primarily repairs small base lesions, but it can also be involved in processing some types of platinum-induced DNA damage.
Q2: Which specific proteins are commonly associated with this compound resistance?
A2: The expression levels of several key DNA repair proteins have been correlated with resistance to platinum agents. A prominent example is ERCC1 (Excision Repair Cross-Complementation group 1) , a critical component of the NER pathway.[1][4][5][6][7][8] Overexpression of ERCC1 is frequently observed in platinum-resistant tumors and is associated with increased removal of platinum-DNA adducts.[7][8] Other important proteins include RAD51 , a key player in HR, and components of the FA and TLS pathways.
Q3: How does this compound compare to Cisplatin in terms of resistance mechanisms?
A3: this compound is a second-generation platinum analog developed to have a more favorable toxicity profile than cisplatin.[9] While both drugs form similar DNA adducts and are subject to the same primary resistance mechanisms involving DNA repair, there can be differences in the extent to which each pathway contributes to resistance. Some studies suggest that this compound may be effective in some cisplatin-resistant cell lines.[10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cancer cell line.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Heterogeneity | Ensure you are using a clonal cell population. If not, consider single-cell cloning to establish a homogenous line. Verify the cell line identity through STR profiling. |
| Passage Number Variation | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Seeding Density | Cell density can affect drug efficacy. Optimize and strictly adhere to a standardized seeding density for your IC50 assays. |
| Drug Stability | Prepare fresh this compound solutions for each experiment. Platinum drugs can degrade over time, affecting their potency. |
| Assay Variability | Ensure consistent incubation times and reagent concentrations in your viability assay (e.g., MTT, CellTiter-Glo). Include appropriate positive and negative controls in every plate. |
Problem 2: Difficulty in detecting a significant difference in DNA repair protein expression between sensitive and resistant cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Antibody for Western Blotting | Validate your primary antibody for specificity and optimal dilution. Test multiple antibodies if necessary. Include positive and negative control cell lysates. |
| Low Protein Abundance | Increase the amount of protein loaded on the gel. Consider using an enrichment technique for the protein of interest if its expression is very low. |
| Timing of Sample Collection | The expression of some DNA repair proteins can be induced upon drug treatment. Perform a time-course experiment to determine the optimal time point for sample collection after this compound treatment. |
| Inadequate Immunofluorescence Staining | Optimize fixation, permeabilization, and antibody incubation steps. Use a validated protocol and include appropriate controls (e.g., secondary antibody only) to check for background signal. |
| Compensatory Mechanisms | Cells may upregulate alternative DNA repair pathways. Broaden your analysis to include key proteins from multiple DNA repair pathways. |
Problem 3: siRNA-mediated knockdown of a DNA repair gene does not sensitize cells to this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Knockdown | Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. Optimize siRNA concentration and transfection conditions. Test multiple siRNA sequences targeting the same gene. |
| Functional Redundancy | Other DNA repair pathways may compensate for the loss of the targeted protein. Consider simultaneous knockdown of key proteins in multiple relevant pathways. |
| Off-target Effects of siRNA | Use a non-targeting siRNA control to ensure the observed phenotype is specific to the knockdown of your gene of interest. Consider using at least two different siRNAs for the target gene. |
| Timing of Drug Treatment | The timing of this compound treatment relative to siRNA transfection is critical. Perform a time-course experiment to determine the optimal window for drug addition after transfection to coincide with maximal protein depletion. |
| Cell Line Specificity | The importance of a specific DNA repair pathway can vary between different cancer types and even between different cell lines of the same cancer type. The targeted pathway may not be the primary driver of resistance in your specific cell model. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Drug | IC50 (µg/mL) | Fold Resistance |
| A549 | DDP (Cisplatin) | 2.53 ± 0.12 | - |
| A549/DDP | DDP (Cisplatin) | 23.36 ± 1.41 | 9.2 |
| A549/DDP | NDP (this compound) | 12.15 ± 0.93 | - |
Data synthesized from a study on cisplatin-resistant A549 cells.[10]
Table 2: Correlation of ERCC1 Expression with Platinum Chemoresistance in Epithelial Ovarian Cancer (EOC)
| ERCC1 Expression | Resistant Cases | Sensitive Cases | P-value |
| High | 27/31 (87.10%) | 37/61 (60.77%) | <0.05 |
This table demonstrates a significant association between high ERCC1 expression and resistance to platinum-based chemotherapy.[1]
Table 3: Association of ERCC1 Expression and Treatment Response in Metastatic or Recurrent Cervical Cancer
| ERCC1 Expression | Overall Response Rate | Disease Control Rate |
| Low | 14/19 (73.7%) | 18/19 (94.7%) |
| High | 2/13 (15.4%) | 8/13 (61.5%) |
This data indicates that low ERCC1 expression is associated with a significantly better therapeutic response.[5]
Experimental Protocols
Protocol 1: Assessing this compound Sensitivity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction at different drug concentrations.
-
Drug Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group to generate a survival curve.[11][12][13][14]
Protocol 3: siRNA-mediated Knockdown of a DNA Repair Gene
-
Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
Transfection: Prepare the siRNA-lipid complex according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX). Add the complex to the cells and incubate for 48-72 hours.
-
Verification of Knockdown: Harvest a subset of cells to assess knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).
-
Functional Assay: Re-plate the transfected cells for functional assays such as MTT or clonogenic survival assays, followed by treatment with this compound to assess sensitization.[15]
Protocol 4: Immunofluorescence for RAD51 Foci Formation
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound to induce DNA damage.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.[16][17][18]
Visualizations
Caption: DNA repair pathways in this compound resistance.
Caption: Workflow for siRNA-mediated gene knockdown and drug sensitization.
References
- 1. High ERCC1 expression is associated with platinum-resistance, but not survival in patients with epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of DNA repair pathways in cisplatin resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of XPF–ERCC1 enhances cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERCC1 expression status predicts the response and survival of patients with metastatic or recurrent cervical cancer treated via platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERCC1 expression as a molecular marker of cisplatin resistance in human cervical tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nedaplatin Efficacy in Cisplatin-Resistant Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the efficacy of Nedaplatin in cisplatin-resistant tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable alternative to Cisplatin in tumor models that have developed resistance?
A1: Yes, several studies suggest that this compound can be more effective than Cisplatin in cisplatin-resistant cancer cell lines.[1] this compound, a second-generation platinum analog, has demonstrated a stronger inhibitory effect and is not completely cross-resistant with cisplatin in some cancer types, such as non-small cell lung cancer (NSCLC).[1][2]
Q2: What is the primary mechanism of action for this compound, and how does it differ from Cisplatin in resistant cells?
A2: The primary mechanism of action for both this compound and Cisplatin is the formation of platinum-DNA adducts, which obstructs DNA replication and transcription, ultimately triggering apoptosis.[3] In cisplatin-resistant cells, mechanisms such as increased drug efflux, enhanced DNA repair, and altered apoptotic pathways often contribute to reduced efficacy. This compound has been shown to overcome some of these resistance mechanisms. For instance, it can decrease the expression of P-glycoprotein (a drug efflux pump) and the tumor suppressor protein p53, which can be mutated and contribute to resistance.[1]
Q3: What are some known molecular players involved in this compound's enhanced efficacy in cisplatin-resistant cells?
A3: Key molecular players include:
-
P-glycoprotein (P-gp): this compound can reduce the expression of this drug efflux pump, leading to higher intracellular drug concentrations.[1]
-
p53: In some resistant cells with mutated p53, this compound can decrease its expression, potentially restoring apoptotic sensitivity.[1]
-
Bcl-2 family proteins: this compound can modulate the expression of anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins to favor cell death.[1]
-
Long non-coding RNA MVIH (lncRNA MVIH): this compound has been shown to downregulate lncRNA MVIH, which is associated with multidrug resistance and the epithelial-mesenchymal transition (EMT).[2]
Q4: Are there any synergistic drug combinations with this compound for treating cisplatin-resistant tumors?
A4: Yes, preclinical studies have shown synergistic effects when this compound is combined with other chemotherapeutic agents. For example, a marked synergistic interaction has been observed with the DNA topoisomerase I inhibitor irinotecan. Combination therapies with taxanes like docetaxel have also shown promise.
Q5: What are potential biomarkers for predicting this compound sensitivity in cisplatin-resistant tumors?
A5: While research is ongoing, potential biomarkers include the expression levels of DNA repair enzymes like ERCC1 (Excision Repair Cross-Complementation group 1) and XRCC1 (X-ray repair cross-complementing protein 1).[4][5][6] Low levels of these proteins may indicate a greater sensitivity to platinum-based drugs like this compound due to compromised DNA repair capabilities.
Q6: Can nanoformulations improve this compound's efficacy?
A6: Yes, encapsulating this compound in nanoparticles, such as PEGylated liposomes or copper nanoparticles, has been shown to enhance its cytotoxicity and genotoxicity in cancer cell lines.[7][8][9][10][11] These formulations can improve drug delivery, increase intracellular platinum concentration, and potentially overcome some resistance mechanisms.[7][8][9][10][11]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Cisplatin in various cisplatin-resistant cancer cell lines, providing a quantitative comparison of their efficacy.
Table 1: IC50 Values of this compound vs. Cisplatin in Cisplatin-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Line A549DDP
| Drug | Concentration (µg/mL) | IC50 in A549 (Parental) | IC50 in A549DDP (Cisplatin-Resistant) |
| Cisplatin (DDP) | 20 | 2.53 ± 0.12 | 23.36 ± 1.41 |
| This compound (NDP) | 20 | 2.49 ± 0.78 | 19.97 ± 0.88 |
Data extracted from a study on A549 and its cisplatin-resistant counterpart A549DDP after 48 hours of treatment.[1]
Table 2: IC50 Values of this compound vs. Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| OV-90 (Parental) | Cisplatin | 57.55 ± 2.67 | 32.60 ± 4.83 | 16.75 ± 0.83 |
| OV-90/CisR1 | Cisplatin | 180.2 ± 11.88 | 103.2 ± 4.51 | 59.08 ± 2.89 |
| OV-90/CisR2 | Cisplatin | 198.6 ± 11.53 | 111.3 ± 9.61 | 70.14 ± 5.99 |
| SKOV-3 (Parental) | Cisplatin | 63.70 ± 3.17 | 38.13 ± 6.27 | 19.18 ± 0.91 |
| SKOV-3/CisR1 | Cisplatin | 243.2 ± 18.75 | 136.2 ± 10.52 | 91.59 ± 8.46 |
| SKOV-3/CisR2 | Cisplatin | 248.5 ± 23.41 | 143.3 ± 18.24 | 109.6 ± 1.47 |
| IGROV-1 (Parental) | Cisplatin | - | - | IC50 Ratio: 1 |
| IGROV-1/Pt0.5 | Cisplatin | - | - | IC50 Ratio: 10 |
| IGROV-1/Pt1 | Cisplatin | - | - | IC50 Ratio: 14 |
Data for OV-90 and SKOV-3 cell lines are from a study establishing cisplatin-resistant sublines.[12] Data for IGROV-1 is presented as a resistance index (ratio of IC50 of resistant to sensitive cells).[13]
Note: Direct comparative IC50 values for this compound in these specific cisplatin-resistant ovarian cancer cell lines were not available in the searched literature. However, one study reported the median IC50 for this compound in fresh human ovarian cancer samples as 28.5 µg/ml, compared to 12 µg/ml for Cisplatin.[14]
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during key in vitro experiments.
Cell Viability (MTT) Assay
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently before aliquoting to each well.
-
Use calibrated pipettes and be consistent with your technique.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
-
Issue 2: No significant difference in viability between parental and resistant cells after Cisplatin treatment.
-
Possible Cause: Loss of resistant phenotype, insufficient drug concentration or incubation time.
-
Troubleshooting Steps:
-
Routinely culture resistant cells in a medium containing a maintenance dose of cisplatin to preserve the resistant phenotype.[2]
-
Confirm the IC50 of the parental cell line and use a concentration range that is known to be effective.
-
Extend the drug incubation period (e.g., from 24h to 48h or 72h).
-
Issue 3: Unexpectedly high toxicity of this compound in parental cells.
-
Possible Cause: Incorrect drug concentration, calculation error, or solvent toxicity.
-
Troubleshooting Steps:
-
Double-check all calculations for drug dilutions.
-
Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).
-
Run a solvent control to assess its effect on cell viability.
-
Apoptosis (Flow Cytometry) Assay
Issue 1: High background fluorescence in the negative control.
-
Possible Cause: Inadequate washing, excessive antibody/dye concentration, or cell debris.
-
Troubleshooting Steps:
Issue 2: Low percentage of apoptotic cells in the positive control.
-
Possible Cause: Ineffective apoptosis induction, assay performed at a suboptimal time point, or loss of apoptotic cells during harvesting.
-
Troubleshooting Steps:
-
Confirm the efficacy of your positive control agent (e.g., staurosporine) and its optimal concentration and incubation time for your cell line.
-
Perform a time-course experiment to identify the peak of apoptosis.
-
Collect both adherent and floating cells for analysis, as apoptotic cells may detach.[15]
-
Issue 3: Difficulty distinguishing between apoptotic and necrotic populations.
-
Possible Cause: Late-stage apoptosis where cells have lost membrane integrity, or mechanical damage during cell handling.
-
Troubleshooting Steps:
-
Analyze cells at an earlier time point after treatment to capture early apoptotic events (Annexin V positive, PI negative).
-
Handle cells gently during harvesting and staining to avoid inducing necrosis.
-
Western Blot Analysis
Issue 1: Weak or no signal for target proteins (e.g., p53, Bax, Bcl-2).
-
Possible Cause: Low protein expression, inefficient protein extraction, poor antibody quality, or insufficient transfer.
-
Troubleshooting Steps:
-
Increase the amount of protein loaded onto the gel.
-
Use a lysis buffer appropriate for your target protein's cellular location and include protease inhibitors.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Verify successful protein transfer to the membrane using Ponceau S staining.[16]
-
Issue 2: High background or non-specific bands.
-
Possible Cause: Inadequate blocking, excessive antibody concentration, or insufficient washing.
-
Troubleshooting Steps:
Issue 3: Inconsistent loading control (e.g., β-actin, GAPDH) expression.
-
Possible Cause: Pipetting errors during protein quantification or loading, or the loading control is affected by the experimental treatment.
-
Troubleshooting Steps:
-
Carefully perform protein quantification (e.g., BCA assay) and ensure equal loading amounts.
-
Verify that your chosen loading control is not affected by this compound or Cisplatin treatment in your specific cell model.
-
Colony Formation Assay
Issue 1: No colony formation in the control group.
-
Possible Cause: Seeding density is too low, cells are not healthy, or the incubation period is too short.
-
Troubleshooting Steps:
-
Optimize the seeding density for your cell line to ensure colony formation within the desired timeframe.
-
Use cells in the logarithmic growth phase and handle them gently during plating.
-
Extend the incubation period to allow sufficient time for colonies to form (typically 10-14 days).
-
Issue 2: Colonies are too dense and merge.
-
Possible Cause: Seeding density is too high.
-
Troubleshooting Steps:
-
Perform a titration of cell seeding numbers to find the optimal density that results in distinct, countable colonies.
-
Issue 3: High variability in colony numbers between replicate plates.
-
Possible Cause: Inaccurate cell counting, uneven cell distribution during plating.
-
Troubleshooting Steps:
-
Ensure accurate cell counting using a hemocytometer or automated cell counter.[18]
-
Gently swirl the plate after seeding to ensure an even distribution of cells.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and Cisplatin for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or Cisplatin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-P-gp) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Drug Treatment: After 24 hours, treat the cells with low concentrations of this compound or Cisplatin for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies form.
-
Fixing and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Mechanism of this compound in overcoming cisplatin resistance.
Caption: p53-mediated apoptotic pathway induced by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. ERCC1 and XRCC1 as biomarkers for lung and head and neck cancer [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encapsulation of this compound in Novel PEGylated Liposomes Increases Its Cytotoxicity and Genotoxicity against A549 and U2OS Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fount.aucegypt.edu [fount.aucegypt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Encapsulation of this compound in Novel PEGylated Liposomes Increases Its Cytotoxicity and Genotoxicity against A549 and U2OS Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Anticancer Activity of this compound Loaded onto Copper Nanoparticles Synthesized Using Red Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ovarian cancer cisplatin-resistant cell lines: multiple changes including collateral sensitivity to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nedaplatin and Cisplatin in Head and Neck Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of nedaplatin and cisplatin, two platinum-based chemotherapeutic agents, in the context of head and neck cancer treatment. The information presented is based on available clinical trial data and preclinical research, aiming to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.
Introduction: Platinum Analogs in Oncology
Cisplatin has long been a cornerstone in the treatment of various solid tumors, including head and neck squamous cell carcinoma (HNSCC). Its mechanism of action involves binding to DNA, leading to the formation of DNA adducts that trigger apoptosis in cancer cells. However, its clinical use is often limited by significant side effects, most notably nephrotoxicity, neurotoxicity, and severe nausea and vomiting.
This compound, a second-generation platinum analog, was developed to mitigate the toxicities associated with cisplatin while retaining comparable antitumor efficacy. Like cisplatin, this compound exerts its cytotoxic effects through the formation of platinum-DNA adducts. This guide delves into a comparative analysis of these two drugs, focusing on their performance in head and neck cancer therapy.
Mechanism of Action and Signaling Pathways
Both cisplatin and this compound share a fundamental mechanism of action, which is the induction of cancer cell death through DNA damage. Upon entering a cell, where the chloride concentration is lower than in the bloodstream, these compounds undergo hydrolysis, becoming activated. The activated platinum complexes then form covalent bonds with the N7 position of purine bases in the DNA, primarily guanine. This leads to the formation of intrastrand and interstrand crosslinks.
These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription. This disruption of essential cellular processes activates a cascade of signaling pathways, ultimately leading to programmed cell death, or apoptosis.
Signaling Pathway for Cisplatin- and this compound-Induced Apoptosis
Caption: Signaling pathway of Cisplatin and this compound.
Comparative Efficacy in Head and Neck Cancer
Clinical studies have compared the efficacy of this compound and cisplatin, often in combination with radiotherapy (concurrent chemoradiotherapy - CCRT), in patients with head and neck cancer. The primary endpoints in these studies typically include overall survival (OS), progression-free survival (PFS), and overall response rate (ORR).
A phase III randomized clinical trial comparing this compound-based CCRT with cisplatin-based CCRT in patients with stage II to IVB nasopharyngeal carcinoma (a type of head and neck cancer) provides valuable insights. The 5-year follow-up of this study showed no significant difference in survival outcomes between the two treatment arms.[1]
| Efficacy Endpoint | Cisplatin-based CCRT | This compound-based CCRT |
| 5-Year Overall Survival | 89.4% | 88.8% |
| 5-Year Progression-Free Survival | 81.4% | 79.8% |
| 5-Year Distant Metastasis-Free Survival | 85.9% | 90.4% |
| 5-Year Locoregional Relapse-Free Survival | 92.6% | 89.6% |
| Data from a phase III trial in nasopharyngeal carcinoma.[1] |
Another study investigating concurrent chemoradiotherapy with this compound and S-1 for head and neck cancer reported a 2-year overall survival rate of 96% and a 2-year relapse-free survival rate of 94%.[2][3] The overall complete response rate in this study was 81%.[2][3]
Comparative Toxicity Profiles
A key differentiator between this compound and cisplatin is their toxicity profiles. This compound was specifically designed to reduce the severe side effects associated with cisplatin. Clinical data generally supports this, although the nature and severity of toxicities can differ.
In the aforementioned phase III trial in nasopharyngeal carcinoma, patients in the cisplatin group experienced a significantly higher incidence of grade 3 and 4 auditory toxic effects.[1] Conversely, a randomized phase III trial in cervical cancer patients showed that the this compound group had a significantly higher frequency of grade 3-4 neutropenia and severe thrombocytopenia.[4]
| Adverse Event (Grade 3-4) | Cisplatin Group | This compound Group |
| Auditory Toxic Effects | 17.7% | 10.5% |
| Neutropenia | 13% | 19.4% |
| Thrombocytopenia | 4.3% | 16.1% |
| Data compiled from studies in nasopharyngeal and cervical cancers.[1][4] |
Experimental Protocols
The following provides a representative experimental protocol for a clinical trial comparing this compound and cisplatin in the context of concurrent chemoradiotherapy for head and neck cancer.
Representative Experimental Workflow
Caption: A typical experimental workflow for a comparative clinical trial.
Patient Population: Patients diagnosed with locally advanced head and neck squamous cell carcinoma are enrolled. Eligibility criteria typically include age, performance status (e.g., ECOG score of 0 or 1), and adequate organ function.
Randomization: Enrolled patients are randomly assigned to one of two treatment arms: the cisplatin group or the this compound group.
Treatment Regimens:
-
Cisplatin Arm: Patients receive cisplatin, often at a dose of 100 mg/m², administered intravenously every three weeks for a specified number of cycles, concurrently with radiotherapy.
-
This compound Arm: Patients receive this compound, typically at a dose of 80-100 mg/m², administered intravenously every three weeks for a similar number of cycles, also with concurrent radiotherapy.
Radiotherapy: Both arms receive a standard course of radiotherapy, with the total dose and fractionation schedule being consistent across the study. For example, a total dose of 70 Gy may be delivered in 35 fractions over 7 weeks.
Assessments:
-
Efficacy: Tumor response is assessed using imaging techniques (e.g., CT or MRI) at baseline and at specified intervals during and after treatment. Overall survival and progression-free survival are monitored over a long-term follow-up period.
-
Toxicity: Adverse events are monitored and graded throughout the treatment and follow-up periods using standardized criteria such as the Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
The available evidence suggests that this compound offers comparable efficacy to cisplatin in the treatment of head and neck cancer, particularly when used in a concurrent chemoradiotherapy setting. The primary advantage of this compound appears to be its different and, in some respects, more favorable toxicity profile, with a lower incidence of severe auditory and renal toxicity compared to cisplatin. However, this compound may be associated with a higher risk of hematological toxicities, such as neutropenia and thrombocytopenia.
The choice between this compound and cisplatin for an individual patient may depend on various factors, including the patient's baseline renal and auditory function, and the physician's familiarity with each agent's toxicity profile and management. Further large-scale, head-to-head randomized controlled trials specifically in a diverse head and neck cancer population are warranted to definitively establish the comparative efficacy and safety of these two important platinum agents.
References
- 1. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent Chemoradiation Therapy With Weekly Cisplatin for Locally Advanced Head and Neck Squamous Cell Carcinoma - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Nedaplatin and Carboplatin in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nedaplatin and Carboplatin, two platinum-based chemotherapeutic agents, focusing on their performance in preclinical and clinical lung cancer models. The analysis is supported by experimental data on efficacy, toxicity, and mechanisms of action to inform research and development efforts.
Introduction
Platinum-based drugs are a cornerstone of chemotherapy for various malignancies, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). Carboplatin, a second-generation analog of cisplatin, was developed to reduce the severe side effects of its predecessor while maintaining efficacy.[1] this compound, another cisplatin derivative approved in Japan, has also shown significant clinical advantages, including a different toxicity profile and activity in cisplatin-resistant tumors.[2][3] This guide compares the two agents to highlight their relative strengths and weaknesses in lung cancer treatment models.
Mechanism of Action
Both this compound and Carboplatin function as alkylating-like agents that exert their cytotoxic effects by interfering with DNA replication and transcription, ultimately inducing cell death.[1][4]
-
Cellular Uptake and Activation: Upon entering a cell, both drugs undergo hydrolysis, a process where ligands are replaced by water molecules, forming reactive, positively charged platinum complexes.[5][6] This activation is facilitated by the low chloride concentration inside the cell.[1]
-
DNA Adduct Formation: The activated platinum species bind to the N7 positions of purine bases (guanine and adenine) in the DNA.[1][5] This results in the formation of DNA adducts, primarily 1,2-intrastrand and interstrand cross-links, which distort the DNA helix.[1][4]
-
Induction of Apoptosis: The DNA damage caused by these adducts inhibits DNA replication and transcription, leading to cell cycle arrest and the activation of cellular stress responses.[6][7] If the damage is too extensive for cellular repair mechanisms to handle, the cell undergoes programmed cell death, or apoptosis.[1][6]
While their core mechanism is similar, this compound has been shown to have incomplete cross-resistance with both cisplatin and carboplatin.[8] One proposed mechanism for this is its ability to downregulate the long non-coding RNA MVIH, which is associated with multidrug resistance in NSCLC.[8]
Comparative Efficacy in Lung Cancer Models
Direct head-to-head comparisons in preclinical and clinical settings provide valuable insights into the relative efficacy of this compound and Carboplatin.
In Vivo Preclinical Data
A key preclinical study evaluated the antitumor efficacy of this compound or Carboplatin, each combined with gemcitabine (GEM), in athymic mice bearing human lung cancer xenografts.[9] Two cell lines were used: Ma44 (GEM-sensitive) and NCI-H460 (GEM-refractory). The results indicated that the combination of this compound with gemcitabine was superior to the combination of Carboplatin with gemcitabine in both tumor models.[9]
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Statistical Significance |
| This compound + GEM | Ma44 (GEM-sensitive) | Synergistically enhanced | Superior to CBDCA + GEM |
| Carboplatin + GEM | Ma44 (GEM-sensitive) | - | - |
| This compound + GEM | NCI-H460 (GEM-refractory) | Potent augmentation | Superior to CBDCA + GEM |
| Carboplatin + GEM | NCI-H460 (GEM-refractory) | - | - |
Clinical Data
Clinical trials have compared this compound-based and Carboplatin-based combination therapies, primarily in patients with advanced NSCLC.
One randomized clinical trial compared a this compound/gemcitabine (NG) regimen to a Carboplatin/gemcitabine (CG) regimen in previously untreated advanced NSCLC patients. While the differences were not statistically significant, likely due to a small sample size, there was a clear trend towards a higher objective response rate (ORR) and longer progression-free survival (PFS) in the this compound group.[10][11]
Another retrospective study compared docetaxel plus this compound (DN) with docetaxel plus Carboplatin (DC) as a second-line treatment for advanced lung squamous cell carcinoma (LSCC). The study found similar response rates but a significantly longer PFS in the DN group.[2][12] These findings suggest this compound may have particular advantages in squamous cell histology.[13][14]
| Study (Combination Regimen) | Patient Population | This compound Arm | Carboplatin Arm | P-value |
| Yang et al. (with Gemcitabine) [10][11] | 1st-Line Advanced NSCLC | ORR: 37.5% PFS: 6.0 months OS: 9.4 months | ORR: 24.0% PFS: 5.0 months OS: 9.5 months | ORR: 0.305PFS: 0.198OS: 0.961 |
| Gao et al. (with Docetaxel) [2][12] | 2nd-Line Advanced LSCC | ORR: 18.8% DCR: 39.6% PFS: 5.3 months OS: 8.5 months | ORR: 16.0% DCR: 34.0% PFS: 3.8 months OS: 6.7 months | ORR: >0.05DCR: >0.05PFS: 0.013OS: 0.404 |
Comparative Toxicity and Safety Profile
The choice between platinum agents often comes down to their differing toxicity profiles. Carboplatin was initially developed to be less toxic than cisplatin.[1] this compound is also reported to have lower nephrotoxicity and gastrointestinal toxicity compared to cisplatin.[2]
In direct comparisons, the toxicity profiles show notable differences. In the study comparing docetaxel-based combinations, more patients in the Carboplatin group suffered from leucopenia (a reduction in white blood cells) than in the this compound group.[2][12] However, the trial comparing gemcitabine-based combinations found no statistically significant differences in major grade 3/4 adverse events like neutropenia, anemia, or thrombocytopenia.[10][11]
| Adverse Event (Grade ≥3) | This compound Arm (%) | Carboplatin Arm (%) | P-value | Study |
| Leucopenia | Not specified, but lower incidence | Higher incidence | <0.05 | Gao et al.[2][12] |
| Neutropenia | 54.2 | 64.0 | 0.666 | Yang et al.[10][11] |
| Anemia | 8.3 | 20.0 | 0.263 | Yang et al.[10][11] |
| Thrombocytopenia | 16.7 | 28.0 | 0.212 | Yang et al.[10][11] |
Mechanisms of Resistance
A key advantage of this compound is its incomplete cross-resistance with other platinum drugs.[8] This suggests it may be effective in patients whose tumors have become resistant to cisplatin or carboplatin.
One study investigated this phenomenon in cisplatin-resistant NSCLC cell lines (A549/DDP and H1650/DDP). It found that this compound can reduce multidrug resistance by downregulating the expression of the long non-coding RNA MVIH.[8] Elevated MVIH is linked to the epithelial-mesenchymal transition (EMT), a process that promotes invasion and drug resistance. By reducing MVIH, this compound helps to reverse the EMT process, thereby restoring drug sensitivity.[8]
Experimental Protocols
In Vivo Antitumor Efficacy Model
This protocol is based on the methodology used to compare this compound+GEM and Carboplatin+GEM.[9]
-
Cell Lines and Animal Model: Human lung cancer cell lines Ma44 and NCI-H460 were used. Tumor cells were subcutaneously inoculated into female athymic BALB/c nude mice.
-
Treatment Protocol: When tumors reached a specified size, mice were randomized into treatment groups. Gemcitabine (GEM) was injected intravenously (i.v.), followed approximately 30 minutes later by an i.v. injection of this compound (NDP) or Carboplatin (CBDCA). A second dose of GEM was administered 3 or 4 days later.
-
Endpoint Analysis: Tumor size was measured regularly to calculate tumor growth inhibition. Toxicity was assessed by monitoring body weight and blood cell counts.
Clinical Trial Protocol (Randomized)
This protocol is based on the study comparing this compound/gemcitabine (NG) and Carboplatin/gemcitabine (CG).[10][11]
-
Patient Population: Patients with previously untreated, histologically confirmed advanced (Stage IIIB/IV) NSCLC.
-
Study Design: A randomized trial assigning patients to either the NG or CG arm.
-
Treatment Regimen:
-
NG Arm: this compound (80 mg/m²) on Day 1 + Gemcitabine (1,250 mg/m²) on Days 1 and 8.
-
CG Arm: Carboplatin (AUC 5) on Day 1 + Gemcitabine (1,000 mg/m²) on Days 1 and 8.
-
Cycles were repeated every 21 days.
-
-
Outcome Measures:
-
Primary: Objective Response Rate (ORR).
-
Secondary: Progression-Free Survival (PFS), Overall Survival (OS), and adverse events (graded by NCI-CTCAE).
-
Conclusion
The comparative analysis of this compound and Carboplatin in lung cancer models reveals distinct profiles for these two second-generation platinum agents.
-
Efficacy: Preclinical and clinical data suggest that this compound-based regimens may offer an efficacy advantage over Carboplatin-based regimens, particularly in lung squamous cell carcinoma.[2][9][12] While some clinical trials showed a non-statistically significant trend towards improved response and PFS with this compound, the signal warrants further investigation in larger, well-controlled studies.[10][11]
-
Toxicity: Both drugs are generally better tolerated than cisplatin. Direct comparisons indicate different hematological toxicity profiles, with Carboplatin potentially causing more leucopenia in certain combinations.[2][12]
-
Resistance: this compound's incomplete cross-resistance with Carboplatin and its ability to potentially re-sensitize resistant cells by modulating the lncRNA MVIH pathway is a significant mechanistic advantage.[8]
For researchers and drug developers, this compound represents a promising alternative to Carboplatin, especially for specific patient populations like those with squamous cell tumors or those who have developed resistance to other platinum agents. Future research should focus on validating these findings in larger prospective trials and further elucidating the molecular mechanisms that differentiate its activity from that of Carboplatin.
References
- 1. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 2. Docetaxel Plus this compound or Carboplatin as Second-Line Chemotherapy for Advanced Lung Squamous Cell Carcinoma in Real-World Practice: A Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical in vivo antitumor efficacy of this compound with gemcitabine against human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound/Gemcitabine Versus Carboplatin/Gemcitabine in Treatment of Advanced Non-small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/Gemcitabine Versus Carboplatin/Gemcitabine in Treatment of Advanced Non-small Cell Lung Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Docetaxel Plus this compound or Carboplatin as Second-Line Chemotherapy for Advanced Lung Squamous Cell Carcinoma in Real-World Practice: A Single-Center Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meta-analysis comparing the efficacy of this compound-based regimens between squamous cell and non-squamous cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
In vitro comparison of Nedaplatin and cisplatin cytotoxicity
In the landscape of platinum-based anticancer agents, cisplatin has long been a cornerstone of chemotherapy. However, its clinical utility is often hampered by significant side effects, including nephrotoxicity and neurotoxicity. This has driven the development of second-generation platinum analogs like nedaplatin, designed to offer a comparable therapeutic window with a more favorable safety profile.[1][2] This guide provides an objective in vitro comparison of the cytotoxicity of this compound and cisplatin, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Comparative Cytotoxicity: A Quantitative Overview
The in vitro efficacy of this compound and cisplatin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, often varies depending on the cell type and experimental conditions. Below is a summary of reported IC50 values from various studies.
| Cell Line/Tumor Type | Drug | IC50 (µg/mL) | Noteworthy Findings |
| Cervical Cancer (Fresh Tumors) | This compound | 0.435 | This compound showed a lower median IC50 than cisplatin in this study.[3] |
| Cisplatin | 0.73 | Cisplatin was found to be more active at a concentration of 10 µg/mL.[3] | |
| Ovarian Cancer (Fresh Tumors) | This compound | 28.5 | Cisplatin exhibited a lower median IC50 in this cohort.[4] |
| Cisplatin | 12 | 50% of tumor samples were sensitive to cisplatin at 10 µg/mL, compared to 42% for this compound.[4] | |
| Non-Small Cell Lung Cancer (A549) | This compound | 2.49 ± 0.78 | The IC50 values for this compound and cisplatin were not significantly different.[5] |
| Cisplatin | 2.53 ± 0.12 | No significant difference in cytotoxicity was observed in this cell line.[5] | |
| Cisplatin-Resistant NSCLC (A549DDP) | This compound | 19.97 ± 0.88 | This compound demonstrated a significantly better effect than cisplatin in the resistant cell line.[5] |
| Cisplatin | 23.36 ± 1.41 | The IC50 for cisplatin was higher, indicating resistance.[5] | |
| Small Cell Lung Cancer (SBC-3) | This compound | 0.053 | The IC50 value for this compound was almost the same as that of cisplatin.[6] |
| Cisplatin | ~0.053 | Both drugs showed similar potency in this cell line.[6] |
Mechanism of Action: A Shared Pathway to Apoptosis
Both this compound and cisplatin exert their cytotoxic effects primarily through interactions with DNA.[7][8] Upon entering the cell, these platinum compounds undergo hydrolysis, forming reactive species that bind to DNA, creating platinum-DNA adducts. These adducts, predominantly intrastrand and interstrand cross-links, disrupt DNA replication and transcription.[7][8] This damage triggers a cellular stress response, often activating the p53 tumor suppressor pathway, which can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[5][7] The apoptotic cascade is further regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated.[5][9]
Experimental Protocols
To ensure reproducibility and standardization of in vitro cytotoxicity studies, a detailed experimental protocol is crucial. The following is a synthesized methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Drug Treatment:
-
Prepare stock solutions of this compound and cisplatin. Immediately before use, dilute the drugs to various concentrations in a serum-free culture medium.[9]
-
Remove the overnight culture medium from the wells and replace it with the medium containing the different drug concentrations. Include control wells with serum-free medium only.[9]
-
Incubate the cells with the drugs for a specified period, for example, 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, using appropriate software or by plotting a dose-response curve.[9]
-
Conclusion
The in vitro data suggests that this compound and cisplatin often exhibit comparable cytotoxicity in chemotherapy-naive cancer cells. However, this compound may hold an advantage in certain cisplatin-resistant cell lines.[5] While both drugs share a fundamental mechanism of inducing apoptosis through DNA damage, subtle differences in their interactions with cellular components may contribute to varied efficacy and toxicity profiles.[7][8] The choice between this compound and cisplatin for further pre-clinical or clinical investigation may, therefore, depend on the specific cancer type and the potential for pre-existing platinum resistance. The methodologies and pathways detailed in this guide provide a framework for conducting and interpreting such comparative studies.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. journal.waocp.org [journal.waocp.org]
A Comparative Guide to the Nephrotoxicity of Nedaplatin and Cisplatin
For decades, cisplatin has been a cornerstone of cancer chemotherapy, but its clinical utility is often limited by severe side effects, most notably nephrotoxicity. This has driven the development of second-generation platinum-based drugs like nedaplatin, which exhibits a more favorable safety profile. This guide provides a detailed comparison of the nephrotoxic profiles of this compound and cisplatin, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Differences in Nephrotoxicity
This compound is recognized as a second-generation platinum complex with reduced nephrotoxicity compared to cisplatin.[1][2][3][4][5] The underlying mechanisms for this difference are multifaceted, involving distinct cellular uptake pathways and different primary targets within the kidney.
While cisplatin primarily damages the S3 segment of the proximal tubule in the outer medulla, this compound's toxicity is mainly directed towards the renal papilla, affecting the collecting ducts and the surrounding epithelium.[1][2][6] This difference in localization of injury is a key factor in the reduced overall nephrotoxicity of this compound.
The reduced nephrotoxicity of this compound is also attributed to its lower affinity for certain renal transporters, such as the organic cation transporter 2 (OCT2) and the multidrug and toxin extrusion (MATE) family of proteins.[1][2] This leads to decreased accumulation of this compound in the proximal tubules, the primary site of cisplatin-induced damage.
Quantitative Comparison of Nephrotoxic Markers
Experimental studies in rat models have provided quantitative data on the comparative nephrotoxicity of this compound and cisplatin. The following table summarizes key markers of kidney injury at doses where both drugs exhibit comparable antitumor activity.
| Parameter | Cisplatin (3.75 mg/kg) | This compound (24 mg/kg) | Fold Difference (this compound vs. Cisplatin) | Reference |
| Plasma Creatinine | Similar increase to this compound | Similar increase to Cisplatin | ~1 | [7][8] |
| Urinary N-acetyl-β-D-glucosaminidase (NAG) | Similar increase to this compound | Similar increase to Cisplatin | ~1 | [7][8] |
| Kidney Tissue Accumulation | Similar to this compound at a much lower dose | Required a significantly higher dose to achieve similar accumulation to Cisplatin | Lower accumulation at equimolar doses | [7][8] |
Note: The doses were selected to induce a similar level of nephrotoxicity, highlighting the lower intrinsic nephrotoxic potential of this compound.
Experimental Protocols for Assessing Nephrotoxicity
A standardized experimental protocol is crucial for the accurate assessment and comparison of drug-induced nephrotoxicity. The following is a generalized methodology derived from various in vivo studies.
Animal Model and Dosing
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Drug Administration: A single intravenous (IV) or intraperitoneal (IP) injection of cisplatin or this compound is administered. Control animals receive a vehicle injection (e.g., saline).
-
Dosage: Doses are selected based on previous studies to induce measurable nephrotoxicity. For example, 3.75 mg/kg for cisplatin and 24 mg/kg for this compound have been shown to produce comparable levels of kidney injury.[7][8]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-injection (e.g., 24, 48, 72, 96 hours) via the tail vein or cardiac puncture at the time of sacrifice.
-
Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection at specified intervals.
-
Serum Analysis: Serum is separated by centrifugation and analyzed for markers of renal function, including:
-
Blood Urea Nitrogen (BUN)
-
Serum Creatinine (SCr)
-
-
Urine Analysis: Urine samples are analyzed for markers of tubular damage, such as:
-
N-acetyl-β-D-glucosaminidase (NAG)
-
Kidney Injury Molecule-1 (KIM-1)
-
Urinary glucose
-
Histopathological Examination
-
Tissue Collection: At the end of the experimental period, animals are euthanized, and the kidneys are excised and weighed.
-
Tissue Processing: One kidney is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, and sectioned. The other kidney may be snap-frozen for molecular analysis.
-
Staining and Microscopy: Kidney sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination.
-
Evaluation: A board-certified veterinary pathologist evaluates the sections for evidence of tubular necrosis, apoptosis, regeneration, and other pathological changes in a blinded manner.
Visualizing Experimental and Mechanistic Differences
To better understand the experimental workflow and the underlying molecular mechanisms of nephrotoxicity, the following diagrams are provided.
Molecular Mechanisms of Nephrotoxicity
Cisplatin: The nephrotoxicity of cisplatin is a complex process involving multiple pathways.[9] After entering the renal epithelial cells via transporters like OCT2, cisplatin causes nuclear and mitochondrial DNA damage.[9] This triggers the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of apoptotic and necrotic cell death pathways.[1][9] An inflammatory response further exacerbates the kidney injury.[10]
This compound: The molecular mechanisms of this compound-induced nephrotoxicity are less completely understood but are known to be mediated by oxidative stress.[1][2] Gene expression profiling has revealed that this compound upregulates genes involved in oxidative stress responses.[2] This oxidative stress, in turn, is thought to induce apoptosis in the renal tubules, particularly in the collecting ducts of the renal papilla.[2][11]
Conclusion
This compound demonstrates a clear advantage over cisplatin in terms of its renal safety profile. This is primarily due to its different site of action within the kidney and its reduced accumulation in the proximal tubules. While both drugs can induce nephrotoxicity through mechanisms involving oxidative stress and apoptosis, the severity and location of the damage differ significantly. For researchers and drug developers, understanding these differences is crucial for the design of safer and more effective platinum-based cancer therapies. Further research into the specific molecular pathways of this compound-induced nephrotoxicity could unveil new strategies for mitigating the renal side effects of this important class of chemotherapeutic agents.
References
- 1. Comparative Nephrotoxicity of Cisplatin and this compound: Mechanisms and Histopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Time course of the change and amelioration of this compound-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative nephrotoxicity of Cisplatin and this compound: mechanisms and histopathological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Nephrotoxicity of Cisplatin and this compound:Mechanisms and Histopathological Characteristics [jstage.jst.go.jp]
- 6. [PDF] Comparative Nephrotoxicity of Cisplatin and this compound: Mechanisms and Histopathological Characteristics | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Relationship between cisplatin or this compound-induced nephrotoxicity and renal accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Nedaplatin vs. Cisplatin for Nasopharyngeal Carcinoma: A Comparative Guide
An objective comparison of the efficacy, safety, and mechanisms of nedaplatin and cisplatin in the treatment of nasopharyngeal carcinoma (NPC), supported by clinical and preclinical data.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the comparative efficacy and safety of this compound and cisplatin, two platinum-based chemotherapeutic agents used in the treatment of nasopharyngeal carcinoma.
Performance Comparison
Multiple clinical trials and meta-analyses have established that this compound is non-inferior to cisplatin in terms of efficacy for the treatment of locally advanced nasopharyngeal carcinoma when used in concurrent chemoradiotherapy (CCRT).[1][2][3] Long-term follow-up studies confirm that there are no significant differences in 5-year progression-free survival, overall survival, distant metastasis-free survival, or locoregional relapse-free survival between the two treatments.[1][2][4]
While efficacy is comparable, the toxicity profiles of the two drugs show notable differences. Cisplatin is associated with a higher incidence of grade 3-4 nausea, vomiting, and auditory toxic effects.[2][4][5] Conversely, this compound is linked to a higher incidence of grade 3-4 leucopenia, mucositis and thrombocytopenia.[5][6]
Efficacy Data
| Endpoint | Cisplatin | This compound | Key Findings |
| 5-Year Progression-Free Survival | 81.4% | 79.8% | No significant difference. This compound is non-inferior to cisplatin.[1][2][4] |
| 5-Year Overall Survival | 89.4% | 88.8% | No significant difference between the two groups.[1][2][4] |
| 5-Year Distant Metastasis-Free Survival | 85.9% | 90.4% | No significant difference observed.[4] |
| 5-Year Locoregional Relapse-Free Survival | 92.6% | 89.6% | No significant difference between treatments.[4] |
| Complete Response Rate (Nasopharynx) | 89.3% | 93.9% | No statistically significant difference.[6] |
| Complete Response Rate (Cervical Lymph Nodes) | 98.2% | 97.0% | No statistically significant difference.[6] |
Safety and Toxicity Data
| Adverse Event (Grade 3-4) | Cisplatin | This compound | Key Findings |
| Auditory Toxicity | 17.7% | 10.5% | Cisplatin group had a significantly higher incidence.[2][4] |
| Vomiting | Higher Incidence | Lower Incidence | Patients in the cisplatin group had higher rates of grade 3-4 vomiting.[5] |
| Anorexia | Higher Incidence | Lower Incidence | Cisplatin group showed a higher incidence of grade 3-4 anorexia.[5] |
| Leucopenia | Lower Incidence | Higher Incidence | Patients in the this compound group had higher rates of grade 3-4 leucopenia.[5] |
| Mucositis | Lower Incidence | Higher Incidence | This compound group showed a higher incidence of grade 3-4 mucositis.[5] |
| Thrombocytopenia | Lower Incidence | Higher Incidence | A higher incidence of any grade thrombocytopenia was observed in the this compound group.[6] |
| Nephrotoxicity | 17.9% (any grade) | 9.1% (any grade) | More nephrotoxicity was observed in the cisplatin group.[6] |
Experimental Protocols
The data presented is primarily derived from a pivotal phase III, multicenter, randomized, open-label, non-inferiority trial.
Study Design: Randomized Clinical Trial
A total of 402 patients with stage II to IVB nasopharyngeal carcinoma were enrolled.[2] Patients were randomly assigned in a 1:1 ratio to receive either this compound or cisplatin concurrently with intensity-modulated radiotherapy (IMRT).[2]
-
Patient Population: Patients aged 18-65 with newly diagnosed, non-metastatic nasopharyngeal carcinoma.
-
Treatment Arms:
-
Cisplatin Group: Received 100 mg/m² of cisplatin intravenously every three weeks for three cycles.
-
This compound Group: Received 100 mg/m² of this compound intravenously every three weeks for three cycles.
-
-
Randomization: Patients were randomly allocated (1:1) to either the this compound or cisplatin treatment arm.[2]
-
Primary Endpoint: The primary outcome measured was progression-free survival.
-
Secondary Endpoints: Secondary outcomes included overall survival, distant metastasis-free survival, locoregional relapse-free survival, and adverse events.
Mechanism of Action and Signaling Pathways
Both this compound and cisplatin are platinum-based alkylating agents. Their primary mechanism of action involves binding to DNA to form platinum-DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
While both drugs share this general mechanism, there is evidence to suggest potential differences in their downstream signaling effects. In cisplatin-resistant non-small cell lung cancer cells, this compound has been shown to have a stronger inhibitory effect and induce a higher rate of apoptosis compared to cisplatin. This was associated with a greater reduction in the expression of the anti-apoptotic protein Bcl-2 and a more significant increase in the pro-apoptotic protein Bax.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. This compound good alternative treatment to cisplatin in nasopharyngeal carcinoma patients: JAMA [medicaldialogues.in]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Nedaplatin in combination with docetaxel versus cisplatin with docetaxel
A Comparative Analysis of Nedaplatin-Docetaxel and Cisplatin-Docetaxel Combination Therapies in Oncology
This guide provides a comprehensive comparison of two platinum-based chemotherapy regimens: this compound in combination with docetaxel (ND) and cisplatin in combination with docetaxel (CD). It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the performance of these combinations supported by data from clinical studies. This comparison focuses on efficacy and safety profiles across various cancer types, including non-small cell lung cancer (NSCLC), nasopharyngeal carcinoma, and cervical cancer.
Efficacy and Safety: A Comparative Overview
The combination of a platinum agent (cisplatin or its analogue, this compound) with a taxane (docetaxel) is a cornerstone of treatment for various solid tumors. The rationale for these combinations lies in their complementary mechanisms of action, with platinum agents inducing DNA damage and taxanes stabilizing microtubules, ultimately leading to cell cycle arrest and apoptosis. While cisplatin has long been the standard of care, this compound, a second-generation platinum derivative, was developed to offer a potentially improved therapeutic index, particularly with regard to certain toxicities.
Clinical studies have demonstrated that the this compound-docetaxel (ND) regimen can be an effective alternative to the cisplatin-docetaxel (CD) regimen, with a distinct safety profile.
Performance in Advanced Squamous Cell Lung Carcinoma
A significant phase 3 clinical trial (WJOG5208L) directly compared the ND and CD regimens in patients with previously untreated advanced or relapsed squamous cell lung carcinoma. The study found that the ND combination resulted in a significantly longer overall survival (OS) compared to the CD combination.[1][2] Specifically, the median OS was 13.6 months for the this compound group versus 11.4 months for the cisplatin group.[1]
However, another phase III trial conducted in China showed no significant improvement in progression-free survival (PFS) with the ND combination in the intent-to-treat analysis.[3][4] In this study, the median PFS was 4.63 months for the ND group and 4.23 months for the CD group.[3] Despite this, the best overall response and disease control rates were better with the ND regimen.[3]
These studies highlight a key difference in the toxicity profiles of the two combinations. The ND regimen was associated with a higher incidence of hematologic toxicities, such as leucopenia, neutropenia, and thrombocytopenia.[1][3] In contrast, the CD regimen was linked to more frequent non-hematologic toxicities, including nausea, fatigue, hyponatremia, and hypokalemia.[1][3]
Application in Other Malignancies
The comparative efficacy and safety of ND versus CD have also been explored in other cancer types:
-
Nasopharyngeal Carcinoma: In a multicenter randomized phase II trial for locoregionally advanced nasopharyngeal carcinoma, patients received induction chemotherapy with either ND or CD followed by concurrent chemoradiotherapy. No significant differences were observed in 3-year overall survival, locoregional relapse-free survival, regional relapse-free survival, distant metastasis-free survival, or progression-free survival between the two groups.[5][6] However, the CD group experienced more vomiting during induction chemotherapy, while the ND group had a higher incidence of grade 3/4 neutropenia and thrombocytopenia during concurrent chemoradiotherapy.[5][6]
-
Cervical Cancer: A retrospective propensity score matching analysis comparing ND and CD concurrent chemoradiotherapy for locally advanced cervical cancer found no significant differences in objective response rates, 5-year OS, or PFS.[7] The toxicity profiles were also comparable between the two groups after matching.[7] Another randomized phase III trial in cervical cancer patients concluded that this compound-based concurrent chemoradiotherapy could be an alternative to cisplatin, with a milder gastrointestinal reaction but a more significant effect on liver function.[8][9]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from comparative studies.
Table 1: Efficacy of this compound-Docetaxel vs. Cisplatin-Docetaxel in Advanced Squamous Cell Lung Carcinoma (WJOG5208L)
| Endpoint | This compound + Docetaxel | Cisplatin + Docetaxel | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 13.6 months | 11.4 months | 0.81 (0.65–1.02) | 0.037 |
Data sourced from a randomized, open-label, phase 3 trial.[1]
Table 2: Efficacy of this compound-Docetaxel vs. Cisplatin-Docetaxel in Advanced Squamous Cell Lung Carcinoma (Chinese Phase III Trial)
| Endpoint | This compound + Docetaxel (n=141) | Cisplatin + Docetaxel (n=139) | p-value |
| Median Progression-Free Survival | 4.63 months | 4.23 months | 0.056 |
| Best Overall Response Rate | 51.5% | 38.1% | 0.033 |
| Disease Control Rate | Not Reported | Not Reported | 0.0004 |
Data sourced from a multicenter, open-label, randomized, phase III trial.[3]
Table 3: Grade 3 or Worse Adverse Events in Advanced Squamous Cell Lung Carcinoma (WJOG5208L)
| Adverse Event | This compound + Docetaxel (n=177) | Cisplatin + Docetaxel (n=175) |
| Leucopenia | 98 | 77 |
| Neutropenia | 146 | 123 |
| Thrombocytopenia | 16 | 0 |
| Nausea | 7 | 25 |
| Fatigue | 6 | 20 |
| Hyponatremia | 24 | 53 |
| Hypokalemia | 4 | 15 |
Data sourced from a randomized, open-label, phase 3 trial.[1]
Table 4: Efficacy and Survival in Locoregionally Advanced Nasopharyngeal Carcinoma
| Endpoint (3-year rates) | This compound + Docetaxel | Cisplatin + Docetaxel | p-value |
| Overall Survival | 87.5% | 85.9% | 0.877 |
| Locoregional Relapse-Free Survival | 91.9% | 91.7% | 0.699 |
| Regional Relapse-Free Survival | 92.5% | 92.8% | 0.843 |
| Distant Metastasis-Free Survival | 86.7% | 85.1% | 0.702 |
| Progression-Free Survival | 77.5% | 74.9% | 0.512 |
Data sourced from a multicenter randomized phase II clinical trial.[5]
Experimental Protocols
Protocol for Advanced Squamous Cell Lung Carcinoma (WJOG5208L)
-
Study Design: A randomized, open-label, phase 3 trial conducted at 53 institutions in Japan.[1][2]
-
Patient Population: Patients with pathologically proven stage IIIB/IV or postoperative recurrent squamous cell lung cancer, aged 20-74 years, with an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1, and no prior chemotherapy or recurrence more than a year after adjuvant chemotherapy.[1][2]
-
Treatment Arms:
-
This compound Group: 100 mg/m² this compound and 60 mg/m² docetaxel administered intravenously.
-
Cisplatin Group: 80 mg/m² cisplatin and 60 mg/m² docetaxel administered intravenously.
-
-
Treatment Cycle: Both regimens were administered every 3 weeks for four to six cycles.[2]
-
Primary Endpoint: Overall survival in the modified intention-to-treat population.[1]
-
Randomization: Patients were randomly assigned (1:1) using a computer-generated allocation sequence with dynamic minimization, balancing for stage, sex, and institution.[2]
Protocol for Locoregionally Advanced Nasopharyngeal Carcinoma
-
Study Design: A multicenter, prospective, randomized phase II study.[5]
-
Patient Population: 223 patients with locoregionally advanced, untreated nasopharyngeal carcinoma.[5]
-
Treatment Arms:
-
Experimental Group: Two cycles of induction chemotherapy with docetaxel plus this compound every 3 weeks, followed by intensity-modulated radiotherapy (IMRT) concurrent with weekly this compound for six cycles.
-
Control Group: Two cycles of induction chemotherapy with docetaxel plus cisplatin every 3 weeks, followed by IMRT concurrent with weekly cisplatin for six cycles.
-
-
Endpoints: The study evaluated treatment completion rates, tumor response, survival outcomes (OS, LRFS, RRFS, DMFS, PFS), and toxicity.[5][6]
Visualizations
Caption: Experimental workflow for a randomized clinical trial comparing this compound+Docetaxel and Cisplatin+Docetaxel.
Conclusion
The choice between this compound plus docetaxel and cisplatin plus docetaxel is nuanced and depends on the cancer type, treatment goals, and the patient's overall health and ability to tolerate specific side effects. In advanced squamous cell lung carcinoma, the this compound combination has shown a survival advantage in one major study, albeit with a higher risk of hematologic toxicity. In other cancers, such as nasopharyngeal and cervical carcinoma, the efficacy appears comparable, with the primary differences lying in their safety profiles. The this compound-based regimen generally presents a lower risk of gastrointestinal and renal toxicities compared to the cisplatin-based regimen, which may be a crucial consideration for certain patient populations. Conversely, the higher incidence of myelosuppression with this compound requires careful monitoring. Ultimately, these findings provide valuable information for clinicians and researchers in selecting the most appropriate platinum-taxane combination therapy for individual patients.
References
- 1. This compound plus docetaxel versus cisplatin plus docetaxel for advanced or relapsed squamous cell carcinoma of the lung (WJOG5208L): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound plus docetaxel versus cisplatin plus docetaxel for advanced or relapsed squamous cell carcinoma of the lung (WJOG5208L): a randomised, o... [cancer.fr]
- 3. This compound Plus Docetaxel Versus Cisplatin Plus Docetaxel as First-Line Chemotherapy for Advanced Squamous Cell Carcinoma of the Lung - A Multicenter, Open-label, Randomized, Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound plus Docetaxel versus Cisplatin plus Docetaxel as First-Line Chemotherapy for Advanced Squamous Cell Carcinoma of the Lung - A Multicenter, Open-label, Randomized, Phase III Trial. [clin.larvol.com]
- 5. Comparison between this compound and cisplatin plus docetaxel combined with intensity-modulated radiotherapy for locoregionally advanced nasopharyngeal carcinoma: a multicenter randomized phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Propensity score matching analysis to comparing cisplatin versus this compound based doublet agent concurrent chemoradiotherapy for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nedaplatin and Carboplatin in Platinum-Sensitive Recurrent Ovarian Cancer
For researchers and drug development professionals navigating the therapeutic landscape of platinum-sensitive recurrent ovarian cancer, the choice between platinum analogs is a critical consideration. This guide provides an objective comparison of Nedaplatin and Carboplatin, focusing on their performance in combination with paclitaxel. The analysis is supported by experimental data from a key retrospective cohort study, offering insights into efficacy and safety profiles to inform future research and clinical trial design.
Efficacy Outcomes: A Head-to-Head Comparison
A retrospective cohort study involving 436 patients with platinum-sensitive recurrent ovarian cancer provides the primary data for this comparison. Patients received either a this compound-based regimen (this compound 80 mg/m² plus paclitaxel 175 mg/m²) or a Carboplatin-based regimen (Carboplatin at an area under the curve of 5 plus paclitaxel 175 mg/m²).[1][2]
The primary endpoint was progression-free survival (PFS), with overall survival (OS) as a secondary endpoint. While there was no statistically significant difference in the overall PFS between the two groups, a noteworthy finding emerged in a subgroup of patients.[1]
Table 1: Progression-Free Survival (PFS)
| Patient Group | This compound + Paclitaxel (Median PFS) | Carboplatin + Paclitaxel (Median PFS) | P-value |
| Overall Population | 11.0 months | 9.5 months | 0.109[1] |
| Recurrent Interval 6-12 months | 10.0 months | 8.0 months | 0.048[1][2] |
| Recurrent Interval ≥12 months | 12.0 months | 12.0 months | 0.543[2][3] |
Table 2: Overall Survival (OS)
| Treatment Arm | This compound + Paclitaxel (Median OS) | Carboplatin + Paclitaxel (Median OS) | P-value |
| Overall Population | 73 months | 74 months | Not significant[3] |
The data suggests that while both regimens offer comparable long-term survival, the this compound combination may offer a PFS advantage in patients with a shorter platinum-free interval (6-12 months).[1][2]
Safety and Tolerability Profile
The safety analysis revealed a more favorable profile for the this compound-based regimen, with significantly lower rates of severe hematological toxicities and hypersensitivity reactions compared to the Carboplatin-based regimen.[1][2]
Table 3: Grade 3-4 Adverse Events
| Adverse Event | This compound + Paclitaxel (%) | Carboplatin + Paclitaxel (%) | P-value |
| Neutropenia | 13.3% | 33.6% | <0.01[1][2] |
| Thrombocytopenia | 5.6% | 14.5% | <0.01[1][2] |
| Hypersensitivity Reactions | 5.6% | 21.9% | <0.01[1][2] |
Experimental Protocol
The retrospective cohort study from which this data is derived followed a well-defined protocol for patient selection and treatment administration.
Patient Selection Criteria:
-
Histologically confirmed epithelial ovarian cancer.
-
Recurrence interval of ≥6 months after completion of first-line platinum-based therapy.[1][2]
Treatment Regimen:
-
This compound Group (NP): Intravenous infusion of this compound (80 mg/m²) and Paclitaxel (175 mg/m²).[1][2]
-
Carboplatin Group (CP): Intravenous infusion of Carboplatin (AUC 5) and Paclitaxel (175 mg/m²).[1][2]
-
Administration: Cycles were repeated every 3 weeks for 6-8 cycles, or until disease progression or unacceptable toxicity.[1][2]
Visualizing the Clinical Trial Workflow
The following diagram illustrates the workflow of the comparative study, from patient enrollment to data analysis.
Caption: Workflow of the comparative study on this compound vs. Carboplatin.
Signaling Pathway: Mechanism of Platinum Analogs
Platinum-based drugs, including this compound and Carboplatin, exert their cytotoxic effects primarily through the formation of DNA adducts, which ultimately triggers apoptosis. The following diagram depicts a simplified signaling pathway.
Caption: Simplified signaling pathway for platinum-based chemotherapy.
References
- 1. This compound and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
Meta-analysis of clinical trials comparing Nedaplatin and cisplatin
A comparative analysis of Nedaplatin and Cisplatin, two platinum-based chemotherapy agents, reveals comparable efficacy in various cancers, with a notable difference in their safety profiles. This guide synthesizes findings from multiple meta-analyses of clinical trials to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Efficacy: A Tale of Two Platinums
Meta-analyses across different cancer types, including non-small cell lung cancer (NSCLC), esophageal squamous cell carcinoma (ESCC), and nasopharyngeal carcinoma (NPC), consistently demonstrate that this compound-based regimens are comparable to Cisplatin-based regimens in terms of anti-tumor efficacy.
For patients with metastatic/recurrent or advanced ESCC, there was no significant difference in overall survival (OS) or overall response rate (ORR) between the two treatments.[1] Similarly, a meta-analysis of fourteen randomized controlled trials in advanced NSCLC found equivalent overall response, overall survival, and survival probability between this compound- and Cisplatin-based chemotherapy.[2] In the context of locally advanced NPC, a 5-year follow-up of a randomized clinical trial showed that this compound-based concurrent chemoradiotherapy (CCRT) was noninferior to Cisplatin-based CCRT in terms of progression-free survival (PFS).[3]
However, some studies suggest nuances in efficacy depending on the cancer subtype. For instance, one meta-analysis indicated that this compound-based regimens may produce a better response rate in squamous cell lung cancers compared to non-squamous cell lung cancers.[4]
Safety Profile: A Clear Distinction
The primary difference between this compound and Cisplatin lies in their toxicity profiles. This compound is consistently reported to have a more favorable safety profile, particularly concerning gastrointestinal and renal side effects.
Meta-analyses have shown that Cisplatin-based regimens are associated with a significantly higher incidence of grade 3 and 4 nausea and vomiting.[1][2] Furthermore, Cisplatin is linked to a higher risk of nephrotoxicity.[2] In contrast, this compound is associated with a higher incidence of severe thrombocytopenia.[2]
For patients with malignant pleural effusion, intrapleural infusion with this compound resulted in significantly lower rates of gastrointestinal side effects and increased serum creatinine levels compared to Cisplatin.[5][6]
Data Summary
The following tables summarize the quantitative data from the meta-analyses, comparing the efficacy and safety of this compound and Cisplatin.
Table 1: Efficacy Outcomes (Overall Response Rate & Survival)
| Cancer Type | Outcome | This compound (Events/Total) | Cisplatin (Events/Total) | Risk Ratio/Hazard Ratio (95% CI) | p-value | Citation |
| Advanced NSCLC | Overall Response | 227/634 | 216/608 | RR: 1.01 (0.87-1.17) | 0.89 | [2] |
| Advanced NSCLC | Overall Survival | - | - | HR: 1.02 (0.85-1.22) | 0.82 | [2] |
| Metastatic/Recurrent or Advanced ESCC | Overall Response Rate | - | - | RR: 0.92 (0.77-1.10) | 0.37 | [1] |
| Metastatic/Recurrent or Advanced ESCC | Overall Survival | - | - | HR: 1.22 (0.86-1.74) | 0.26 | [1] |
| Stage II-IVB NPC | 5-Year Progression-Free Survival | - | - | HR: 1.13 (0.74–1.73) | 0.56 | [3] |
| Malignant Pleural Effusion | Overall Response Rate | 69/110 | 59/109 | - | 0.154 | [5][6] |
Table 2: Safety Outcomes (Adverse Events)
| Adverse Event (Grade 3/4) | This compound (Events/Total) | Cisplatin (Events/Total) | Risk Ratio/Odds Ratio (95% CI) | p-value | Citation |
| Nausea & Vomiting (NSCLC) | - | - | OR: 0.28 (0.20–0.40) | < 0.001 | [2] |
| Nausea (ESCC) | - | - | RR: 3.41 (1.67-6.96) | < 0.001 | [1] |
| Vomiting (ESCC) | - | - | RR: 3.62 (1.77-7.40) | < 0.001 | [1] |
| Thrombocytopenia (NSCLC) | - | - | OR: 1.68 (1.18–2.40) | 0.005 | [2] |
| Nephrotoxicity (NSCLC, Grades 1-4) | - | - | OR: 0.40 (0.24–0.68) | 0.001 | [2] |
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs) and non-randomized clinical trials. The general methodology employed in these meta-analyses is as follows:
1. Search Strategy: A comprehensive search of medical databases such as Pubmed, Web of Science, and the Cochrane Database was conducted to identify relevant clinical trials comparing this compound- and Cisplatin-based regimens.[1]
2. Inclusion and Exclusion Criteria: The meta-analyses established specific criteria for including studies. For example, a meta-analysis on advanced NSCLC included only randomized controlled trials comparing the substitution of this compound for Cisplatin in combination chemotherapy as a first-line treatment.[2] Patients in these trials typically had pathologically confirmed advanced-stage cancer. Studies without data on efficacy and safety were excluded.[2]
3. Data Extraction: Two independent reviewers typically extracted data from the original studies to minimize bias.[1] Extracted data included patient characteristics, treatment regimens, and outcomes such as overall survival, overall response rate, and incidences of various toxicities.
4. Statistical Analysis: Statistical software, such as Review Manager (RevMan), was used to perform the meta-analysis.[1] Hazard ratios (HR) with 95% confidence intervals (CI) were often used for time-to-event data like overall survival, while risk ratios (RR) or odds ratios (OR) were used for dichotomous data like overall response rate and adverse events.
Study Selection Process
The following diagram illustrates the typical workflow for study selection in the meta-analyses cited.
Conclusion
The available evidence from multiple meta-analyses suggests that this compound offers a comparable efficacy to Cisplatin in the treatment of several advanced cancers, but with a significantly more favorable toxicity profile, particularly with regard to nausea, vomiting, and nephrotoxicity. However, clinicians should be mindful of the increased risk of thrombocytopenia associated with this compound. The choice between these two platinum analogs may, therefore, be guided by the patient's overall health status, comorbidities, and the specific toxicity profile that is of greater concern. Future well-designed, large-scale randomized controlled trials are warranted to further refine the optimal use of these agents in specific patient populations.[1]
References
- 1. Efficacy and safety of cisplatin-based versus this compound-based regimens for the treatment of metastatic/recurrent and advanced esophageal squamous cell carcinoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound-based versus cisplatin-based chemotherapy for advanced non-small cell lung cancer among East Asian populations: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Concurrent Chemoradiotherapy With this compound vs Cisplatin on the Long-term Outcomes of Survival and Toxic Effects Among Patients With Stage II to IVB Nasopharyngeal Carcinoma: A 5-Year Follow-up Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis comparing the efficacy of this compound-based regimens between squamous cell and non-squamous cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Comparison of efficacy and toxicity between this compound and cisplatin in treating malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of Axi-cel vs. Tisa-cel in Large B-cell Lymphoma
A comparative analysis of advanced therapeutic options is crucial for researchers and drug development professionals to make informed decisions. This guide provides an objective comparison of two leading Chimeric Antigen Receptor (CAR) T-cell therapy products: Axicabtagene Ciloleucel (axi-cel) and Tisagenlecleucel (tisa-cel), supported by clinical trial data.
The selection of a CAR T-cell product often depends on a balance between efficacy and toxicity, as well as patient-specific factors. Both axi-cel and tisa-cel have demonstrated significant success in treating relapsed or refractory Large B-cell Lymphoma (LBCL), but they differ in their molecular design, clinical performance, and safety profiles.
Quantitative Data Summary
The following table summarizes key efficacy and safety data from pivotal clinical trials for axi-cel (ZUMA-1) and tisa-cel (JULIET), as well as second-line treatment studies (ZUMA-7 and TRANSFORM).
| Metric | Axicabtagene Ciloleucel (Axi-cel) | Tisagenlecleucel (Tisa-cel) | Lisocabtagene Maraleucel (Liso-cel) |
| Target Antigen | CD19 | CD19 | CD19 |
| Costimulatory Domain | CD28[1] | 4-1BB[1] | 4-1BB |
| Pivotal Trial (R/R LBCL) | ZUMA-1[1] | JULIET[1] | TRANSCEND |
| Overall Response Rate (ORR) | 83%[1] | 52% | 73%[1] |
| Complete Response (CR) Rate | 65%[1] | 40% | 53% |
| Second-Line Trial | ZUMA-7[1] | - | TRANSFORM[1] |
| Median Event-Free Survival | 8.3 months[1] | Not directly compared | 10.1 months[1] |
| Safety Profile (Grade ≥3) | |||
| Cytokine Release Syndrome | 13% (ZUMA-1) | 22% (JULIET) | 2% (TRANSFORM) |
| Neurological Events (ICANS) | 28% (ZUMA-1) | 12% (JULIET) | 4% (TRANSFORM) |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and grading criteria.[1]
A survey across 67 European centers indicated that axi-cel was often favored for its perceived higher effectiveness, particularly for patients with bulky disease, while tisa-cel was preferred for older patients due to a lower toxicity profile.[2]
Signaling Pathway and Mechanism of Action
CAR T-cell therapy utilizes genetically engineered T-cells to target and eliminate cancer cells. The core of this technology is the chimeric antigen receptor, a synthetic protein that endows T-cells with the ability to recognize a specific antigen on tumor cells.
The diagram below illustrates the signaling cascade initiated upon CAR T-cell engagement with a CD19-positive cancer cell. The single-chain variable fragment (scFv) on the CAR binds to the CD19 antigen, triggering a series of intracellular phosphorylation events through the costimulatory domains (CD28 or 4-1BB) and the CD3-zeta signaling domain. This activation cascade leads to T-cell proliferation, cytokine release, and potent cytotoxic activity against the cancer cell.
References
Nedaplatin's role as a radiosensitizer in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nedaplatin's performance as a radiosensitizer in preclinical models, supported by experimental data. It aims to inform researchers and drug development professionals on its efficacy and mechanisms of action compared to other platinum-based agents.
Executive Summary
This compound, a second-generation platinum derivative, has demonstrated significant potential as a radiosensitizing agent in various preclinical cancer models.[1][2] Its efficacy is attributed to its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby enhancing the cytotoxic effects of ionizing radiation.[3][4] Preclinical evidence suggests that in certain cancer types, such as cervical and nasopharyngeal carcinomas, this compound may offer advantages over other platinum agents like Carboplatin in a chemoradiotherapy context.
Comparative Performance of Platinum Analogs as Radiosensitizers
The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound and Carboplatin in combination with radiation.
Table 1: In Vitro Cytotoxicity of this compound in Nasopharyngeal Carcinoma (NPC) Cell Lines
| Cell Line | Epstein-Barr Virus (EBV) Status | Treatment | IC50 (µg/mL) after 24h |
| CNE-2 | Negative | This compound | 34.32[3][4] |
| C666 | Positive | This compound | 63.69[3][4] |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Radiosensitizing Effects on Cervical and Nasopharyngeal Cancer Cells
| Cell Line | Cancer Type | Treatment | Key Findings |
| ME180 | Cervical Squamous Cell Carcinoma | This compound + Radiation | Radiation enhances this compound sensitivity.[5][6] |
| ME180 | Cervical Squamous Cell Carcinoma | Carboplatin + Radiation | Radiation reduces Carboplatin sensitivity.[5][6] |
| CNE-2 & C666 | Nasopharyngeal Carcinoma | This compound + Radiation | This compound enhances the radiation effect, with a greater effect on CNE-2 cells.[3][4] |
Table 3: Mechanistic Effects of this compound in Combination with Radiation in NPC Cells
| Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle |
| CNE-2 & C666 | This compound + Radiation | Markedly increased apoptosis compared to radiation alone.[3][4] | Markedly increased G2/M phase arrest compared to radiation alone.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cytotoxicity and Radiosensitization in Nasopharyngeal Carcinoma Cells
-
Cell Lines: Human nasopharyngeal carcinoma cell lines CNE-2 (EBV-negative) and C666 (EBV-positive).
-
Drug Treatment: Cells were treated with this compound at concentrations ranging from 0-100 µg/mL.
-
Cytotoxicity Assay (MTS): Cell viability was assessed using the MTS assay to determine the IC50 values of this compound after 24 hours of treatment.
-
Colony Formation Assay: To assess radiosensitivity, cells were treated with this compound and/or radiation, and the ability of single cells to form colonies was monitored.
-
Flow Cytometry: Apoptosis was quantified by measuring the apoptosis index, and cell cycle distribution was analyzed to detect changes in different phases, particularly G2/M arrest.[3]
Comparative Radiosensitization in Cervical Squamous Cell Carcinoma Cells
-
Cell Line: Human cervical squamous cell carcinoma cell line ME180.
-
Drug Treatment: Cells were treated with either this compound or Carboplatin.
-
Irradiation: Cells were irradiated to assess the combinatorial effect with the platinum agents.
-
Sensitivity Analysis: The sensitivity of the cells to the drugs in combination with radiation was evaluated. The timing of drug administration relative to irradiation (concurrently, 8 hours before, or 8 hours after) was also investigated.[5][6]
Mechanistic Insights and Signaling Pathways
This compound's role as a radiosensitizer is underpinned by its influence on critical cellular processes, namely apoptosis and cell cycle progression.
Experimental Workflow for In Vitro Radiosensitization Studies
Caption: Workflow of in vitro experiments to evaluate radiosensitization.
Signaling Pathway of this compound-Induced Radiosensitization
The combination of this compound and radiation triggers a cascade of molecular events culminating in enhanced cancer cell death. This is primarily achieved through the induction of apoptosis and the arrest of the cell cycle in the G2/M phase, a phase known to be particularly sensitive to radiation.
Caption: this compound and radiation induce DNA damage, leading to apoptosis and G2/M arrest.
References
- 1. This compound: A Radiosensitizing Agent for Patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitization effect of this compound on nasopharyngeal carcinoma cells in different status of Epstein-Barr virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiation reduces carboplatin sensitivity and enhances this compound sensitivity in cervical squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiation reduces carboplatin sensitivity and enhances this compound sensitivity in cervical squamous cell carcinoma in vitro [ejgo.net]
Synergistic Effects of Nedaplatin with Targeted Therapies: A Comparative Guide
Nedaplatin, a second-generation platinum derivative, has demonstrated significant antitumor activity with a more favorable toxicity profile compared to its predecessor, cisplatin.[1][2] Its primary mechanism of action involves the formation of platinum-DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis in cancer cells.[2] In the quest for more effective and durable anticancer treatments, researchers have increasingly explored the synergistic potential of combining this compound with various targeted therapies. This guide provides a comparative overview of the efficacy and underlying mechanisms of these combination strategies, supported by experimental data.
This compound in Combination with EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation, survival, and migration in several cancer types, making it a prime target for therapy. Combining this compound with EGFR inhibitors has shown promise, particularly in non-small cell lung cancer (NSCLC).
A phase II clinical trial investigated a regimen of this compound and irinotecan followed by the EGFR inhibitor gefitinib in elderly patients with unresectable NSCLC. The combination of this compound and irinotecan yielded a response rate of 39.3%.[3][4] Following this, the administration of gefitinib as a sequential therapy further improved the overall response rate to 42.9%.[3] This suggests a potential additive or synergistic effect of targeting both DNA replication with this compound and EGFR signaling with gefitinib.
Experimental Protocols
Clinical Trial of this compound, Irinotecan, and Gefitinib in NSCLC:
-
Patient Population: Patients aged 70 years or older with unresectable non-small cell lung cancer.
-
Treatment Regimen:
-
Efficacy Evaluation: Tumor response was assessed based on standard imaging criteria.
| Treatment Regimen | Cancer Type | Response Rate | Key Findings |
| This compound + Irinotecan followed by Gefitinib | Unresectable NSCLC (Elderly) | 42.9% | Sequential therapy with gefitinib improved the overall response rate.[3] |
This compound in Combination with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted agents that exploit deficiencies in DNA repair mechanisms, particularly in cancers with BRCA mutations. The combination of platinum agents like this compound, which induce DNA damage, and PARP inhibitors, which prevent its repair, presents a compelling synergistic strategy.
In a case series of heavily pretreated, platinum-resistant ovarian cancer patients, a regimen of weekly this compound followed by the PARP inhibitor Olaparib as maintenance therapy demonstrated remarkable efficacy. All three patients showed no evidence of disease at the time of reporting, with survival times of 30, 20, and 17 months since the start of the weekly this compound treatment.[5][6][7][8][9] This suggests that this compound may re-sensitize platinum-resistant tumors to PARP inhibition. The proposed mechanism involves this compound-induced DNA damage, which increases the reliance of cancer cells on PARP-mediated DNA repair, making them more susceptible to Olaparib.[10][11]
Experimental Protocols
Clinical Case Series of this compound and Olaparib in Ovarian Cancer:
-
Patient Population: Patients with heavily pretreated, platinum-resistant ovarian cancer.[5][6][7][8][9]
-
Treatment Regimen:
-
Efficacy Evaluation: Patient survival and disease status were monitored.
| Treatment Regimen | Cancer Type | Response | Key Findings |
| Weekly this compound followed by Olaparib | Platinum-Resistant Ovarian Cancer | No Evidence of Disease in 3 cases | Weekly this compound followed by Olaparib may be a viable option for platinum-resistant ovarian cancer.[5][6][7][8][9] |
This compound in Combination with Other Chemotherapeutic Agents
While not targeted therapies in the modern sense, certain chemotherapeutic agents with distinct mechanisms of action have been shown to act synergistically with this compound.
Irinotecan
An in vitro study demonstrated a marked synergistic interaction between this compound and irinotecan, a topoisomerase I inhibitor, in human small cell and non-small cell lung cancer cell lines.[12][13] The study found that concurrent exposure to both drugs was crucial for this synergy, as sequential exposure resulted in only an additive effect.[13] Mechanistically, this compound was found to enhance the inhibitory effect of irinotecan's active metabolite on DNA topoisomerase I by 10-fold.[13]
Experimental Protocols
In Vitro Synergy Study of this compound and Irinotecan:
-
Cell Lines: Human small cell lung cancer (SBC-3) and non-small cell lung cancer (PC-14) cells.[12]
-
Methodology: A three-dimensional analysis model was used to assess the effects of drug combinations on cell growth.[12][13] The inhibitory effect on DNA topoisomerase I was also examined.[13]
-
Key Finding: Concurrent exposure to this compound and irinotecan resulted in a significant synergistic interaction.[13]
| Treatment Regimen | Cancer Type (In Vitro) | IC50 (µg/ml) | Key Findings |
| This compound | Small Cell Lung Cancer (SBC-3) | 0.053 | Marked synergistic interaction observed with concurrent exposure to Irinotecan.[12] |
| Irinotecan | Small Cell Lung Cancer (SBC-3) | 0.042 | This compound enhanced the topoisomerase I-inhibitory effect of Irinotecan's active metabolite by 10-fold.[12][13] |
Conclusion
The combination of this compound with targeted therapies represents a promising avenue for enhancing anticancer efficacy and overcoming drug resistance. The synergistic effects observed with EGFR inhibitors and PARP inhibitors in clinical settings, as well as with other chemotherapeutic agents in preclinical studies, highlight the potential of these combination strategies. Further research, including larger randomized controlled trials and detailed mechanistic studies, is warranted to fully elucidate the clinical benefits and optimal application of these therapeutic approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound and irinotecan followed by gefitinib for elderly patients with unresectable non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Management of Platinum-resistant Ovarian Cancer by Weekly this compound Followed by Olaparib: Three Case Reports | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Successful Management of Platinum-resistant Ovarian Cancer by Weekly this compound Followed by Olaparib: Three Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Successful Management of Platinum-resistant Ovarian Cancer by Weekly this compound Followed by Olaparib: Three Case Reports | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro synergistic interactions between the cisplatin analogue this compound and the DNA topoisomerase I inhibitor irinotecan and the mechanism of this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedaplatin-Immunotherapy Combinations for Solid Tumors: A Comparative Guide
An Emerging Strategy with a Favorable Toxicity Profile
The integration of immunotherapy, particularly immune checkpoint inhibitors (ICIs), with chemotherapy has revolutionized the treatment landscape for a multitude of solid tumors. While platinum-based agents like cisplatin and carboplatin have been the cornerstone of many combination regimens, their associated toxicities can be dose-limiting. This has spurred interest in second-generation platinum analogs, such as nedaplatin, as potentially safer partners for immunotherapy. This guide provides a comprehensive comparison of this compound-immunotherapy combinations with other platinum-based alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a derivative of cisplatin, offers a distinct toxicity profile, notably with reduced nephrotoxicity and gastrointestinal side effects, which are common dose-limiting toxicities for cisplatin.[1][2][3][4][5] Emerging evidence from a clinical study in lung cancer suggests that a this compound-based chemoimmunotherapy regimen is effective and well-tolerated. Preclinical data further indicate that this compound may promote an immunogenic tumor microenvironment, providing a strong rationale for its combination with ICIs. However, direct comparative clinical trials between this compound-immunotherapy and cisplatin/carboplatin-immunotherapy combinations are currently lacking, necessitating further investigation to definitively establish its position in the therapeutic arsenal.
Comparative Efficacy
To date, direct head-to-head clinical trial data comparing this compound-immunotherapy with cisplatin- or carboplatin-immunotherapy are not available. However, a single-arm clinical study provides valuable insights into the efficacy of a this compound-containing chemoimmunotherapy regimen.
Table 1: Efficacy of this compound in Combination with a PD-1 Inhibitor and Nab-Paclitaxel in Unresectable Stage III Lung Squamous Cell Carcinoma
| Endpoint | Result |
| Objective Response Rate (ORR) | 92.86% (13 out of 14 patients achieved partial remission) |
| Major Pathological Response (MPR) | 18.18% (2 out of 11 resected patients) |
| Pathological Complete Response (pCR) | 81.82% (9 out of 11 resected patients) |
| Disease Control Rate (DCR) | 100% (13 partial remissions, 1 stable disease) |
Data from a study on neoadjuvant PD-1 inhibitor combined with nab-paclitaxel and this compound.
Comparative Safety and Tolerability
A significant advantage of this compound lies in its favorable safety profile compared to cisplatin. Multiple studies have consistently reported a lower incidence of gastrointestinal toxicities (nausea and vomiting) and nephrotoxicity with this compound.[1][2][3][4] However, this compound is associated with a higher incidence of hematological toxicities, particularly thrombocytopenia.[3]
Table 2: Comparative Toxicity Profile of this compound vs. Cisplatin (in Chemotherapy/Chemoradiotherapy Settings)
| Adverse Event | This compound | Cisplatin |
| Nausea/Vomiting | Lower Incidence | Higher Incidence |
| Nephrotoxicity | Lower Incidence | Higher Incidence |
| Thrombocytopenia | Higher Incidence | Lower Incidence |
| Leukopenia/Neutropenia | Similar/Slightly Higher | Similar/Slightly Lower |
This table represents a qualitative summary from multiple comparative studies in non-immunotherapy settings.
In the context of combination with a PD-1 inhibitor and nab-paclitaxel for lung squamous cell carcinoma, the treatment-related adverse events (TRAEs) were manageable. Grade I-II TRAEs were observed in 57.1% of patients, with only 7.1% experiencing grade III-V TRAEs.
Mechanism of Action and Synergy with Immunotherapy
This compound, like other platinum analogs, exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[6][7] Beyond its direct tumor-killing effects, preclinical evidence suggests that this compound can induce immunogenic cell death (ICD). ICD is a form of apoptosis that triggers an adaptive immune response by releasing damage-associated molecular patterns (DAMPs), which can enhance the efficacy of immunotherapy.
The proposed synergistic mechanism involves a multi-step process:
Caption: Proposed synergistic mechanism of this compound and PD-1/PD-L1 inhibitors.
This induction of an immunogenic tumor microenvironment by this compound can potentially convert "cold" tumors (lacking immune cell infiltration) into "hot" tumors, thereby rendering them more susceptible to the effects of immune checkpoint inhibitors.
Experimental Protocols
Neoadjuvant Therapy for Stage III Lung Squamous Cell Carcinoma
-
Patient Population: Patients with locally advanced, unresectable stage IIIA or IIIB lung squamous cell carcinoma.
-
Treatment Regimen:
-
PD-1 Inhibitor (e.g., Sintilimab 200 mg) administered intravenously.
-
Nab-paclitaxel 100 mg/m² administered intravenously.
-
This compound 100 mg/m² administered intravenously.
-
Treatment was administered for 2-4 cycles every 3 weeks.
-
-
Evaluation:
-
Tumor response was assessed by imaging (CT or MRI) every two cycles.
-
Surgical resection was performed 4-6 weeks after the completion of neoadjuvant therapy.
-
Pathological response (MPR and pCR) was evaluated on the resected tumor tissue.
-
Safety was monitored through the evaluation of treatment-related adverse events.
-
Workflow for the Lung Cancer Study
Caption: Experimental workflow for the neoadjuvant this compound-immunotherapy study.
Discussion and Future Directions
The available data, although limited, positions this compound as a promising candidate for combination with immunotherapy in the treatment of solid tumors. Its favorable toxicity profile, particularly the reduced rates of nephrotoxicity and severe gastrointestinal events, makes it an attractive alternative to cisplatin, potentially allowing for better patient compliance and completion of treatment cycles.
The preclinical evidence for this compound-induced ICD provides a strong scientific rationale for its synergy with immune checkpoint inhibitors. However, further research is imperative to:
-
Conduct Head-to-Head Clinical Trials: Randomized controlled trials directly comparing this compound-immunotherapy with cisplatin- or carboplatin-immunotherapy are essential to definitively establish its comparative efficacy and safety.
-
Investigate Across Tumor Types: The efficacy and safety of this compound-immunotherapy combinations need to be evaluated in a broader range of solid tumors.
-
Elucidate Signaling Pathways: Further mechanistic studies are required to fully understand the signaling pathways involved in this compound-induced immunomodulation and its interaction with the tumor microenvironment.
References
- 1. dovepress.com [dovepress.com]
- 2. Comparison of this compound-based versus cisplatin-based chemotherapy for advanced non-small cell lung cancer among East Asian populations: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-based chemotherapy or cisplatin-based chemotherapy combined with intensity-modulated radiotherapy achieve similar efficacy for stage II-IVa nasopharyngeal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
Pharmacogenomics of Nedaplatin: A Comparative Guide to Response and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacogenomics of Nedaplatin, a second-generation platinum-based chemotherapeutic agent. Given the limited number of studies focusing specifically on this compound, this guide draws comparisons with its more extensively studied counterparts, Cisplatin and Carboplatin, to infer potential pharmacogenomic markers of response and toxicity. The information presented herein is intended to support further research and drug development in the field of personalized oncology.
This compound, like other platinum analogs, exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[1] While it shares a fundamental mechanism with Cisplatin and Carboplatin, this compound exhibits a distinct toxicity profile, with lower incidences of nephrotoxicity and gastrointestinal side effects compared to Cisplatin, but with myelosuppression being a dose-limiting toxicity.[2][3] Understanding the genetic basis for inter-individual differences in response and toxicity to this compound is crucial for optimizing its clinical use.
Comparative Efficacy and Toxicity of Platinum-Based Drugs
This compound has demonstrated efficacy in various cancers, including non-small cell lung cancer (NSCLC), esophageal cancer, and head and neck cancer.[1][4][5] Clinical studies have shown that this compound may be effective in patients resistant to Cisplatin or Carboplatin, suggesting incomplete cross-resistance.[3][6]
| Drug | Primary Indications | Common Grade 3/4 Toxicities | Notes |
| This compound | Head and Neck, Esophageal, Lung, Cervical, Ovarian, Testicular Cancers[2] | Thrombocytopenia, Leukopenia, Anemia, Nausea/Vomiting[2] | Lower nephrotoxicity and gastrointestinal toxicity compared to Cisplatin.[2] Myelosuppression is the dose-limiting toxicity.[4] |
| Cisplatin | Testicular, Ovarian, Bladder, Head and Neck, Lung, Cervical Cancers | Nephrotoxicity, Neurotoxicity (ototoxicity), Severe Nausea and Vomiting | Often requires extensive hydration to mitigate kidney damage. |
| Carboplatin | Ovarian, Lung, Head and Neck, Endometrial, Esophageal, Breast, Bladder Cancers | Myelosuppression (Thrombocytopenia, Neutropenia) | Dosing is often calculated based on the area under the curve (AUC) to manage myelosuppression. |
Pharmacogenomic Markers of Platinum Drug Response and Toxicity
While direct evidence for this compound is scarce, studies on Cisplatin and Carboplatin have identified several genetic polymorphisms that may predict patient outcomes. Given the shared mechanism of action, these markers are strong candidates for investigation in this compound-treated patient cohorts.
DNA Repair Pathway Genes
Genetic variations in the nucleotide excision repair (NER) and base excision repair (BER) pathways can influence the capacity of cancer cells to repair platinum-induced DNA damage, thereby affecting treatment efficacy.
| Gene (Polymorphism) | Consequence of Variant Allele | Association with Platinum Drug Efficacy | Association with Platinum Drug Toxicity |
| ERCC1 (rs11615 C>T) | Altered mRNA stability and protein expression | Inconsistent results; some studies suggest the T allele is associated with a poor response to therapy.[1] In Asian populations, the CT genotype has been linked to a better response in esophageal and ovarian cancers.[7] | Some studies suggest a link to increased toxicity, but findings are not consistent.[8] |
| ERCC2 (rs1799793 A>C) | Altered DNA helicase activity | Limited and conflicting evidence. | Associated with an increased risk of grade ≥ 3 thrombocytopenia.[1] |
| XRCC1 (rs25487 A>G) | Altered protein function in the BER pathway | The G allele (Gln) has been associated with a better response to platinum-based chemotherapy in some studies of NSCLC in Asian populations.[9] However, other studies report conflicting results.[10] | The A/A (Gln/Gln) variant has been linked to a higher risk of grade 3 and 4 anemia, neutropenia, thrombocytopenia, and gastrointestinal toxicity. |
Drug Metabolism and Transport Genes
Polymorphisms in genes encoding drug-metabolizing enzymes and transporters can affect the pharmacokinetics of platinum drugs, influencing both their efficacy and toxicity.
| Gene (Polymorphism) | Consequence of Variant Allele | Association with Platinum Drug Efficacy | Association with Platinum Drug Toxicity |
| GSTP1 (rs1695 A>G) | Reduced enzyme activity for detoxification | Inconsistent findings across different cancer types. | The G allele is associated with a 1.7-fold higher risk of hematological toxicity and a 2.6-fold higher risk of neutropenia.[11][12][13] Conversely, it has been linked to a 44% reduction in gastrointestinal toxicity.[11][12] |
| ABCC2 (rs717620 C>T) | Altered transporter expression and function | The T/T genotype has been associated with an increased response rate and progression-free survival in NSCLC patients treated with Cisplatin.[14][15] | Limited and conflicting data. |
Experimental Protocols
Standardized methodologies are crucial for the validation and clinical implementation of pharmacogenomic markers.
Genotyping
-
Method: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a commonly used method for genotyping single nucleotide polymorphisms (SNPs) like ERCC1 rs11615, ERCC2 rs1799793, XRCC1 rs25487, and GSTP1 rs1695.[16][17][18]
-
Protocol Outline:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes.[17][18]
-
PCR Amplification: The DNA segment containing the SNP of interest is amplified using specific primers.[16][17]
-
Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a site created or abolished by the SNP.
-
Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel. The resulting banding pattern reveals the genotype of the individual.
-
Sequencing: For confirmation, a subset of samples is typically subjected to Sanger sequencing.[18]
-
Assessment of Treatment Response
-
Criteria: The Response Evaluation Criteria in Solid Tumors (RECIST) is the standard for assessing changes in tumor burden.[19][20][21]
-
Key Definitions (RECIST 1.1): [20][22]
-
Complete Response (CR): Disappearance of all target lesions.[20][22]
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.[20][22]
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.[20][22]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[20][22]
-
Assessment of Toxicity
-
Criteria: The Common Terminology Criteria for Adverse Events (CTCAE) developed by the National Cancer Institute is used to standardize the grading of adverse events.[23][24][25][26]
Visualizing the Pathways
This compound's Mechanism of Action and Resistance
Caption: this compound's mechanism of action and pathways contributing to drug resistance.
Experimental Workflow for Pharmacogenomic Analysis
Caption: A typical workflow for a pharmacogenomic study of this compound.
Future Directions
The field of this compound pharmacogenomics is still in its infancy. Future research should prioritize prospective clinical trials that integrate genomic analysis to validate the predictive value of candidate genetic markers identified in studies of other platinum drugs. Genome-wide association studies (GWAS) in large, well-characterized patient cohorts treated with this compound are warranted to discover novel genetic variants associated with its efficacy and toxicity. Ultimately, the goal is to develop clinically applicable predictive biomarkers that can guide the personalization of this compound therapy, thereby maximizing its therapeutic benefit while minimizing adverse effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Resources for Researchers - NCI [cancer.gov]
- 3. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis comparing the efficacy of this compound-based regimens between squamous cell and non-squamous cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Genetic polymorphisms and platinum-induced hematological toxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenetic Association between XRCC1 Polymorphisms and Response to Platinum-Based Chemotherapy in Asian Patients with NSCLC: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Navigation: A Narrative Review of XRCC1 Polymorphism Impact on Platinum-Based Chemotherapy Outcomes in NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association between Genetic Polymorphism of GSTP1 and Toxicities in Patients Receiving Platinum-Based Chemotherapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Association between Genetic Polymorphism of GSTP1 and Toxicities in Patients Receiving Platinum-Based Chemotherapy: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Associations of genetic polymorphisms of the transporters organic cation transporter 2 (OCT2), multidrug and toxin extrusion 1 (MATE1), and ATP-binding cassette subfamily C member 2 (ABCC2) with platinum-based chemotherapy response and toxicity in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Association of ABCC2 polymorphisms with cisplatin disposition and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymorphisms in ERCC1 and XPF gene and response to chemotherapy and overall survival of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The association between the ERCC1/2 polymorphisms and radiotherapy efficacy in 87 patients with non-small cell lung cancer - Jiang - Journal of Thoracic Disease [jtd.amegroups.org]
- 18. Association of ERCC1 Gene Polymorphisms (rs3212986 and rs11615) With the Risk of Lung Cancer in a Population From Southeast Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RECIST Criteria - Friends of Cancer Research [friendsofcancerresearch.org]
- 20. project.eortc.org [project.eortc.org]
- 21. radiopaedia.org [radiopaedia.org]
- 22. Response Criteria | Radiology Core Lab - The University of Iowa [radiologycore.lab.uiowa.edu]
- 23. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 24. dctd.cancer.gov [dctd.cancer.gov]
- 25. dctd.cancer.gov [dctd.cancer.gov]
- 26. evs.nci.nih.gov [evs.nci.nih.gov]
A Comparative Guide to Novel Nedaplatin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Nedaplatin, a second-generation platinum-based anticancer agent, offers a more favorable safety profile than its predecessor, cisplatin, particularly concerning nephrotoxicity.[1][2] However, its clinical efficacy can be hampered by challenges such as drug resistance and non-specific biodistribution. To overcome these limitations, extensive research has focused on the development of novel drug delivery systems. This guide provides a comparative overview of the most promising nanocarrier-based platforms for this compound delivery—liposomes, polymeric nanoparticles, and micelles—supported by experimental data to aid in the selection and design of next-generation cancer therapeutics.
Performance Comparison of this compound Delivery Systems
The choice of a delivery system significantly impacts the physicochemical properties, in vitro performance, and in vivo efficacy of this compound. Below is a summary of key performance indicators for different formulations based on published data.
| Delivery System | Formulation Details | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Drug Release (at 24h) | Reference |
| Liposomes | PEGylated DSPC/DSPE/MPEG-2000-DSPE/cholesterol | ~130 | Not Reported | -33.50 | 89 | ~20% | [1] |
| Polymeric Nanoparticles | PLGA-NDP | 138 | 0.341 | -14.5 | 87.05 | 66.07% | [3] |
| Copper Nanoparticles | Algal-mediated CuO nanoparticles | 62 ± 17.7 | Not Reported | Not Reported | Not Reported | Sustained release up to 120h | [4] |
| Micelles | Data for this compound-loaded micelles is not readily available in the reviewed literature. General properties of polymeric micelles for anticancer drug delivery are discussed below. |
Note on Micelles: While specific data for this compound-loaded micelles is limited in the current literature, polymeric micelles are a promising platform for hydrophobic drug delivery. They are typically smaller than liposomes and nanoparticles (<100 nm) and can be formulated to achieve high drug loading and controlled release.[5][6]
In Vitro and In Vivo Efficacy
Encapsulation of this compound in nanocarriers has been shown to enhance its therapeutic efficacy. For instance, PEGylated liposomal this compound demonstrated significantly higher cytotoxicity against A549 and U2OS cancer cell lines compared to the free drug.[1] This enhanced effect is attributed to increased cellular uptake of the liposomal formulation.[1] Similarly, this compound loaded onto copper nanoparticles showed greater cytotoxicity in hepatocellular carcinoma, breast cancer, and ovarian cancer cell lines compared to free this compound.[4]
In vivo studies, although limited in direct comparisons of different this compound nanoformulations, suggest that nanoparticle delivery can improve antitumor efficacy. For example, the combination of this compound with other chemotherapeutic agents has shown synergistic effects in murine and human tumor models.[7][8][9][10] Nanoparticle formulations are expected to further enhance these effects by improving drug accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in drug delivery. Below are protocols for key experiments cited in the development of this compound delivery systems.
Preparation of PEGylated this compound Liposomes by Thin-Film Hydration
This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution of this compound to form liposomes.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)
-
MPEG-2000-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Cholesterol
-
This compound
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DSPC, DSPE, MPEG-2000-DSPE, and cholesterol in DCM in a round-bottom flask. A typical molar ratio is 1:0.1:0.1:0.8.[8]
-
Remove the organic solvent under vacuum using a rotary evaporator at 60°C and 150 rpm to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a 7.55 mM this compound solution in PBS (pH 7.4) at 60°C for two hours. The drug-to-lipid molar ratio is typically 1:2.[8]
-
To obtain a narrow size distribution, extrude the resulting liposome suspension 15 times through 0.1 µm polycarbonate membranes using a mini-extruder at 60°C.
-
Store the final liposomal formulation at 4°C.
Preparation of PLGA-Loaded this compound Nanoparticles by Double Emulsion Solvent Evaporation
This technique is suitable for encapsulating water-soluble drugs like this compound into a polymeric matrix.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
This compound
-
Dichloromethane (DCM)
-
PVA (Polyvinyl alcohol)
-
Sterile water
Procedure:
-
Prepare a primary solution by emulsifying 6 mg of this compound in dichloromethane containing 18 mg of PLGA.
-
Add the primary emulsion to an aqueous phase containing 2% w/v PVA and homogenize continuously at 95 Å for 20 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Allow the dichloromethane to evaporate during continuous homogenization.
-
Collect the nanoparticles by centrifugation, wash them with sterile water, and then freeze-dry for storage at -20°C.[7]
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, H1650)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
This compound formulations (free drug and nanocarriers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treat the cells with various concentrations of free this compound and the this compound-loaded nanocarrier formulations for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
The antitumor mechanism of this compound, like other platinum-based drugs, primarily involves the induction of DNA damage, which subsequently triggers apoptosis.[12] The encapsulation of this compound into nanocarriers can potentially modulate these signaling pathways by altering the drug's cellular uptake and intracellular concentration.
This compound-Induced Apoptosis Signaling Pathway
This compound enters the cell and its active species bind to DNA, forming adducts that inhibit DNA replication and transcription. This DNA damage activates the p53 tumor suppressor protein, which in turn initiates a cascade of events leading to cell cycle arrest and apoptosis.[3] The mitochondrial pathway is also implicated, with the release of cytochrome c and activation of caspases.[1] Furthermore, studies have shown the involvement of the MAPK signaling pathway, including ERK1/2 and Akt/mTOR, in the cellular response to this compound.[9]
References
- 1. Encapsulation of this compound in Novel PEGylated Liposomes Increases Its Cytotoxicity and Genotoxicity against A549 and U2OS Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanocarriers for delivery of platinum anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarst.in [ijarst.in]
- 4. Enhanced Anticancer Activity of this compound Loaded onto Copper Nanoparticles Synthesized Using Red Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical in vivo antitumor efficacy of this compound with gemcitabine against human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor efficacy of this compound, a novel platinum complex, with cyclophosphamide in murine and human tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor efficacy of this compound with 5-fluorouracil against human squamous carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence-dependent antitumor efficacy of combination chemotherapy with this compound, a newly developed platinum, and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle Encapsulation of Mitaplatin and the Effect Thereof on In Vivo Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of PEGylated this compound liposomes with sustained release behavior for enhancing the antitumor efficacy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedaplatin's Impact on the Tumor Microenvironment: A Comparative Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction
Nedaplatin, a second-generation platinum-based chemotherapeutic agent, has emerged as a critical component in the treatment of various solid tumors, including non-small cell lung cancer, esophageal cancer, and head and neck cancers.[1][2][3] Its mechanism of action, like other platinum analogs, primarily involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis in cancer cells.[4] While its cytotoxic effects on tumor cells are well-documented, a growing body of research is beginning to shed light on its nuanced interactions within the complex tumor microenvironment (TME). This guide provides a comparative analysis of this compound's performance against other platinum agents, with a focus on its impact on the TME, supported by available experimental data and detailed methodologies.
Comparison of Platinum Analogs on the Tumor Microenvironment
The TME, a dynamic ecosystem comprising immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM), plays a pivotal role in tumor progression, metastasis, and response to therapy. The immunomodulatory properties of chemotherapeutic agents are increasingly recognized as a key determinant of their overall efficacy.
Immunogenic Cell Death (ICD) Induction
Immunogenic cell death is a form of regulated cell death that triggers an adaptive immune response against tumor cells through the release of damage-associated molecular patterns (DAMPs).
A recent study has suggested that this compound, along with cisplatin, carboplatin, and oxaliplatin, has the potential to induce ICD in squamous cell carcinoma cell lines.[5] This induction is characterized by the release of key DAMPs, including adenosine triphosphate (ATP), calreticulin (CRT), and high mobility group box 1 (HMGB1).[5] However, it is important to note that there is conflicting evidence, with another source suggesting that carboplatin and this compound may not effectively stimulate the release of these signaling molecules to induce a robust ICD response.[6]
Table 1: Comparison of ICD Induction by Platinum Drugs
| Feature | This compound | Cisplatin | Carboplatin | Oxaliplatin |
| ICD Induction | Potential Inducer[5] | Established Inducer | Potential Inducer[5] | Established Inducer |
| DAMPs Release | ATP, CRT, HMGB1 release reported in some studies[5] | ATP, CRT, HMGB1 release | ATP, CRT, HMGB1 release reported in some studies[5] | ATP, CRT, HMGB1 release |
Modulation of Immune Cells
While direct evidence for this compound's specific effects on various immune cell populations within the TME is still emerging, studies on the broader class of platinum agents offer valuable insights.
-
Tumor-Infiltrating Lymphocytes (TILs): Cisplatin has been shown to enhance the susceptibility of tumor cells to TIL-mediated lysis. This is achieved by increasing the binding of TILs to tumor cells and rendering tumor cells more sensitive to TNF-α produced by TILs. It is plausible that this compound may exert similar effects, though further investigation is required.
-
PD-L1 Expression: Platinum-based chemotherapy has been observed to increase the expression of PD-L1 on tumor cells in non-small cell lung cancer.[7] This upregulation may have implications for combination therapies with immune checkpoint inhibitors. The specific impact of this compound on PD-L1 expression warrants dedicated research.
Table 2: Effects of Platinum Drugs on Immune Cells (Inferred and Direct Evidence)
| Immune Cell Type | This compound | Cisplatin |
| Tumor-Infiltrating Lymphocytes (TILs) | Data not available | Enhances tumor cell susceptibility to TILs |
| PD-L1 Expression on Tumor Cells | Data not available | Increases expression[8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: this compound's potential to induce immunogenic cell death.
Caption: Workflow for in vitro co-culture experiments.
Experimental Protocols
Immunogenic Cell Death (ICD) Assay
Objective: To determine if this compound induces the release of DAMPs from cancer cells.
Methodology:
-
Cell Culture: Culture squamous cell carcinoma cell lines (e.g., A549, H1650) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound, Cisplatin (positive control), and a vehicle control for 24-48 hours.
-
ATP Measurement: Collect the cell culture supernatant and measure ATP levels using a luciferin-based ATP assay kit.
-
Calreticulin (CRT) Exposure: Stain non-permeabilized cells with a fluorescently labeled anti-CRT antibody and analyze by flow cytometry.
-
HMGB1 Release: Collect the cell culture supernatant and measure HMGB1 levels by ELISA or Western blot.
In Vitro Co-culture of Immune Cells and Tumor Cells
Objective: To assess the effect of this compound on the interaction between immune cells and tumor cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Tumor Cell Seeding: Seed tumor cells in a 96-well plate and allow them to adhere overnight.
-
Co-culture: Add PBMCs to the tumor cell culture at a specific effector-to-target ratio.
-
Treatment: Add this compound or control to the co-culture.
-
Cytokine Analysis: After 48-72 hours, collect the supernatant and measure cytokine levels (e.g., IFN-γ, TNF-α, IL-10) by ELISA.[6]
-
Immune Cell Phenotyping: Harvest the cells and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD25, FoxP3) for flow cytometric analysis.
Western Blot for Extracellular Matrix Proteins
Objective: To evaluate the effect of this compound on the expression of ECM proteins by cancer-associated fibroblasts (CAFs).
Methodology:
-
CAF Culture: Isolate and culture primary CAFs from tumor tissue or use an established CAF cell line.
-
Treatment: Treat CAFs with this compound or control for 48 hours.
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against ECM proteins (e.g., fibronectin, laminin) and a loading control (e.g., GAPDH).[9][10]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.[11]
Conclusion and Future Directions
This compound stands as a valuable therapeutic option in oncology, demonstrating comparable efficacy to cisplatin with a potentially more favorable toxicity profile in certain clinical settings.[1][12][13] Its role within the tumor microenvironment is an area of active investigation, with emerging evidence suggesting a potential to induce immunogenic cell death.[5] However, a comprehensive understanding of its immunomodulatory effects remains incomplete.
Future research should focus on elucidating the specific impact of this compound on various immune cell subsets, including regulatory T cells and myeloid-derived suppressor cells, and its influence on macrophage polarization. Furthermore, its interaction with cancer-associated fibroblasts and the resulting modulation of the extracellular matrix are critical areas for exploration. Head-to-head preclinical and clinical studies directly comparing the TME alterations induced by this compound and other platinum agents will be instrumental in optimizing combination therapies and personalizing cancer treatment. The detailed experimental protocols provided in this guide offer a framework for conducting such vital research.
References
- 1. This compound-based chemotherapy or cisplatin-based chemotherapy combined with intensity-modulated radiotherapy achieve similar efficacy for stage II-IVa nasopharyngeal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhanced apoptotic effects of ABT-737 in human cancer cells via Mcl-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Effect of Platinum-Based Chemotherapy on PD-L1 Expression on Tumor Cells in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in programmed death-ligand 1 expression during cisplatin treatment in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of cell adhesion proteins--laminin and fibronectin--in the movement of malignant and metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound good alternative treatment to cisplatin in nasopharyngeal carcinoma patients: JAMA [medicaldialogues.in]
- 13. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance: Nedaplatin's Interaction with DNA Topoisomerase I Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Development
The combination of platinum-based chemotherapeutic agents with DNA topoisomerase I inhibitors has emerged as a promising strategy in the fight against a variety of cancers. This guide provides a detailed comparison of the interaction between nedaplatin, a second-generation platinum analog, and DNA topoisomerase I inhibitors, with a primary focus on irinotecan. Drawing from preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synergistic effects, underlying mechanisms, and clinical implications of this combination therapy.
Unveiling a Potent Synergy: this compound and Irinotecan
In vitro studies have consistently demonstrated a marked synergistic interaction between this compound and irinotecan, a prominent DNA topoisomerase I inhibitor. This synergy is particularly evident when the two drugs are administered concurrently.[1][2] Sequential exposure, in contrast, often results in a merely additive effect.[1] The cornerstone of this synergy lies in this compound's ability to enhance the activity of irinotecan's active metabolite, SN-38.
The mechanism of this potentiation is a critical area of investigation. Research suggests that this compound enhances the inhibitory effect of SN-38 on DNA topoisomerase I. One study found that in the presence of this compound, the concentration of SN-38 required to inhibit the DNA relaxing activity of topoisomerase I was reduced by tenfold.[1][2] This suggests that this compound may alter the tumor microenvironment or cellular processes in a way that amplifies the efficacy of the topoisomerase I inhibitor.
Quantitative Analysis of In Vitro Synergy
The synergistic effect of combining this compound with irinotecan (CPT-11) has been quantified in various cancer cell lines. The following table summarizes the key findings from a study on human small cell lung cancer (SBC-3) and non-small cell lung cancer (PC-14) cells.
| Cell Line | Drug Combination | Key Finding | Reference |
| SBC-3 & PC-14 | This compound (NDP) + Irinotecan (CPT-11) | Marked synergistic interaction observed with concurrent exposure. | [1] |
| SBC-3 | This compound (NDP) + SN-38 (active metabolite of CPT-11) | This compound enhanced the topoisomerase I-inhibitory effect of SN-38 by 10-fold. | [1] |
Clinical Evidence: Efficacy and Toxicity in Combination Therapy
The promising preclinical data has translated into numerous clinical trials investigating the combination of this compound and irinotecan across a spectrum of malignancies, including lung, ovarian, and cervical cancers. These studies provide valuable insights into the clinical utility and safety profile of this regimen.
Comparative Efficacy in Different Cancers
The following table summarizes the response rates and survival outcomes from several clinical studies.
| Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Median Survival Time (MST) | Reference |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | This compound + Irinotecan | 31.0% | 341 days | [3] |
| Elderly Patients with Advanced NSCLC | This compound + Irinotecan | 39.3% | Not Reported | [4] |
| Recurrent Ovarian Carcinoma | This compound + Irinotecan | 27% | Not Reported | [5] |
| Primary Clear Cell Adenocarcinoma of the Ovary | This compound + Irinotecan | Not Reported | Not Reported | [6] |
| Locally Advanced Cervical Cancer (Neoadjuvant) | This compound + Irinotecan | 97.67% | Not Reported | [7] |
Toxicity Profile: A Comparative Look
A significant advantage of this compound over its predecessor, cisplatin, is its reduced nephrotoxicity. When combined with irinotecan, the toxicity profile is a critical consideration. The following table compares the major adverse events observed in patients receiving this compound plus irinotecan versus cisplatin plus irinotecan.
| Adverse Event (Grade 3 or higher) | This compound + Irinotecan (%) | Cisplatin + Irinotecan (%) | Reference |
| Neutropenia | 23 | 56 | [5] |
| Anemia | 1 | 20 | [5] |
| Thrombocytopenia | 0 | 5 | [5] |
| Nausea | 20 | 52 | [5] |
| Diarrhea | 14 | 25 | [5] |
| Fever | 2 | 11 | [5] |
The Broader Landscape: this compound and Other Topoisomerase I Inhibitors
While the interaction between this compound and irinotecan is well-documented, data on its combination with other topoisomerase I inhibitors, such as topotecan, is less direct. However, studies on the closely related platinum agent, cisplatin, have shown a synergistic interaction with topotecan in ovarian carcinoma cell lines, particularly with simultaneous exposure.[8][9] This suggests a class effect where platinum agents, in general, may synergize with topoisomerase I inhibitors, though further studies are warranted to confirm this for this compound and topotecan.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound and topoisomerase I inhibitors, alone and in combination.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a topoisomerase I inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the drug combination.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, a topoisomerase I inhibitor, or their combination for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[10][11][12]
DNA Topoisomerase I Inhibition: DNA Relaxation Assay
Objective: To assess the inhibitory effect of the drug combination on topoisomerase I activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the topoisomerase I enzyme.
-
Drug Addition: Add this compound, a topoisomerase I inhibitor, or the combination to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and EDTA).
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Visualizing the Interaction: Pathways and Workflows
To better understand the complex interactions at play, the following diagrams illustrate the proposed signaling pathway of synergy and a typical experimental workflow.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Computational Modeling of Nedaplatin-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the computational modeling of Nedaplatin-DNA binding with its alternatives, Cisplatin and Carboplatin. By presenting supporting computational and experimental data, this document aims to facilitate a deeper understanding of the molecular interactions that govern the efficacy and toxicity of these platinum-based anticancer drugs.
Introduction: The Landscape of Platinum-Based Chemotherapeutics
Platinum-based drugs are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1] Cisplatin, the first-generation platinum drug, is highly effective but associated with significant side effects. Carboplatin, a second-generation analog, offers reduced toxicity but can be less potent in certain applications. This compound, another second-generation drug, was developed to combine the high antitumor activity of Cisplatin with the reduced toxicity profile of Carboplatin.[2] Understanding the nuances of their interactions with DNA at a molecular level is crucial for the development of more effective and less toxic cancer therapies. Computational modeling provides a powerful lens through which to investigate these interactions in atomic detail.
Computational Analysis of Platinum Drug-DNA Interactions
Computational methods, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are invaluable for elucidating the mechanisms of action of platinum drugs. These methods allow for the calculation of key parameters such as hydrolysis reaction barriers and DNA binding energies, providing insights that are often difficult to obtain through experimental means alone.
Hydrolysis: The Activation Step
Before binding to DNA, platinum drugs must undergo hydrolysis, a process where a ligand (e.g., chloride in Cisplatin or the glycolate ring in this compound) is replaced by a water molecule. This activation is crucial for the drug's ability to form covalent bonds with DNA.
A theoretical investigation into the hydrolysis mechanism of this compound using DFT has shown that the process occurs in two steps: an initial ring-opening followed by the loss of the glycolate ligand.[3][4] The computed potential energy surfaces indicate that under neutral conditions, the first hydrolysis step is rate-limiting.[4]
Computational Protocol for Hydrolysis Energy Barrier Calculation:
The activation energy barriers for the hydrolysis of platinum drugs can be calculated using DFT. A common approach involves the following steps:
-
Model System Setup: The platinum drug and reacting water molecules are placed in a simulation box. To accurately model the cellular environment, a conductor-like polarizable continuum model (CPCM) is often used to represent the solvent (water).
-
Geometry Optimization: The geometries of the reactant, transition state, and product are optimized. For this compound, this would be the intact drug, the transition state for the opening of the glycolate ring, and the hydrolyzed product.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).
-
Energy Calculation: The electronic energies of the optimized structures are calculated. The activation energy is then determined as the difference in energy between the transition state and the reactant. Commonly used DFT functionals for such calculations include B3LYP and MN15, with basis sets like 6-31G(d,p) for light atoms and LANL2DZ for the platinum atom.[2]
DNA Binding: The Therapeutic Action
Once hydrolyzed, the activated platinum species can bind to DNA, primarily at the N7 position of guanine and adenine bases.[5] The stability of these DNA adducts is a key determinant of the drug's cytotoxic efficacy.
A recent study using DFT (B3LYP/6-31G(d,p)/LANL2DZ and MN15/def2-TZVP levels) investigated the binding of this compound's hydrolyzed forms to nucleobases.[2] The calculations of Gibbs Free Energy change (ΔGrs) indicated a higher affinity of this compound for nucleobases compared to purine alkaloids, with guanine being the most favorable binding partner.[2]
Table 1: Comparison of Computationally Derived Binding Affinity
| Platinum Drug Derivative | Target | Binding Affinity (kcal/mol) | Computational Method | Reference |
| This compound (Hydrolyzed forms) | Guanine | Higher than Adenine | DFT (B3LYP/6-31G(d,p)/LANL2DZ and MN15/def2-TZVP) | [2] |
| This compound (Hydrolyzed forms) | Adenine | Lower than Guanine | DFT (B3LYP/6-31G(d,p)/LANL2DZ and MN15/def2-TZVP) | [2] |
Experimental Validation and Comparison
Experimental data is essential for validating the predictions of computational models and for providing a direct comparison of the biological activities of these drugs.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a platinum drug required to inhibit the growth of cancer cells by 50%.
Table 2: Comparison of Experimental IC50 Values in Ovarian Cancer Cell Lines
| Platinum Drug | Median IC50 (µg/mL) | Cell Line Type | Reference |
| This compound | 28.5 | Human Ovarian Cancer | [6] |
| Cisplatin | 12 | Human Ovarian Cancer | [6] |
| Carboplatin | 121 | Human Ovarian Cancer | [6] |
These results indicate that in this specific study on fresh human ovarian cancer samples, Cisplatin was the most potent, followed by this compound, and then Carboplatin.[6]
Experimental Protocol for IC50 Determination (Human Tumor Colony-Forming Assay - HTCA):
-
Tumor Sample Preparation: Fresh tumor samples are obtained from patients and mechanically dissociated into a single-cell suspension.
-
Drug Exposure: The tumor cells are exposed to a range of concentrations of the platinum drugs (e.g., 10 and 100 µg/mL for this compound and Cisplatin, and 100 and 1000 µg/mL for Carboplatin) for a defined period (e.g., 1 hour).[6]
-
Cell Culture: After drug exposure, the cells are washed and plated in a soft agar medium.
-
Colony Formation: The plates are incubated for a period that allows for the formation of tumor cell colonies.
-
Quantification: The number of tumor colony-forming units (TCFUs) is counted for each drug concentration and compared to an untreated control.
-
IC50 Calculation: The IC50 value is determined as the drug concentration that results in a 50% reduction in the number of TCFUs compared to the control.
Spectroscopic Analysis of DNA Binding
UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the interaction between platinum drugs and DNA. The binding of the drug to DNA can cause changes in the UV-Vis absorption spectrum of the DNA, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a shift in the wavelength of maximum absorbance.
Experimental Protocol for UV-Vis Spectroscopy of Platinum Drug-DNA Interaction:
-
Solution Preparation: Solutions of the platinum drug and calf thymus DNA (ct-DNA) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Titration: A fixed concentration of the platinum drug is titrated with increasing concentrations of ct-DNA.
-
Spectral Measurement: The UV-Vis absorption spectrum is recorded after each addition of DNA, typically in the range of 200-400 nm.
-
Data Analysis: Changes in the absorbance and the wavelength of maximum absorption are monitored to determine the nature of the interaction (e.g., intercalation or groove binding) and to calculate the binding constant (Kb).[7]
Visualizing the Molecular Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in the action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The second-generation anticancer drug this compound: a theoretical investigation on the hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Nedaplatin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential logistical and safety information for the proper disposal of Nedaplatin, a platinum-based antineoplastic agent. Due to its cytotoxic nature, this compound and any materials it comes into contact with must be handled and disposed of as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to strict safety protocols to minimize exposure and mitigate risks. All personnel handling this compound waste must be trained in the management of cytotoxic agents.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound waste. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, solid-front gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A respirator mask may be necessary, especially in the case of spills of powdered this compound.
All PPE used during the handling of this compound should be considered contaminated and disposed of as cytotoxic waste.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must follow a clearly defined, step-by-step process to ensure safety and regulatory compliance.
1. Waste Segregation: Proper segregation of this compound waste at the point of generation is the first critical step. Do not mix this compound waste with other chemical or general laboratory waste streams.
2. Waste Collection and Containment: All waste contaminated with this compound must be placed in designated, clearly labeled, and puncture-resistant containers.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Yellow, puncture-proof, and leak-proof hard plastic container with a secure lid. Can also be a designated "Chemotherapeutic Waste" bag placed inside a rigid secondary container. | "Chemotherapeutic Waste" or "Cytotoxic Waste" |
| Liquid Waste | Leak-proof glass or plastic container with a tight-fitting lid. | "Chemotherapeutic Waste" or "Cytotoxic Waste" |
| Sharps | Yellow, puncture-proof sharps container specifically for chemotherapy waste. | "Chemotherapy Sharps Waste" or "Cytotoxic Sharps Waste" |
3. Disposal of Unused or Expired this compound: Unused or expired this compound, whether in powder or solution form, must be disposed of as hazardous chemical waste.[1][2] Do not pour this compound solutions down the drain.[3]
4. Decontamination of Empty Containers: Empty vials and containers that held this compound should be managed as hazardous waste.[4] Triple rinsing of these containers is not recommended as the rinsate would also need to be collected and disposed of as hazardous waste.[4] It is best practice to dispose of the empty, unrinsed container in the designated chemotherapeutic waste container.
5. Final Disposal: The ultimate disposal method for this compound waste is high-temperature incineration at a licensed hazardous waste facility.[5] This process ensures the complete destruction of the cytotoxic compounds. Arrange for pick-up and disposal by a certified hazardous waste management vendor.
Management of this compound Spills
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Spill Management Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of protective gear.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill, working from the outside in.[6] For powder spills, gently cover with damp absorbent pads to avoid generating airborne dust.
-
Clean the Area: Once the spill is absorbed, the area should be thoroughly cleaned with a detergent solution followed by water.[7]
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be placed in a designated chemotherapeutic waste container.[7]
Chemical Inactivation: A Note of Caution
While chemical degradation can be an effective method for neutralizing some hazardous drugs, there are currently no widely validated and published protocols specifically for the chemical inactivation of this compound in a laboratory setting.
Research on the related platinum-based compound, cisplatin, has shown that it can be rendered non-mutagenic by reaction with sodium diethyldithiocarbamate.[8] Additionally, oxidizing agents like sodium hypochlorite (bleach) have been used to degrade other antineoplastic agents.[8][9] However, the efficacy and safety of these methods for this compound have not been formally established. The reaction byproducts could still be hazardous, and the reactions themselves could pose risks if not performed correctly.
Recommendation: Due to the lack of a validated protocol, chemical inactivation of this compound waste is not recommended as a standard procedure. The primary and approved method of disposal remains segregation, secure containment, and high-temperature incineration by a licensed facility.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. emro.who.int [emro.who.int]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. utoledo.edu [utoledo.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How Are Expired Drugs Disposed Of? | Inciner8 [inciner8.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Nedaplatin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Nedaplatin, a platinum-based antineoplastic agent. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
This compound is a hazardous drug that can cause severe health effects.[1][2] It is classified as fatal if swallowed, may cause cancer, and can lead to skin and eye irritation, as well as allergic reactions.[1][2] Therefore, stringent safety measures are imperative during all stages of handling, from receipt to disposal.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to this compound. The following table summarizes the required PPE for various tasks involving this compound. Double gloving is a common practice for enhanced protection.[3][4][5]
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves- Laboratory coat |
| Preparation and Compounding | - Double pair of chemotherapy-tested gloves- Disposable gown resistant to chemotherapy drugs- Safety glasses with side shields or a full-face shield- A fit-tested N95 respirator (if not handled in a containment hood) |
| Administration | - Double pair of chemotherapy-tested gloves- Disposable gown resistant to chemotherapy drugs- Safety glasses with side shields or a full-face shield |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown resistant to chemotherapy drugs- Safety glasses with side shields and a full-face shield- A fit-tested N95 respirator- Shoe covers |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown resistant to chemotherapy drugs- Safety glasses with side shields |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural workflow for handling this compound from the moment it arrives in the laboratory to its final disposal.
Receipt and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before handling, put on a laboratory coat and a single pair of chemotherapy-tested gloves.
-
Transport: Transport the package to the designated hazardous drug storage area.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
Preparation of this compound Solution
All preparation of this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol exposure.
-
Gather Materials: Assemble all necessary supplies, including this compound vials, sterile diluents, syringes, needles, and a plastic-backed absorbent pad.
-
Don Full PPE: Wear double chemotherapy-tested gloves, a disposable chemotherapy gown, and safety glasses.
-
Prepare Work Surface: Place a plastic-backed absorbent pad on the work surface of the BSC.
-
Reconstitution: Following the specific experimental protocol, carefully reconstitute the lyophilized this compound powder with the appropriate sterile diluent. Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Labeling: Clearly label the prepared solution with the drug name, concentration, date, and initials of the preparer.
-
Transport: Transport the prepared solution in a sealed, leak-proof container to the area of use.
Caption: A flowchart illustrating the key steps in the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. Chemotherapy waste is typically categorized as either "trace" or "bulk" waste.[6][7]
Waste Segregation
-
Trace Chemotherapy Waste: This includes items with less than 3% of the original drug volume remaining, such as empty vials, IV bags, tubing, gloves, gowns, and other disposable materials used during handling.[6][7][8] These items should be disposed of in designated yellow chemotherapy waste containers.[7][9]
-
Bulk Chemotherapy Waste: This category includes any amount of unused this compound, partially empty vials or syringes, and materials used to clean up spills.[6][7] Bulk waste is considered hazardous waste and must be disposed of in black hazardous waste containers.[6][7]
-
Sharps: All needles and syringes contaminated with this compound, regardless of the amount of residual drug, must be disposed of in a designated chemotherapy sharps container.[3][9]
Disposal Procedure
-
Immediate Segregation: At the point of use, immediately segregate waste into the appropriate containers (yellow for trace, black for bulk, and yellow/white for sharps).
-
Container Labeling: Ensure all waste containers are clearly labeled as "Chemotherapy Waste" or "Hazardous Waste" as appropriate.[9]
-
Container Sealing: When waste containers are three-quarters full, they should be securely sealed.
-
Final Disposal: Sealed containers must be disposed of through the institution's hazardous waste management program. Do not mix chemotherapy waste with regular trash or biohazardous waste.[3][9]
Caption: A diagram showing the segregation and disposal pathways for different types of this compound waste.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Spill Kit
A dedicated chemotherapy spill kit must be readily available in any area where this compound is handled. The kit should contain:
-
Full PPE (as listed in the table)
-
Absorbent pads or pillows
-
Chemo-specific cleaning and deactivating agents (e.g., sodium hypochlorite solution)
-
Scoops and scrapers
-
Designated hazardous waste disposal bags and containers
Spill Response Procedure
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on all required PPE from the spill kit before beginning cleanup.
-
Contain the Spill: Use absorbent pads to gently cover and contain the spill, working from the outside in.
-
Clean the Area: Clean the spill area with a detergent solution, followed by a deactivating agent like a sodium hypochlorite solution.[1][10] Rinse the area with clean water afterward.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.
-
Report the Incident: Report the spill to the appropriate institutional safety officer and complete any required incident reports.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling.
References
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 5. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 6. danielshealth.com [danielshealth.com]
- 7. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 8. pppmag.com [pppmag.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. equashield.com [equashield.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
